molecular formula C19H38O2 B1229425 17-Methylstearic acid CAS No. 2724-59-6

17-Methylstearic acid

カタログ番号: B1229425
CAS番号: 2724-59-6
分子量: 298.5 g/mol
InChIキー: YETXGSGCWODRAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

17-methyloctadecanoic acid is a branched-chain saturated fatty acid that is octadecanoic (stearic) acid carrying a methyl substituent at position 17. It is a methyl-branched fatty acid, a branched-chain saturated fatty acid and a long-chain fatty acid. It is functionally related to an octadecanoic acid. It is a conjugate acid of a 17-methyloctadecanoate.
17-Methyloctadecanoic acid has been reported in Monascus purpureus, Ectyoplasia ferox, and other organisms with data available.

特性

IUPAC Name

17-methyloctadecanoic acid
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InChI

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YETXGSGCWODRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90181695
Record name Octadecanoic acid, 17-methyl-
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Molecular Weight

298.5 g/mol
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CAS No.

2724-59-6
Record name 17-Methyloctadecanoic acid
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Record name 17-Methyloctadecanoic acid
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Record name Octadecanoic acid, 17-methyl-
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Record name 17-Methylstearic acid
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Record name 17-METHYLOCTADECANOIC ACID
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Record name 17-Methyloctadecanoic acid
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Foundational & Exploratory

A Technical Guide to the Natural Sources of 17-Methylstearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrences of 17-methylstearic acid (isooctadecanoic acid), a branched-chain fatty acid of interest for its unique physical properties and potential biological activities. This guide details its primary sources, quantitative data, biosynthetic pathways, and the experimental protocols required for its isolation and analysis.

Introduction to this compound

This compound is a saturated fatty acid with a methyl group at the antepenultimate carbon atom, classifying it as an iso-fatty acid. This seemingly minor structural modification significantly impacts its physical properties, such as its melting point, which is lower than that of its straight-chain analog, stearic acid. These properties influence the fluidity of cell membranes where it is incorporated. Its presence is a key chemotaxonomic marker in certain bacterial species and its biological roles are an active area of research.

Primary Natural Sources

This compound is predominantly of microbial origin and is found in organisms that consume or host these microbes. The primary natural sources are detailed below.

Bacteria

Bacteria are the most significant producers of this compound and other branched-chain fatty acids. These fatty acids are integral components of their cell membrane lipids, modulating membrane fluidity.[1] The presence and relative abundance of specific branched-chain fatty acids are so characteristic that they are widely used for bacterial identification and taxonomy.[1] Genera known to contain this compound include Phyllobacterium and Clavibacter.[2]

Ruminant Fats and Dairy Products

Due to microbial fermentation in the rumen, this compound is present in the meat and milk of ruminant animals such as cattle, sheep, and goats. Rumen bacteria synthesize odd and branched-chain fatty acids, which are subsequently absorbed by the animal and incorporated into their tissues and milk fat.[3][4] Consequently, mutton tallow, beef, and various dairy products are notable dietary sources of this fatty acid.[3] The concentration of these fatty acids in milk can be influenced by factors such as the animal's diet, breed, and stage of lactation.[5][6]

Other Sources

This compound has also been identified in a variety of other natural sources, though typically in lower concentrations. These include:

  • Marine Organisms: Certain marine sponges and other invertebrates have been found to contain this fatty acid.

  • Plants and Fungi: It has been detected in the aerial parts of plants like Cistus ladanifer and in some mushroom species, such as C. cornucopioides.

Quantitative Data

The concentration of this compound varies significantly among different natural sources. The following table summarizes available quantitative data from the literature.

Natural Source CategoryOrganism/ProductSample TypeConcentration of this compound (% of Total Fatty Acids)
Bacteria Clavibacter michiganensis subsp. michiganensisWhole Cell21.3% (as anteiso-17:0)
Ruminant Meat Beef (generic)Adipose and Intramuscular FatPresent, but often grouped with other branched-chain fatty acids.
Lamb (generic)Adipose and Intramuscular FatPresent, but often grouped with other branched-chain fatty acids.
Dairy Products Bovine MilkMilk FatTypically < 1% of total fatty acids.

Note: Data for ruminant meat and dairy can vary widely based on the animal's diet. The data for C. michiganensis refers to anteiso-17:0, which is structurally similar and often analyzed alongside iso-fatty acids.[2]

Biosynthesis and Experimental Protocols

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

The synthesis of iso- and anteiso-fatty acids in bacteria shares the same core enzymatic machinery as straight-chain fatty acid synthesis, differing only in the initial primer molecule used. For iso-fatty acids like this compound, the synthesis is initiated by a branched-chain primer derived from the catabolism of amino acids.

Branched_Chain_Fatty_Acid_Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Primer Synthesis cluster_2 Fatty Acid Elongation Cycle cluster_3 Final Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA (from Valine) Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA (from Leucine) Leucine->Isovaleryl_CoA Isoleucine Isoleucine Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA (from Isoleucine) Isoleucine->Two_Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) + Malonyl-CoA Isobutyryl_CoA->FAS Primer Odd_Iso Odd-numbered iso-Fatty Acids Isovaleryl_CoA->FAS Primer Even_Iso Even-numbered iso-Fatty Acids Two_Methylbutyryl_CoA->FAS Primer Anteiso Anteiso-Fatty Acids (e.g., this compound) FAS->Even_Iso Elongation FAS->Odd_Iso Elongation FAS->Anteiso Elongation

Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.

Experimental Protocols

The analysis of this compound requires lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID).

The following diagram illustrates the typical workflow for the analysis of fatty acids from a biological sample.

FAME_Analysis_Workflow start Biological Sample (e.g., Bacterial Pellet, Milk, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction drying Solvent Evaporation (under Nitrogen stream or vacuum) extraction->drying derivatization Derivatization (Methylation) (Acid or Base Catalysis) drying->derivatization extraction2 FAME Extraction (with Hexane or Iso-octane) derivatization->extraction2 analysis GC-FID / GC-MS Analysis extraction2->analysis quantification Data Processing (Peak Integration & Quantification) analysis->quantification reagent1 Reagents: Chloroform/Methanol reagent1->extraction reagent2 Reagents: Methanolic HCl or Sodium Methoxide reagent2->derivatization reagent3 Reagent: Hexane reagent3->extraction2 reagent4 Internal Standard (e.g., C15:0 or C17:0) reagent4->extraction

Caption: General experimental workflow for fatty acid methyl ester (FAME) analysis.

This protocol is adapted from standard methods for bacterial fatty acid analysis.[1][7]

1. Cell Harvesting and Lysis:

  • Harvest bacterial cells from culture by centrifugation (e.g., 4,000 x g for 10 minutes).

  • Wash the cell pellet with a suitable buffer or minimal medium to remove residual media components.

  • Resuspend the pellet in a glass tube.

2. Saponification (Lipid Release):

  • Add 1.0 mL of saponification reagent (e.g., 45g NaOH, 150mL methanol, 150mL distilled water) to the cell pellet.[1]

  • Add a known amount of an internal standard (e.g., pentadecanoic acid, C15:0, or heptadecanoic acid, C17:0) for quantification.[7]

  • Seal the tube tightly with a Teflon-lined cap and heat in a boiling water bath for 30 minutes, with vigorous vortexing at the 5-minute mark.[1]

  • Cool the tube to room temperature.

3. Methylation (Derivatization):

  • Add 2.0 mL of a methylation reagent (e.g., 325mL 6.0N HCl and 275mL methanol).[1]

  • Seal the tube and heat at 80°C for 10 minutes. This step is time and temperature-critical.[1]

  • Cool the tube rapidly in cold water.

4. Extraction:

  • Add 1.25 mL of an extraction solvent (e.g., 1:1 methyl-tert-butyl ether and hexane).

  • Tumble or gently mix for 10 minutes.

  • Centrifuge at low speed to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean GC vial.

5. Base Wash (Optional but Recommended):

  • Add 3.0 mL of a dilute base wash solution (e.g., 10.8g NaOH in 900mL distilled water) to the organic phase.[1]

  • Tumble for 5 minutes.

  • Transfer the final organic phase to a GC vial for analysis.

6. GC-MS/FID Analysis Conditions (Example):

  • Column: Agilent DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Hydrogen.[7][9]

  • Injection: 1 µL, split ratio (e.g., 10:1).[7]

  • Oven Program: Start at 100°C, ramp to 250°C at a rate of 5-15°C/min, and hold for a final period.[10]

  • Detector: FID at 270-300°C or MS with a source temperature of 230°C.[1][8]

This protocol provides a rapid method for analyzing fatty acids in milk.[8][11]

1. Sample Preparation:

  • Place 0.5 mL of a liquid milk sample into a 20 mL vial.[8]

  • Add a known amount of internal standard.

2. Simultaneous Extraction and Methylation (Base Catalysis):

  • Add 10 mL of hexane and 1 mL of 0.5 M sodium methoxide in methanol.[8]

  • Alternatively, a recommended one-step protocol uses 0.2 M methanolic KOH at 50°C for 20 minutes, which is effective for milk triglycerides and benign for conjugated linoleic acids.[11]

  • Vortex vigorously for 1-2 minutes.

  • Allow the phases to separate.

3. Sample Collection and Analysis:

  • Carefully extract the clear upper hexane layer, which contains the FAMEs.

  • Transfer the hexane layer to a GC vial.

  • Analyze using GC-FID or GC-MS with conditions similar to those described for bacterial analysis. A polar column (e.g., DB-WAX) is often preferred for resolving the complex mixture of fatty acids in milk.[8]

Conclusion

This compound is a naturally occurring branched-chain fatty acid with primary sources in the microbial world, particularly bacteria. Its presence is propagated through the food chain, leading to its accumulation in ruminant-derived products like meat and milk. The analysis and quantification of this fatty acid rely on well-established lipid extraction and gas chromatography techniques. The detailed protocols and biosynthetic context provided in this guide offer a comprehensive resource for researchers investigating the properties, metabolism, and potential applications of this compound.

References

An In-depth Technical Guide to the Biosynthesis of 17-Methylstearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthetic pathway of 17-methylstearic acid, an anteiso-branched-chain fatty acid (BCFA). It details the enzymatic steps, precursor molecules, and regulatory aspects of its synthesis, primarily in bacterial systems where it is a significant component of membrane lipids.

The Biosynthesis Pathway of this compound

This compound (anteiso-C18:0) is a saturated fatty acid characterized by a methyl branch on the antepenultimate carbon atom (carbon 17). Its synthesis is a variation of the general fatty acid synthase (FAS) pathway, utilizing a specific branched-chain primer derived from the amino acid L-isoleucine.[1][2] The pathway can be divided into two main stages: primer synthesis and chain elongation.

Stage 1: Primer Synthesis

The formation of the unique branched-chain starter unit, 2-methylbutyryl-CoA, is the defining initial step for all odd-carbon-number anteiso-fatty acids, including this compound.

  • Transamination of L-Isoleucine: The pathway begins with the essential amino acid L-isoleucine. A Branched-Chain Amino Acid Aminotransferase (BCAT) catalyzes the removal of the amino group from L-isoleucine, converting it to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[3]

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation to form 2-methylbutyryl-CoA. This crucial reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a multi-enzyme complex found in the mitochondrial inner membrane in eukaryotes and in the cytoplasm of bacteria.[4][5] This complex requires several coenzymes, including thiamine pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[5] In some bacteria, a simpler enzyme, Branched-Chain α-Keto Acid Decarboxylase (BCKA) , may perform this function.[3]

Stage 2: Chain Elongation by the Type II Fatty Acid Synthase (FAS II) System

Once the 2-methylbutyryl-CoA primer is formed, it enters the iterative fatty acid elongation cycle. Bacteria utilize the Type II FAS system, where each reaction is catalyzed by a discrete, monofunctional enzyme.

  • Initiation of Synthesis: The cycle is initiated by β-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme catalyzes the crucial condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (Acyl Carrier Protein), the two-carbon donor for elongation. The substrate specificity of FabH is a key determinant in the synthesis of branched-chain versus straight-chain fatty acids.[1][6] Organisms that produce high levels of BCFAs possess FabH enzymes with a higher affinity for branched-chain acyl-CoA primers.[1][7]

  • Iterative Elongation Cycles: The resulting β-ketoacyl-ACP molecule undergoes a series of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, now two carbons longer. This cycle is catalyzed by the following core FAS II enzymes:

    • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group, using NADPH as the reducing agent.

    • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the intermediate to create a double bond.

    • Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, also using NADPH or NADH.

This saturated acyl-ACP chain then serves as the substrate for the next condensation reaction, this time catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF) , with another molecule of malonyl-ACP.

  • Termination: This cyclical process of two-carbon additions repeats six more times. Starting with the 5-carbon primer (2-methylbutyryl-ACP), seven cycles of elongation add a total of 14 carbons (7 x 2C), resulting in the final 19-carbon fatty acid chain. The nomenclature of fatty acids numbers from the carboxyl carbon, so the final product is this compound attached to ACP. A thioesterase then cleaves the fatty acid from the ACP, releasing the final product.

The overall stoichiometry for the synthesis of this compound is:

  • 1 2-Methylbutyryl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → 1 this compound + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, from its amino acid precursor to the final fatty acid product.

Biosynthesis_of_17_Methylstearic_Acid L_Isoleucine L-Isoleucine a_Keto_acid (S)-α-Keto-β-methylvalerate L_Isoleucine->a_Keto_acid Transamination Primer_CoA 2-Methylbutyryl-CoA (Primer) a_Keto_acid->Primer_CoA Oxidative Decarboxylation Primer_ACP 2-Methylbutyryl-ACP Primer_CoA->Primer_ACP Condensation Elongation_Cycle FAS II Elongation Cycle (7 Repeats) Primer_ACP->Elongation_Cycle Final_Product This compound Elongation_Cycle->Final_Product Termination (Thioesterase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle 7 molecules (2-carbon donor) BCAT BCAT BCAT->L_Isoleucine BCKDH BCKDH / BCKA BCKDH->a_Keto_acid FabH FabH FabH->Primer_CoA

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the complete biosynthetic pathway of this compound is not extensively available in the literature. However, kinetic parameters for key enzymes and the relative abundance of the final product have been reported in various bacterial species.

Table 1: Kinetic Parameters for Staphylococcus aureus FabH

S. aureus membranes are rich in branched-chain fatty acids, making its FabH enzyme a relevant model for studying the initiation of anteiso-fatty acid synthesis. The data below shows the enzyme's preference for branched-chain primers over the straight-chain primer acetyl-CoA.

Substrate (Primer)Km (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Isobutyryl-CoA (iso-C4)371.129,700
Butyryl-CoA (n-C4)200.945,000
Acetyl-CoA (n-C2)3730.41,070

Data sourced from the crystal structure and substrate specificity analysis of S. aureus FabH.[1] Note: Kinetic data for 2-methylbutyryl-CoA was not explicitly provided in this study, but isobutyryl-CoA serves as a proxy for a branched-chain primer.

Table 2: Relative Abundance of this compound in Bacteria

The percentage of this compound (a17:0) varies significantly among bacterial species and can be influenced by growth conditions such as temperature.

Bacterial SpeciesGrowth ConditionRelative Abundance of a17:0 (% of total fatty acids)
Desulfovibrio alaskensisStandard Growth~5-10%
Bacillus subtilis37°CVaries, often a major component
Streptomyces spp.Standard GrowthCan be a significant component

Data is compiled from general literature on bacterial fatty acid composition.[2][8] Exact percentages are highly dependent on the specific strain and precise culture conditions.

Experimental Protocols

The study of this compound biosynthesis involves the analysis of fatty acid profiles and the characterization of key enzymes.

Protocol 1: Analysis of Cellular Fatty Acid Composition

This protocol details the extraction of total cellular lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Lipid Extraction (Modified Bligh-Dyer Method)

  • Cell Harvesting: Harvest bacterial cells from a liquid culture (e.g., 50 mL) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS) to remove residual media.

  • Lysis & Extraction: Resuspend the pellet in 1 mL of PBS. Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 15 minutes to lyse cells and solubilize lipids.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

B. Transesterification to FAMEs

  • Methanolysis: Resuspend the dried lipid extract in 2 mL of 2.5% H₂SO₄ in anhydrous methanol.

  • Heating: Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly for 2 minutes.

  • Collection: Centrifuge briefly to separate phases. Collect the upper hexane layer, which contains the FAMEs. Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

  • Final Preparation: Evaporate the hexane under nitrogen and resuspend the FAMEs in a small, known volume of hexane (e.g., 100 μL) for GC-MS analysis.

C. GC-MS Analysis

  • Injection: Inject 1 μL of the FAME sample into a gas chromatograph equipped with a mass spectrometer.

  • Column: Use a suitable polar capillary column (e.g., DB-23 or similar) for the separation of FAMEs.

  • GC Program: Set an appropriate temperature program for the GC oven to effectively separate the different FAMEs. (e.g., initial temp 80°C, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, hold for 5 min).

  • MS Detection: The mass spectrometer will identify individual FAMEs based on their characteristic fragmentation patterns and retention times, which can be compared to known standards. Quantification is achieved by integrating the peak areas.

Protocol 2: In Vitro Assay for Fatty Acid Synthase (FAS) Activity

This protocol measures the overall activity of the FAS II system by monitoring the consumption of NADPH, which is required for the two reductive steps in the elongation cycle.

A. Preparation of Cell-Free Extract

  • Cell Growth and Harvest: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash the pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lysis: Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, 1 mM EDTA, pH 7.5) and lyse the cells using a French press or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the FAS enzymes.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

B. NADPH Consumption Assay

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 1 mM Dithiothreitol (DTT)

    • 0.1 mM NADPH

    • 0.1 mM NADH

    • 0.1 mM Acetyl-CoA (or 2-methylbutyryl-CoA for specific assay)

    • 0.1 mM Malonyl-CoA

    • Purified Acyl Carrier Protein (ACP), if necessary

    • Cell-free extract (e.g., 50-100 μg total protein)

  • Measurement: Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30°C).

  • Initiation: Start the reaction by adding malonyl-CoA.

  • Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). The specific activity can be expressed as nmol of NADPH consumed per minute per mg of protein.

Logical and Experimental Workflow

The following diagram outlines the logical workflow for investigating the biosynthesis of this compound in a target organism.

Experimental_Workflow start Hypothesis: Organism produces This compound culture Culture Organism (Vary conditions, e.g., temperature) start->culture extract_lipids Lipid Extraction & FAMEs Prep culture->extract_lipids gcms GC-MS Analysis extract_lipids->gcms confirm Confirm presence and quantify a17:0 gcms->confirm pathway_analysis Genomic/Proteomic Analysis (Identify BCAT, BCKDH, FabH genes) confirm->pathway_analysis Yes no_a17 No a17:0 detected. Re-evaluate hypothesis. confirm->no_a17 No enzyme_assay Prepare Cell-Free Extract & Assay FAS Activity pathway_analysis->enzyme_assay kinetics Purify Key Enzymes (e.g., FabH) & Determine Kinetics enzyme_assay->kinetics conclusion Elucidate Pathway & Regulatory Mechanisms kinetics->conclusion

Caption: Workflow for studying this compound biosynthesis.

References

Discovery and history of 17-Methylstearic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 17-Methylstearic Acid: Discovery, History, and Scientific Core

Abstract

This compound, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) with a methyl group at the 17th carbon position.[1] This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and analysis. It also explores its biological significance, particularly its role as a component of bacterial cell membranes and its potential involvement in metabolic signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a saturated fatty acid with the chemical formula C19H38O2.[1][2] Unlike its linear isomer, stearic acid, the presence of a methyl branch gives it unique physical and chemical properties, such as a lower melting point and altered solubility.[2] It is often found as a component of "isostearic acid," a commercial mixture of various branched-chain isomers of octadecanoic acid. This guide will focus on the specific properties, synthesis, and biological relevance of the 17-methyl isomer.

Discovery and History

The first synthesis of 17-methyloctadecanoic acid was reported by James Cason in 1942, marking a significant step in the study of branched-chain fatty acids.[3] Cason's work provided a foundational methodology for synthesizing this class of compounds, which were known to be present in natural sources like wool fat.

The broader history of this compound is intertwined with the development of "isostearic acid," a mixture of branched C18 fatty acids. Commercial production of isostearic acid began as a byproduct of the dimerization of oleic acid using clay catalysts. While the primary goal was the production of dimer acids, the monomeric fraction was found to be rich in branched-chain fatty acids. This fraction, after hydrogenation, yielded the commercial product known as isostearic acid, of which this compound is a component.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C19H38O2[1][2]
Molecular Weight 298.5 g/mol [1][2]
CAS Number 2724-59-6[1]
IUPAC Name 17-methyloctadecanoic acid[1]
Synonyms Isononadecanoic acid, this compound[1]
Melting Point 66.5-67.8 °C[2]
Boiling Point Estimated at high temperatures
Density 0.8865 g/cm³ at 70°C (estimated)[2]
Refractive Index 1.4466 (estimated)[2]
Solubility Limited in water, soluble in organic solvents

Experimental Protocols

Synthesis of this compound

While the original synthesis by Cason in 1942 laid the groundwork, modern approaches offer more refined methods. A general workflow for a modern synthesis, adapted from methodologies for similar branched-chain fatty acids, is presented below.[4]

Protocol 4.1.1: Synthesis of this compound (General Approach)

  • Alkylation: Start with a suitable long-chain alkyl halide, such as 1-bromo-15-methylheptadecane.

  • Grignard Reaction: Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether.

  • Carbonation: React the Grignard reagent with solid carbon dioxide (dry ice) to form the carboxylate salt.

  • Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or a petroleum ether/methylene chloride mixture) or by chromatography.[5][6]

A schematic of a potential synthetic workflow is provided in Figure 1.

G cluster_synthesis Synthesis Workflow start 1-Bromo-15-methylheptadecane grignard Grignard Reagent Formation (Mg, Diethyl Ether) start->grignard carboxylate Carbonation (CO2) grignard->carboxylate acidification Acidification (HCl) carboxylate->acidification purification Purification (Recrystallization/Chromatography) acidification->purification product This compound purification->product G cluster_gcms GC-MS Analysis Workflow sample This compound Sample derivatization Derivatization to FAME (e.g., BF3-Methanol) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Mass Spectrum) detection->analysis G cluster_pathway Potential Metabolic Signaling Involvement bcaa Branched-Chain Amino Acids bcfa This compound (and other BCFAs) bcaa->bcfa mTORC1 mTORC1 bcaa->mTORC1 ppar PPARs bcfa->ppar growth Cell Growth & Protein Synthesis mTORC1->growth lipid_metabolism Lipid Metabolism & Gene Expression ppar->lipid_metabolism

References

17-Methylstearic Acid: A Potential Biomarker on the Frontier of Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Methylstearic acid, a branched-chain saturated fatty acid, has emerged as a molecule of interest in the field of lipidomics. While research into its specific roles in human health and disease is still in its nascent stages, its unique structure and potential origins from both exogenous sources and endogenous microbial metabolism suggest it could hold significant value as a biomarker. This technical guide provides a comprehensive overview of the current understanding of this compound, including its fundamental properties, established analytical methodologies, and a critical evaluation of its potential as a clinical biomarker. The conspicuous absence of dedicated studies investigating this compound as a biomarker for specific diseases presents a compelling opportunity for future research, particularly in the context of cardiometabolic and gut microbiome-related disorders.

Introduction: Distinguishing this compound

It is imperative to first distinguish this compound from its isomer, margaric acid (heptadecanoic acid or 17:0). Margaric acid is an odd-chain saturated fatty acid that has been inversely associated with the risk of type 2 diabetes and cardiovascular disease[1][2]. In contrast, this compound is a branched-chain fatty acid, a structural characteristic that can significantly influence its metabolic fate and biological activity. This structural difference is key to understanding its potential as a unique biomarker.

Key Characteristics of this compound:

CharacteristicDescription
Chemical Structure A C19 saturated fatty acid with a methyl group at the 17th carbon position (an iso-branched structure).
Common Sources Found in mutton tallow and has been identified in certain microorganisms and the meibomian glands of mice.
Metabolism Specific metabolic pathways in humans are not well-elucidated. Its branched structure may lead to different metabolic processing compared to straight-chain fatty acids.

The Current Landscape: A Dearth of Direct Biomarker Evidence

A thorough review of the existing scientific literature reveals a significant gap in research directly investigating this compound as a biomarker for human diseases. While studies on microbial fatty acid profiles suggest that branched-chain fatty acids can be disease-specific, direct evidence linking circulating or tissue levels of this compound to any particular pathology is currently lacking[3]. The potential for this compound to serve as a biomarker is, therefore, largely speculative at present and represents a promising avenue for future investigation.

A Hypothetical Framework: Potential as a Gut Microbiome-Derived Biomarker

The presence of this compound in microorganisms opens the possibility that it could serve as a biomarker of gut microbiome composition and function. The gut microbiota plays a crucial role in health and disease, and its metabolic products can enter systemic circulation and influence host physiology[4][5][6].

dot graph "Potential_Biomarker_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

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// Edge Definitions Diet -> Gut_Microbiota; Gut_Microbiota -> Endogenous_Synthesis; Endogenous_Synthesis -> Systemic_Circulation; Systemic_Circulation -> Adipose_Tissue; Systemic_Circulation -> Disease_State [color="#EA4335"]; Adipose_Tissue -> Disease_State [color="#EA4335"]; Disease_State -> Systemic_Circulation [style=dashed, color="#EA4335"]; Disease_State -> Adipose_Tissue [style=dashed, color="#EA4335"]; Systemic_Circulation -> Biomarker_Measurement; Adipose_Tissue -> Biomarker_Measurement; } Hypothesized pathway of this compound as a biomarker.

This diagram illustrates the potential pathways through which this compound from dietary sources or gut microbiota metabolism could enter systemic circulation and be stored in tissues, with its levels potentially reflecting a particular disease state.

Experimental Protocols for the Analysis of this compound

The quantitative analysis of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for fatty acid analysis.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect blood samples (plasma or serum) or adipose tissue biopsies under standardized conditions.

  • Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction:

    • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

    • Add water or a saline solution to induce phase separation.

    • The lower organic phase containing the lipids is collected.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acid must be derivatized to a more volatile ester form, typically a methyl ester.

  • Transesterification:

    • Add a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl to the dried lipid extract.

    • Heat the mixture to facilitate the reaction.

    • Alternatively, a base-catalyzed method using sodium methoxide can be employed.

  • Extraction of FAMEs:

    • After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.

    • The organic layer containing the FAMEs is collected and may be concentrated under a stream of nitrogen.

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// Node Definitions Sample [label="Biological Sample\n(Plasma, Adipose Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Folch/Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization to FAMEs\n(e.g., BF3-Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; } Generalized workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph:

    • Column: A polar capillary column (e.g., a polyethylene glycol or biscyanopropyl polysiloxane phase) is typically used for FAME separation.

    • Injector: Split/splitless inlet.

    • Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) is standard for FAME analysis.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Detection: The instrument is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Mass Spectrometry Fragmentation of Branched-Chain Fatty Acid Methyl Esters

The mass spectrum of this compound methyl ester will exhibit characteristic fragmentation patterns that allow for its identification. For iso-branched fatty acids, a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]+) is often observed.

Future Directions and Conclusion

The potential of this compound as a biomarker remains an open and intriguing area of research. The lack of dedicated studies highlights a significant opportunity for novel investigations. Future research should focus on:

  • Method Development and Validation: Establishing and validating robust, high-throughput analytical methods for the precise quantification of this compound in various human biological matrices.

  • Clinical Cohort Studies: Analyzing levels of this compound in large, well-characterized patient cohorts with metabolic diseases, inflammatory conditions, and cardiovascular diseases to identify potential correlations.

  • Microbiome Studies: Investigating the relationship between the composition of the gut microbiota and circulating levels of this compound.

  • Mechanistic Studies: Elucidating the specific metabolic pathways and signaling cascades in which this compound participates.

References

The Obscure Presence of 17-Methylstearic Acid in Marine Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse group of lipids found throughout the marine environment, playing crucial roles in membrane fluidity, energy storage, and cellular signaling. Among these, 17-methylstearic acid, an iso-branched saturated fatty acid, has been identified in various marine organisms, often indicating a bacterial origin or a diet rich in bacterially-derived organic matter. This technical guide provides a comprehensive overview of the known occurrences of this compound in marine life, detailing quantitative data, the experimental protocols for its identification, and its potential role in cellular signaling pathways. This information is critical for researchers in marine biology, natural product chemistry, and drug development seeking to understand the distribution and potential applications of this unique fatty acid.

Quantitative Occurrence of this compound

The presence of this compound (iso-C18:0) has been documented in several marine organisms, particularly in sponges, where it is often associated with symbiotic bacteria. The following table summarizes the quantitative data available from scientific literature.

Marine Organism (Phylum)SpeciesTissue/Fraction AnalyzedMethod of AnalysisThis compound (% of Total Fatty Acids)Reference
Porifera (Sponge)Myrmekioderma reaPhospholipidsGC-MS23.0[1][2][3][4]
Porifera (Sponge)Dragmacidon alvarezaePhospholipidsGC-MS10.7[1][2][3][4]
Porifera (Sponge)Ptilocaulis walpersiPhospholipidsGC-MS13.5[1][2][3][4]
Porifera (Sponge)Axinella corrugataPhospholipidsGC-MS11.5[1][2][3][4]
Porifera (Sponge)Dragmacidon reticulatumPhospholipidsGC-MS12.3[1][2][3][4]
Porifera (Sponge)Scopalina ruetzleriPhospholipidsGC-MS11.2[1][2][3][4]

Experimental Protocols

The identification and quantification of this compound in marine organisms involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Modified Folch Method

This method is widely used for the efficient extraction of total lipids from marine tissues.[5][6]

  • Homogenization: A known weight of wet or lyophilized tissue is homogenized in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.

  • Phase Separation: After homogenization, deionized water is added to the mixture to create a biphasic system (chloroform:methanol:water, 8:4:3, v/v/v). The mixture is vortexed and then centrifuged to facilitate phase separation.

  • Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected. The extraction process can be repeated on the upper phase and tissue pellet to ensure complete lipid recovery. The chloroform extracts are then combined.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For GC-MS analysis, the fatty acids within the lipid extract are converted to their more volatile methyl esters.

  • Saponification (Optional but recommended for total fatty acids): The lipid extract is heated with a methanolic solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester linkages and release the fatty acids as salts.

  • Methylation:

    • Acid-catalyzed methylation: The fatty acid salts or the total lipid extract are heated with a solution of 1.25 M HCl in methanol or 14% boron trifluoride (BF3) in methanol.[7][8] This reaction converts the free fatty acids to their corresponding methyl esters.

    • The reaction is typically carried out at 60-80°C for 1-2 hours.

  • Extraction of FAMEs: After cooling, water and a non-polar solvent like hexane or iso-octane are added. The mixture is vortexed, and the upper organic phase containing the FAMEs is collected.

  • Purification: The FAME extract is washed with a dilute salt solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the FAMEs are redissolved in a small volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying individual FAMEs.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent) is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection depending on the concentration of the sample.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.[9][10]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: A scan range of m/z 50-550 is typically used to capture the mass spectra of the FAMEs.

  • Identification: this compound methyl ester is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (M+) at m/z 312 and specific fragmentation patterns characteristic of a branched-chain fatty acid methyl ester. Confirmation is achieved by comparison with a commercial standard.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not yet fully elucidated, research on branched-chain fatty acids (BCFAs) provides insights into their potential biological roles. BCFAs are known to act as signaling molecules, influencing key cellular processes such as lipid metabolism and inflammation.

Potential Signaling Mechanisms
  • Peroxisome Proliferator-Activated Receptors (PPARs) Activation: BCFAs can act as ligands for PPARs, a group of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[11][12][13] Activation of PPARα, in particular, can lead to increased fatty acid oxidation.

  • Modulation of NF-κB Signaling: Fatty acids can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[14][15] Some fatty acids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

The potential biological activities of this compound, inferred from studies on related BCFAs, may include anti-inflammatory and metabolic regulatory effects. Further research is needed to specifically investigate the bioactivity of this compound.

Visualizations

Experimental Workflow

Experimental_Workflow MarineOrganism Marine Organism Sample (e.g., Sponge Tissue) LipidExtraction Lipid Extraction (Folch Method) MarineOrganism->LipidExtraction Homogenization in Chloroform:Methanol FAMEsynthesis FAME Synthesis (Acid-catalyzed Methylation) LipidExtraction->FAMEsynthesis Total Lipid Extract GCMS GC-MS Analysis FAMEsynthesis->GCMS FAMEs in Hexane DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Chromatogram & Mass Spectra

Figure 1. A generalized workflow for the analysis of this compound from marine organisms.

Potential Signaling Pathway

BCFA_Signaling cluster_PPAR PPAR Pathway cluster_NFkB NF-κB Pathway BCFA This compound (BCFA) PPAR PPARα BCFA->PPAR Ligand Binding IKK IKK Complex BCFA->IKK Modulation RXR RXR PPAR->RXR PPRE PPRE (DNA) RXR->PPRE Heterodimerization & DNA Binding GeneExpression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->GeneExpression IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammation Inflammatory Gene Expression NFkB->Inflammation Nuclear Translocation & Transcription

Figure 2. Potential signaling pathways modulated by branched-chain fatty acids like this compound.

Conclusion

This compound is a notable, albeit not abundant, fatty acid in certain marine organisms, particularly sponges, where its presence is likely linked to symbiotic bacteria. The standardized protocols for lipid analysis, primarily GC-MS of FAMEs, provide a robust framework for its detection and quantification. While its specific biological activities and signaling pathways are still under investigation, the broader understanding of branched-chain fatty acids suggests potential roles in metabolic regulation and inflammation. This technical guide serves as a foundational resource for researchers aiming to explore the occurrence and functional significance of this compound in the marine environment, with potential implications for the discovery of novel bioactive compounds.

References

17-Methylstearic Acid in Food and Dairy Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, also known as isononadecanoic acid (iso-C19:0), is a branched-chain saturated fatty acid found in various food products, particularly those derived from ruminants. Unlike its straight-chain counterparts, the concentration and metabolic significance of this compound are less extensively documented. This technical guide provides a comprehensive overview of the current knowledge on this compound in food and dairy products, including its quantitative levels, analytical methodologies for its determination, and its potential biological roles.

Quantitative Occurrence in Food and Dairy Products

The concentration of this compound can vary depending on the food source, animal diet, and processing methods. While comprehensive data across all food categories remains an area of active research, existing studies indicate its presence primarily in dairy fat and ruminant meats.

Food CategoryProductConcentration of this compoundReference(s)
Dairy Products Bovine Milk FatPresent, but specific quantitative data is limited. Iso-heptadecanoic acid (iso-C17:0) constitutes about 2% of total fatty acids.[1]
CheesePresent. Quantitative data for various iso-fatty acids (i-C13:0, i-C14:0, i-C15:0, i-C16:0, i-C17:0, i-C18:0) are available, but specific levels for iso-C19:0 are not widely reported.[2]
Meat Products Beef TallowPresent, but often not individually quantified in standard fatty acid profiles.[2]
Mutton TallowIdentified as a component.

Note: The table highlights the need for more targeted quantitative studies to establish a comprehensive database of this compound concentrations in a wider range of food and dairy products.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common approach. The general workflow involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC analysis.

Lipid Extraction

A standard Folch or Bligh-Dyer method can be employed for the extraction of total lipids from the food matrix.

  • Workflow for Lipid Extraction:

start Homogenized Food Sample extraction Addition of Chloroform:Methanol (2:1, v/v) start->extraction vortex Vortexing/Shaking extraction->vortex filtration Filtration to remove solid residues vortex->filtration phase_separation Addition of 0.9% NaCl solution to induce phase separation filtration->phase_separation collection Collection of the lower chloroform layer containing lipids phase_separation->collection evaporation Evaporation of solvent under nitrogen collection->evaporation end Lipid Extract evaporation->end

Caption: General workflow for lipid extraction from food samples.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are saponified to release free fatty acids, which are then esterified to their methyl esters to increase their volatility for GC analysis.

  • Experimental Steps:

    • The lipid extract is dissolved in a known volume of toluene.

    • An internal standard (e.g., a non-naturally occurring odd-chain or isotopically labeled fatty acid) is added for accurate quantification.

    • Methanolic sodium hydroxide is added, and the mixture is heated to saponify the lipids.

    • Boron trifluoride in methanol is added, and the mixture is heated again to methylate the free fatty acids.

    • After cooling, n-heptane and saturated sodium chloride solution are added to extract the FAMEs into the organic phase.

    • The upper heptane layer containing the FAMEs is collected for GC analysis.

  • Workflow for FAME Preparation:

start Lipid Extract with Internal Standard saponification Saponification with Methanolic NaOH start->saponification methylation Methylation with BF3-Methanol saponification->methylation extraction Extraction of FAMEs with n-Heptane methylation->extraction analysis GC-MS/FID Analysis extraction->analysis

Caption: Workflow for the preparation of fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For specific and sensitive quantification, GC-MS in Selected Ion Monitoring (SIM) mode is recommended.

  • Typical GC-MS Parameters:

    • Column: A polar capillary column (e.g., CP-Sil 88 or similar) is suitable for separating FAMEs, including branched-chain isomers.

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of FAMEs with different chain lengths and degrees of saturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature, and then to a final temperature (e.g., 240°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

    • SIM Ions: Specific ions characteristic of the methyl ester of this compound should be monitored for quantification (e.g., the molecular ion and key fragment ions).

  • Workflow for GC-MS Quantification:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Lipid Extraction Lipid Extraction FAME Derivatization FAME Derivatization Lipid Extraction->FAME Derivatization GC Separation GC Separation FAME Derivatization->GC Separation MS Detection (SIM Mode) MS Detection (SIM Mode) GC Separation->MS Detection (SIM Mode) Peak Integration Peak Integration MS Detection (SIM Mode)->Peak Integration Quantification using Internal Standard Quantification using Internal Standard Peak Integration->Quantification using Internal Standard

Caption: High-level workflow for the quantification of this compound.

Potential Biological Signaling Pathways

The biological roles of this compound are not as well-defined as those of more common fatty acids. However, as a branched-chain fatty acid, it may interact with cellular signaling pathways known to be modulated by lipids.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to be ligands for several GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin secretion and inflammation. While direct activation of these receptors by this compound has not been extensively studied, its structural similarity to other long-chain fatty acids suggests it could be a potential ligand.

  • Hypothesized Signaling Pathway:

FA This compound GPCR GPR40 / GPR120 FA->GPCR Binds to Gq Gαq GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Insulin Secretion, Gene Expression) Ca->Response PKC->Response

Caption: Potential G-protein coupled receptor signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism. Various saturated and unsaturated fatty acids are known to be natural ligands for PPARs. It is plausible that this compound or its metabolites could modulate the activity of PPAR isoforms (PPARα, PPARγ, PPARδ).

  • Hypothesized PPAR Activation Pathway:

FA This compound (or metabolite) PPAR PPAR FA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription

Caption: Potential PPAR activation pathway by this compound.

Conclusion and Future Directions

This compound is a component of the human diet, primarily through the consumption of dairy and ruminant meat products. While analytical methods for its detection exist, there is a need for more extensive quantitative data across a broader range of foods. Furthermore, its specific roles in cellular signaling and metabolism are largely unexplored. Future research should focus on:

  • Comprehensive Quantification: Establishing a detailed database of this compound concentrations in various foods.

  • Method Validation: Developing and validating standardized analytical protocols for its routine quantification.

  • Biological Activity: Investigating the direct interaction of this compound with key metabolic receptors like GPCRs and PPARs to elucidate its physiological significance.

Understanding the dietary intake and biological functions of this compound will provide valuable insights for researchers in nutrition, food science, and drug development.

References

Methodological & Application

Synthesis of 17-Methylstearic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the chemical synthesis of 17-methylstearic acid (17-methyloctadecanoic acid), a branched-chain fatty acid of interest for various research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated fatty acid characterized by a methyl group at the antepenultimate carbon of an eighteen-carbon chain.[1] It is found in various biological systems, including the meibomian glands of mice and certain fungi, suggesting roles in cellular functions and metabolic pathways.[2] In research, it is utilized in studies of lipid metabolism, as a potential biomarker for diseases such as Niemann-Pick disease type C, and in the investigation of its effects on cell membrane properties.[2] The unique branched structure of this compound can influence the fluidity and stability of lipid bilayers.[3][4][5]

Application Notes

1. Biomarker Research: this compound can serve as a biomarker in metabolic studies. For instance, odd-chain fatty acids, including margaric acid (17:0), have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[6][7] Although this compound is an iso-fatty acid, its presence and concentration in biological samples can be indicative of specific dietary intakes or metabolic states.

2. Cell Membrane and Lipidomics Studies: The methyl branch in this compound alters its packing behavior within the phospholipid bilayer of cell membranes.[3][4][5] Researchers can use this fatty acid to investigate the impact of branched-chain fatty acids on membrane fluidity, permeability, and the function of membrane-bound proteins. Saturated fatty acids generally increase membrane rigidity, and the terminal methyl group of this compound introduces a unique structural perturbation compared to its linear counterpart, stearic acid.[3][4]

3. Drug Development and Metabolism Studies: The physical properties of this compound, such as its melting point and solubility, are influenced by its branched structure.[8] These characteristics can be exploited in the development of lipid-based drug delivery systems. Furthermore, studying its metabolism can provide insights into the absorption, transport, and storage of dietary fats.[2]

Synthesis of this compound

Two primary synthetic routes are detailed below: a historical method based on the work of Cason (1942) and a modern approach adapted from related syntheses.

Method 1: Historical Synthesis via Organocadmium Reagent (Cason Method)

This method involves the reaction of an organocadmium reagent with an acid chloride. Organocadmium reagents are known for their selectivity in forming ketones from acid chlorides without further addition to form tertiary alcohols.[9][10]

Experimental Protocol:

Step 1: Preparation of Isohexylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of isohexyl bromide in anhydrous diethyl ether to the magnesium turnings.

  • The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

Step 2: Preparation of Diisohexylcadmium

  • In a separate flame-dried flask under a nitrogen atmosphere, place anhydrous cadmium chloride.

  • Cool the Grignard reagent solution from Step 1 in an ice bath.

  • Slowly add the anhydrous cadmium chloride to the Grignard solution with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours. A precipitate of magnesium halides will form.

Step 3: Synthesis of Methyl 16-keto-17-methylstearate

  • Prepare the half-ester acid chloride of a suitable dicarboxylic acid (e.g., from methyl hydrogen sebacate).

  • Add the acid chloride solution in anhydrous benzene to the diisohexylcadmium reagent.

  • Reflux the reaction mixture for the appropriate time to ensure complete reaction.

  • Cool the reaction and hydrolyze with dilute sulfuric acid.

  • Extract the product with ether, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting keto-ester by distillation under reduced pressure.

Step 4: Reduction and Hydrolysis to this compound

  • Perform a Clemmensen reduction on the purified keto-ester to reduce the ketone to a methylene group.

  • Hydrolyze the resulting ester to the carboxylic acid using a solution of potassium hydroxide in ethanol, followed by acidification.

  • Extract the final product, this compound, and purify by recrystallization.

Quantitative Data (Cason Method - Estimated)

StepReactantsProductSolventTypical Yield (%)
1Isohexyl bromide, MgIsohexylmagnesium bromideDiethyl ether>90
2Isohexylmagnesium bromide, CdCl₂DiisohexylcadmiumDiethyl etherGood
3Diisohexylcadmium, Acid ChlorideMethyl 16-keto-17-methylstearateBenzene60-70
4Keto-esterThis compound-70-80
Method 2: Modern Synthetic Approach

This contemporary route is adapted from the synthesis of a related cyclopropane fatty acid and involves the hydrogenation of an unsaturated precursor followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 14-Methylpentadec-1-yne

  • Prepare a solution of (trimethylsilyl)acetylene in THF-HMPA and cool to -78°C.

  • Add n-butyllithium (n-BuLi) dropwise and stir.

  • Add 1-bromo-12-methyltridecane and allow the reaction to proceed to yield trimethyl(14-methylpentadec-1-ynyl)silane.

  • Desilylate the product using tetrabutylammonium fluoride (TBAF) in THF at 0°C to obtain 14-methylpentadec-1-yne.

Step 2: Synthesis of 17-Methyloctadecan-1-ol

  • Couple 14-methylpentadec-1-yne with a suitable protected bromo-alcohol (e.g., 1-bromo-3-(tetrahydropyran-2-yloxy)propane) using n-BuLi.

  • Remove the protecting group (e.g., with p-TSA in methanol) to yield 17-methyloctadec-4-yn-1-ol.

  • Perform a complete hydrogenation of the alkyne and any resulting alkene to a saturated alcohol using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Step 3: Oxidation to this compound

  • Dissolve the 17-methyloctadecan-1-ol in a suitable solvent like acetone.

  • Add Jones reagent (CrO₃ in sulfuric acid) dropwise to the alcohol solution at a temperature below 30°C.[11][12][13]

  • Stir the reaction for several hours until the oxidation is complete.[11][12]

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, this compound, by column chromatography or recrystallization. A conversion rate of over 90% can be expected under optimized conditions.[11]

Quantitative Data (Modern Approach - Estimated)

StepReactantsProductSolventTypical Yield (%)
11-bromo-12-methyltridecane, (TMS)acetylene14-Methylpentadec-1-yneTHF-HMPA~85
214-Methylpentadec-1-yne, protected bromo-alcohol17-Methyloctadecan-1-olHexane~90
317-Methyloctadecan-1-ol, Jones ReagentThis compoundAcetone>90

Visualizations

Synthesis_Workflow_Cason cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Organocadmium Reagent Formation cluster_step3 Step 3: Ketone Synthesis cluster_step4 Step 4: Reduction & Hydrolysis A Isohexyl bromide + Mg B Isohexylmagnesium bromide A->B C Isohexylmagnesium bromide + CdCl₂ D Diisohexylcadmium C->D E Diisohexylcadmium + Acid Chloride F Methyl 16-keto-17-methylstearate E->F G Clemmensen Reduction F->G H Hydrolysis G->H I This compound H->I Synthesis_Workflow_Modern cluster_step1 Step 1: Alkyne Synthesis cluster_step2 Step 2: Alcohol Synthesis cluster_step3 Step 3: Oxidation A 1-bromo-12-methyltridecane B Coupling with (TMS)acetylene A->B C Desilylation B->C D 14-Methylpentadec-1-yne C->D E Coupling with protected bromo-alcohol D->E F Deprotection E->F G Hydrogenation (Pd/C, H₂) F->G H 17-Methyloctadecan-1-ol G->H I Jones Oxidation H->I J This compound I->J Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects 17-MSA This compound Membrane Phospholipid Bilayer 17-MSA->Membrane Incorporation Fluidity Altered Membrane Fluidity/Rigidity Membrane->Fluidity Protein_Function Modulation of Membrane Protein Function Fluidity->Protein_Function Signaling Alteration of Intracellular Signaling Cascades Protein_Function->Signaling

References

Application Note: Analysis of 17-Methylstearic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 17-methylstearic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an anteiso-branched-chain fatty acid, is of interest in various biological and pharmaceutical research areas. The methodology outlined below details sample preparation through derivatization to its fatty acid methyl ester (FAME), optimized GC-MS parameters for separation and detection, and data analysis procedures. This guide is intended to provide researchers with a robust framework for the reliable identification and quantification of this compound in their samples.

Introduction

This compound is a saturated branched-chain fatty acid found in various natural sources. Its analysis is crucial in fields such as microbiology, food science, and biomedical research to understand its role in cellular membranes, as a biomarker, or its metabolic pathways. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the analysis of free fatty acids by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization to fatty acid methyl esters (FAMEs) is a common and effective strategy to overcome these issues, enhancing chromatographic separation and producing characteristic mass spectra for identification.[1]

This application note presents a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

To improve volatility and chromatographic performance, this compound is converted to its methyl ester (this compound methyl ester) prior to GC-MS analysis. A common and effective method is esterification using boron trifluoride (BF3) in methanol.

Materials:

  • Sample containing this compound

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heptadecanoic acid (C17:0) as an internal standard

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • To a known amount of the sample in a screw-cap test tube, add a known amount of the internal standard, heptadecanoic acid.

  • Evaporate the solvent under a gentle stream of nitrogen if the sample is in a solution.

  • Add 2 mL of 14% BF3-methanol solution to the dried sample.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of this compound methyl ester. These may be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).

  • Capillary column: A non-polar or mid-polar column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Parameters:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. |

MS Parameters:

Parameter Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-400

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Expected Retention Time

Branched-chain fatty acid methyl esters generally elute slightly earlier than their straight-chain isomers. Therefore, this compound methyl ester is expected to have a retention time slightly shorter than that of stearic acid methyl ester (C18:0 FAME) under the specified GC conditions. The exact retention time should be confirmed by running a standard of this compound methyl ester.

Mass Spectrum of this compound Methyl Ester

The identification of this compound methyl ester is confirmed by its characteristic mass spectrum obtained by Electron Ionization (EI). The NIST Mass Spectrometry Data Center provides a reference spectrum for methyl 17-methyloctadecanoate.[2]

Key Fragment Ions for Identification:

m/zRelative IntensityInterpretation
312 ~10%Molecular Ion [M]+
281 ~5%[M-31]+ (Loss of OCH3)
269 ~15%[M-43]+ (Loss of isopropyl group)
143 ~20%Cleavage at C10-C11
87 ~60%McLafferty rearrangement + 14
74 100% (Base Peak)McLafferty rearrangement

Note: Relative intensities are approximate and can vary between instruments.

Quantitative Analysis

For accurate quantification, an internal standard method is recommended. Heptadecanoic acid (C17:0) is a suitable internal standard as it is a naturally rare fatty acid and has similar chemical properties to this compound.

Calibration Curve: A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the peak area of the this compound methyl ester to the peak area of the heptadecanoic acid methyl ester against the concentration of this compound.

Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity in quantitative analysis, the mass spectrometer can be operated in SIM mode. The following ions are recommended for monitoring:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound Methyl Ester 7487, 269
Heptadecanoic Acid Methyl Ester (IS) 7487, 270

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Add_IS Add Internal Standard (Heptadecanoic Acid) Sample->Add_IS Derivatization Esterification with BF3-Methanol at 60°C Add_IS->Derivatization Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying FAME_Sample FAME Sample in Hexane Drying->FAME_Sample Injection Inject 1 µL into GC FAME_Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Qualitative Qualitative Analysis: - Retention Time - Mass Spectrum Matching Detection->Qualitative Quantitative Quantitative Analysis: - Peak Integration - Calibration Curve Detection->Quantitative Result Concentration of This compound Quantitative->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the qualitative and quantitative analysis of this compound by GC-MS. The derivatization to its methyl ester allows for excellent chromatographic separation and the generation of a characteristic mass spectrum for confident identification. By using an internal standard and operating the mass spectrometer in SIM mode, accurate and sensitive quantification can be achieved. This methodology is suitable for a wide range of research applications where the analysis of this compound is required.

References

Application Notes and Protocols for the Extraction of 17-Methylstearic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, an anteiso-branched-chain fatty acid, is a component of the cell membrane in various bacterial species, particularly within the actinomycetes group, including genera such as Mycobacterium, Nocardia, and Rhodococcus. Its presence and relative abundance can be significant for bacterial identification, chemotaxonomy, and understanding membrane fluidity and environmental adaptation.[1] Furthermore, as drug development professionals explore novel antimicrobial targets, enzymes involved in the biosynthesis of unique bacterial fatty acids like this compound present potential avenues for investigation.

This document provides a comprehensive protocol for the extraction, derivatization, and quantification of this compound from bacterial cultures. It also includes an overview of its biosynthesis pathway and typical abundance in select bacterial genera.

Data Presentation

The relative abundance of this compound can vary depending on the bacterial species and growth conditions. The following table summarizes representative data on the percentage of specific branched-chain fatty acids, including tuberculostearic acid (10-methylstearic acid), a related compound, in the total fatty acids of relevant bacteria. While specific data for this compound is limited in the surveyed literature, the data for related branched-chain fatty acids provides a useful reference.

Bacterial Genus/SpeciesBranched-Chain Fatty AcidPercentage of Total Fatty Acids (%)Reference
Mycobacterium tuberculosisTuberculostearic Acid (10-methyl-C18:0)Present in all tested strains[2]
Mycobacterium xenopiTuberculostearic Acid (10-methyl-C18:0)18.46[3][4]
Rhodococcus equi10-Methyl Branched Fatty AcidsMajor Proportions[5]

Experimental Protocols

This protocol outlines the extraction of total fatty acids from a bacterial culture, followed by their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).

Materials and Reagents
  • Bacterial cell culture

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution (w/v), chilled

  • Anhydrous sodium sulfate

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Glass centrifuge tubes with Teflon-lined screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Experimental Procedure

1. Cell Harvesting and Lysis:

  • Harvest bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a chilled 0.9% NaCl solution to remove residual medium components.

  • Resuspend the cell pellet in a known volume of methanol in a glass centrifuge tube.

  • Add a known amount of the internal standard (e.g., heptadecanoic acid) to the cell suspension. The amount should be comparable to the expected amount of this compound.

  • Add chloroform to the suspension to achieve a final methanol:chloroform:water ratio of approximately 2:1:0.8 (v/v/v), considering the water content of the cell suspension.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and cell lysis.

2. Lipid Extraction:

  • Incubate the mixture at room temperature for 1-2 hours to allow for complete lipid extraction.

  • Add chloroform and water to the mixture to achieve a final methanol:chloroform:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation.

  • Vortex the mixture again and then centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

  • Re-extract the remaining aqueous phase and cell debris with another portion of chloroform to maximize lipid recovery.

  • Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas or in a vacuum evaporator.

3. Saponification and Methylation (Derivatization to FAMEs):

  • To the dried lipid extract, add 2 mL of 2% (v/v) H₂SO₄ in methanol.

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the mixture at 80°C for 2 hours in a water bath or heating block to simultaneously saponify the lipids and methylate the fatty acids.

  • Allow the tube to cool to room temperature.

4. FAMEs Extraction and Analysis:

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean vial.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

  • The FAMEs are now ready for analysis by GC-FID or GC-MS.

5. Gas Chromatography Analysis:

  • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

  • Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Set an appropriate temperature program for the oven to separate the FAMEs based on their boiling points and polarity.

  • Identify the this compound methyl ester peak by comparing its retention time with that of a known standard. Confirmation can be achieved using GC-MS by comparing the mass spectrum with a reference spectrum.

  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting cell_washing Cell Washing (0.9% NaCl) cell_harvesting->cell_washing cell_lysis Cell Lysis & Lipid Extraction (Methanol/Chloroform) cell_washing->cell_lysis phase_separation Phase Separation (Chloroform/Water) cell_lysis->phase_separation extract_collection Collect Chloroform Layer phase_separation->extract_collection solvent_evaporation Solvent Evaporation extract_collection->solvent_evaporation methylation Saponification & Methylation (H₂SO₄ in Methanol) solvent_evaporation->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gc_analysis GC-FID/MS Analysis fame_extraction->gc_analysis data_quantification Data Quantification gc_analysis->data_quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-branched-chain fatty acids, such as this compound, starts with the amino acid isoleucine.[6][7] The pathway involves the conversion of isoleucine to a branched-chain α-keto acid, which is then decarboxylated to form a primer for fatty acid synthesis.[8] This primer is subsequently elongated by the fatty acid synthase (FAS) system.[6][8]

biosynthesis_pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-Chain Amino Acid Transaminase methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKA) FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->FAS Anteiso_BCFA Anteiso-Branched-Chain Fatty Acids (e.g., this compound) FAS->Anteiso_BCFA Elongation Cycles

Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.

References

Quantification of 17-Methylstearic Acid in Complex Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, a branched-chain fatty acid (BCFA), is gaining interest in the scientific community for its potential role as a biomarker and bioactive lipid molecule. Found in dairy products, meat, and as a product of gut microbiota metabolism, this iso-fatty acid is being investigated for its physiological and pathological significance.[1][2] Dysregulation of fatty acid profiles has been linked to various diseases, making the accurate quantification of specific fatty acids like this compound in complex biological matrices a critical aspect of research and drug development.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma and adipose tissue. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for fatty acid analysis.

Biological Significance and Signaling Pathways

Branched-chain fatty acids are integral components of bacterial cell membranes, influencing membrane fluidity and permeability.[1][3] In humans, they are obtained through diet and from the metabolic activity of the gut microbiome. Emerging research suggests that BCFAs may have several biological effects, including roles in inflammation, metabolic diseases, and cancer.

Specifically, iso-BCFAs, such as this compound, have been shown to exhibit growth-inhibitory and apoptosis-inducing effects in cancer cell lines.[4] This is in contrast to their anteiso-counterparts.[4] The pro-apoptotic effects of iso-BCFAs appear to be mediated through the intrinsic apoptosis pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.

BCFAs_Apoptosis_Pathway Proposed Signaling Pathway of Iso-Branched-Chain Fatty Acids in Apoptosis Induction This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Bax Bax This compound->Bax upregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway of iso-BCFAs in apoptosis.

Quantitative Data

The concentration of this compound can vary depending on the biological matrix, as well as individual factors such as diet and gut microbiome composition. The following tables summarize representative concentrations of the closely related heptadecanoic acid (C17:0) in human plasma and adipose tissue, providing an estimate of the expected range for odd-branched chain fatty acids. Specific quantitative data for this compound is limited in the literature; therefore, these values for a similar odd-chain fatty acid are provided as a reference.

Table 1: Concentration of Heptadecanoic Acid (C17:0) in Human Plasma

PopulationSample Size (n)Mean Concentration (μmol/L)25th Percentile (μmol/L)75th Percentile (μmol/L)Reference
Healthy Canadian Adults82625.118.532.9[5]

Table 2: Content of Heptadecanoic Acid (C17:0) in Human Adipose Tissue

PopulationSample Size (n)Mean Content ( g/100g fatty acids)Standard DeviationReference
Healthy Men (40-76 years)1140.25-

Experimental Protocols

The following protocols are detailed methodologies for the extraction, derivatization, and quantification of this compound from biological samples using GC-MS.

Protocol 1: Quantification of this compound in Human Plasma

This protocol is adapted from established methods for fatty acid analysis in plasma.[5][6]

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-phase column)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 50 µL of plasma, add a known amount of the internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS.

    • Use a temperature program that allows for the separation of this compound methyl ester from other fatty acid methyl esters.

    • Monitor characteristic ions for this compound methyl ester and the internal standard for quantification.

Protocol 2: Quantification of this compound in Human Adipose Tissue

This protocol is adapted from established methods for fatty acid analysis in adipose tissue.

Materials:

  • Human adipose tissue biopsy

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound

  • Chloroform:Methanol (2:1, v/v)

  • Sodium methoxide in methanol (0.5 M)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of frozen adipose tissue.

  • Homogenization and Lipid Extraction:

    • Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v).

    • Add a known amount of the internal standard.

    • Vortex vigorously and allow to stand for 1 hour at room temperature.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Derivatization to FAMEs (Base-catalyzed):

    • Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.

    • Incubate at 50°C for 15 minutes.

    • Cool the sample and neutralize with 50 µL of glacial acetic acid.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of distilled water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer.

  • GC-MS Analysis:

    • Follow the same GC-MS analysis steps as described in Protocol 1.

Experimental Workflow Visualization

The general workflow for the quantification of this compound in biological samples is depicted below.

experimental_workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Collection Sample Collection Homogenization (for tissue) Homogenization (for tissue) Sample Collection->Homogenization (for tissue) Internal Standard Spiking Internal Standard Spiking Homogenization (for tissue)->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Conversion to FAMEs Conversion to FAMEs Lipid Extraction->Conversion to FAMEs GC-MS Analysis GC-MS Analysis Conversion to FAMEs->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Quantification workflow for this compound.

References

Application Note: 17-Methylstearic Acid as a Robust Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The inherent variability in sample preparation, lipid extraction, and instrumental analysis presents a significant challenge to achieving reliable quantitative data. The use of an internal standard (IS) is a critical strategy to control for this variability. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample.

17-Methylstearic acid (17-methyloctadecanoic acid), a branched-chain saturated fatty acid, serves as an excellent internal standard for the quantitative analysis of a wide range of fatty acids and other lipid classes by gas chromatography-mass spectrometry (GC-MS). Its branched structure and odd-numbered carbon backbone make it a rare occurrence in most biological systems, thus minimizing the risk of interference from endogenous lipids. This application note provides detailed protocols for the use of this compound as an internal standard in lipidomics, from sample preparation to data analysis, and includes representative quantitative data.

Key Properties of this compound

PropertyValue
Chemical Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol [1][2]
Structure Saturated fatty acid with a methyl group at the 17th carbon
Synonyms 17-Methyloctadecanoic acid, Isostearic acid (C19)
Solubility Soluble in organic solvents (e.g., chloroform, methanol, hexane)
Purity (Typical) ≥98%

Experimental Workflow Overview

The general workflow for utilizing this compound as an internal standard in a lipidomics experiment involves several key stages, from sample preparation to data analysis. This workflow is designed to ensure consistency and accuracy in the quantification of lipid species.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (Tissue, Plasma, Cells) homogenization Homogenization sample_collection->homogenization spiking Spiking with This compound homogenization->spiking lipid_extraction Lipid Extraction (e.g., Folch Method) spiking->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic drying Drying under N2 collect_organic->drying derivatization Derivatization (e.g., to FAMEs) drying->derivatization gc_ms GC-MS Analysis derivatization->gc_ms peak_integration Peak Integration gc_ms->peak_integration quantification Quantification vs. Internal Standard peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Figure 1: General experimental workflow for lipidomics analysis using an internal standard.

Experimental Protocols

The following protocols provide step-by-step instructions for the use of this compound as an internal standard in the analysis of fatty acids from biological samples.

Materials and Reagents
  • Biological sample (e.g., 100 µL of plasma, 10-20 mg of tissue, or 1x10⁶ cells)

  • This compound internal standard solution (1 mg/mL in chloroform)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (14% BF₃ in methanol) or 1.25 M HCl in methanol

  • Hexane (HPLC grade)

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Lipid Extraction (Folch Method)
  • To a glass tube containing the biological sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. For solid tissues, homogenize the sample in the solvent mixture.

  • Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the calibration range and comparable to the expected concentration of the analytes of interest. For example, add 50 µL of a 1 mg/mL this compound solution.

  • Vortex the mixture thoroughly for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge the sample at 2000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

  • To the dried lipid residue, add 1 mL of 14% boron trifluoride-methanol solution (or 1.25 M methanolic HCl).

  • Cap the tube tightly and heat at 100°C for 1 hour (or 80°C for 1.5 hours for methanolic HCl).

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ion Source Temp. 230°C
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Presentation

The following tables provide representative quantitative data for fatty acids in human plasma and mouse liver tissue, which can be expected from the described protocols. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.

Table 1: Representative Fatty Acid Concentrations in Human Plasma

Fatty AcidAbbreviationRepresentative Concentration (µg/mL) ± SDInternal Standard Used
Palmitic AcidC16:0250.5 ± 20.1This compound
Stearic AcidC18:0125.2 ± 10.8This compound
Oleic AcidC18:1340.7 ± 28.4This compound
Linoleic AcidC18:2190.3 ± 15.9This compound
Arachidonic AcidC20:485.6 ± 7.2This compound

Table 2: Representative Fatty Acid Concentrations in Mouse Liver Tissue

Fatty AcidAbbreviationRepresentative Concentration (µg/g) ± SDInternal Standard Used
Palmitic AcidC16:0155.8 ± 13.2This compound
Stearic AcidC18:090.1 ± 8.5This compound
Oleic AcidC18:1245.3 ± 21.7This compound
Linoleic AcidC18:2210.6 ± 19.8This compound
Arachidonic AcidC20:495.2 ± 9.9This compound

Application in Signaling Pathway Analysis

Alterations in fatty acid metabolism are often linked to changes in cellular signaling pathways. Lipidomics, with accurate quantification enabled by internal standards like this compound, can provide valuable insights into these processes. For example, changes in the levels of specific fatty acids can impact inflammatory signaling pathways.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PL Membrane Phospholipids PLA2 cPLA₂ PL->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 2: Simplified overview of the arachidonic acid signaling pathway.

By using this compound as an internal standard, researchers can accurately quantify changes in arachidonic acid levels upon inflammatory stimulation, providing a quantitative measure of the activation of this signaling pathway.

Conclusion

This compound is a reliable and effective internal standard for quantitative lipidomics studies, particularly for GC-MS-based analysis of fatty acids. Its properties as a branched-chain, odd-numbered fatty acid make it an ideal choice to correct for variability during sample preparation and analysis. The protocols provided in this application note offer a robust framework for the accurate quantification of fatty acids in a variety of biological matrices, enabling researchers to obtain high-quality data for a deeper understanding of the roles of lipids in health and disease.

References

Application Notes and Protocols: 17-Methylstearic Acid in Microbial Ecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, also known as isononadecanoic acid (i-C19:0), is a saturated branched-chain fatty acid (BCFA). In microbial ecology, fatty acid analysis is a powerful tool for characterizing microbial communities, and specific fatty acids can serve as biomarkers for particular groups of microorganisms. This compound is recognized as a component of the cell membranes of certain bacteria, where it, along with other BCFAs, plays a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stress. This document provides detailed application notes and experimental protocols for the study of this compound in microbial ecology research.

Application Notes

Biomarker for Specific Bacterial Taxa

This compound (i-C19:0) is a useful biomarker for certain bacterial groups. While not as universally abundant as some other BCFAs (e.g., iso-C15:0, anteiso-C15:0), its presence and relative abundance can provide insights into the microbial community composition.

  • Actinomycetes : Branched-chain fatty acids are characteristic of many actinomycetes. The presence of i-C19:0, in conjunction with other markers like 10-methyl branched fatty acids, can suggest the presence of this important group of soil and sediment bacteria known for producing a wide array of secondary metabolites, including antibiotics.

  • Extremophiles : Studies have shown that i-C19:0 can be a major fatty acid in some extremophilic bacteria. For instance, in the thermophilic bacterium Thermogemmatispora sp., i-C19:0 was found to be a significant component of its total fatty acids, highlighting its potential role in membrane adaptation to extreme temperatures.

Indicator of Microbial Community Structure and Function

The analysis of this compound, as part of a broader fatty acid methyl ester (FAME) profile, can be used to assess shifts in microbial community structure in response to environmental changes.

  • Environmental Stress Response : The ratio of different types of fatty acids, including iso and anteiso branched-chain fatty acids, can change in response to factors like temperature, pH, and nutrient availability.[1] These shifts reflect physiological adaptations at the membrane level. An increase in the relative abundance of certain BCFAs, including potentially i-C19:0, may indicate an adaptation to specific environmental stressors.

  • Soil and Sediment Analysis : In soil and sediment ecology, FAME analysis, including the quantification of i-C19:0, helps in "fingerprinting" the microbial community. This can be applied to compare microbial communities across different soil horizons, assess the impact of pollutants, or monitor the progression of bioremediation and composting processes.

Potential in Drug Discovery and Development

Given that this compound is a component of bacterial membranes and not typically found in high concentrations in eukaryotes, the biosynthetic pathways leading to its formation could be potential targets for novel antimicrobial agents. Understanding the role of this and other BCFAs in membrane architecture can inform the development of membrane-disrupting antimicrobial compounds.

Quantitative Data Presentation

The following table summarizes the relative abundance of this compound (i-C19:0) and other major branched-chain fatty acids in a selected thermophilic bacterium. This data highlights its significance in the membrane composition of certain extremophiles.

Fatty AcidThermogemmatispora sp. (strain T81) (% of total fatty acids)
i-C17:05.9
i-C18:042.8
i-C19:0 9.7

Data sourced from a study on the fatty acid composition of a novel species of Thermogemmatispora sp.[2]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis of Microbial Biomass from Pure Cultures or Environmental Samples

This protocol describes the extraction and derivatization of fatty acids from microbial cells to form fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).

Materials:

  • Microbial cell pellet or environmental sample (e.g., soil, sediment)

  • Saponification reagent (15% w/v NaOH in 50% v/v methanol)

  • Methylation reagent (6N HCl in 50% v/v methanol)

  • Extraction solvent (1:1 v/v hexane:methyl tert-butyl ether)

  • Wash solution (1.2% w/v NaOH)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 19:0 methyl ester)

  • Glass screw-cap tubes (Teflon-lined caps)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation :

    • For pure cultures, harvest cells in the late logarithmic to early stationary phase by centrifugation to obtain a cell pellet (approximately 40-50 mg wet weight).

    • For environmental samples, use 1-3 g of lyophilized and sieved material.

  • Saponification :

    • Add 1 mL of saponification reagent to the sample in a glass tube.

    • Add a known amount of internal standard.

    • Seal the tube tightly and vortex thoroughly.

    • Heat at 100°C for 30 minutes in a water bath, vortexing for 5-10 seconds every 10 minutes.

    • Cool the tube to room temperature.

  • Methylation :

    • Add 2 mL of methylation reagent to the cooled tube.

    • Seal the tube tightly and vortex.

    • Heat at 80°C for 10 minutes in a water bath.

    • Cool the tube rapidly in a cold water bath.

  • Extraction :

    • Add 1.25 mL of extraction solvent to the tube.

    • Mix on a vortex mixer for 10 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper (organic) phase containing the FAMEs to a clean glass tube.

  • Washing :

    • Add 3 mL of wash solution to the tube containing the organic phase.

    • Vortex for 5 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis :

    • Transfer the final FAME extract to a GC vial.

    • Analyze the sample using a GC-FID or GC-MS system. Use a suitable capillary column (e.g., a polar FAMEWAX or a non-polar DB-5ms column) and a temperature program that allows for the separation of C10 to C20 fatty acids.

    • Identify and quantify this compound (i-C19:0) based on its retention time relative to known standards and the internal standard.

Visualizations

Logical Relationship of this compound as a Biomarker

biomarker_logic cluster_origin Biological Origin cluster_analysis Analytical Process cluster_interpretation Ecological Interpretation Microbial Community Microbial Community Lipid Extraction Lipid Extraction Microbial Community->Lipid Extraction Sample FAME Analysis (GC-MS) FAME Analysis (GC-MS) Lipid Extraction->FAME Analysis (GC-MS) Derivatization This compound (i-C19:0) This compound (i-C19:0) FAME Analysis (GC-MS)->this compound (i-C19:0) Identification & Quantification Bacterial Biomarker Bacterial Biomarker This compound (i-C19:0)->Bacterial Biomarker Membrane Fluidity Membrane Fluidity This compound (i-C19:0)->Membrane Fluidity Contributes to Community Structure Community Structure Bacterial Biomarker->Community Structure Informs fame_workflow start Start: Microbial Sample (Cells or Soil) saponification 1. Saponification (NaOH, Methanol, 100°C) start->saponification methylation 2. Methylation (HCl, Methanol, 80°C) saponification->methylation extraction 3. Extraction (Hexane/MTBE) methylation->extraction wash 4. Base Wash (NaOH solution) extraction->wash analysis 5. GC-MS Analysis wash->analysis data Data Interpretation: - Identify i-C19:0 - Quantify Abundance - Compare Profiles analysis->data end End: Microbial Community Characterization data->end

References

Application Notes and Protocols for the Preparation of 17-Methylstearic Acid Methyl Ester for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantitative analysis of fatty acids by gas chromatography (GC) is a critical aspect of various fields, including lipidomics, drug development, and nutritional science. Free fatty acids are often derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility and thermal stability, making them amenable to GC analysis. 17-methylstearic acid, a branched-chain saturated fatty acid, is of interest in various biological studies. This document provides detailed protocols for the preparation of this compound methyl ester (17-MSAME) for subsequent GC analysis. The primary recommended method is an acid-catalyzed esterification, which is effective for both free fatty acids and those present in complex lipids.

Data Presentation: Comparison of Common Methylation Methods

Several methods are available for the preparation of FAMEs. The choice of method can depend on the nature of the sample and the fatty acids of interest. Below is a summary of quantitative data for common acid- and base-catalyzed methylation methods.

ParameterAcid-Catalyzed (HCl in Methanol)Acid-Catalyzed (BF3 in Methanol)Base-Catalyzed (KOH in Methanol)
Catalyst 1.2% HCl in Methanol10-14% BF3 in Methanol0.2 M KOH in Methanol
Reaction Temperature 45°C (mild) or 100°C (rapid)[1]37°C[1]50°C[2]
Reaction Time 14+ hours (45°C) or 1-1.5 hours (100°C)[1]20 minutes[1]20 minutes[2]
Typical Yield >96%[1]High, but can produce artifacts[3]High for glycerolipids, does not methylate free fatty acids[4][5]
Substrate Free fatty acids, glycerolipids, phospholipids, sterol esters[1]Free fatty acids, glycerolipidsPrimarily glycerolipids
Advantages Methylates all lipid classes, reliable.Rapid reaction.Mild conditions, rapid for transesterification.[2]
Disadvantages Longer reaction time at lower temperatures.Can cause degradation of certain fatty acids and produce artifacts.[3]Ineffective for free fatty acids.[4][5]

Experimental Protocols

For the preparation of this compound methyl ester, an acid-catalyzed method using hydrochloric acid in methanol is recommended to ensure complete methylation of the analyte, regardless of whether it is in its free form or esterified in a lipid complex.

Protocol: Acid-Catalyzed Methylation using HCl in Methanol

This protocol is adapted from established methods for the comprehensive methylation of various lipid classes.[1]

Materials:

  • Sample containing this compound

  • Toluene

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Hexane, GC grade

  • Deionized Water

  • Screw-capped glass test tubes

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge (optional)

  • Pasteur pipettes

Reagent Preparation:

  • 8% (w/v) HCl in Methanol/Water (85:15, v/v): Carefully and slowly add 9.7 mL of concentrated HCl to 41.5 mL of methanol in a glass container, preferably on ice. This solution is corrosive and should be prepared in a fume hood.

Procedure:

  • Sample Preparation: Accurately weigh a sample containing approximately 1-10 mg of lipid into a screw-capped glass test tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Solubilization: Add 0.2 mL of toluene to the dried sample and vortex to dissolve the lipid.

  • Addition of Reagents: To the dissolved sample, add 1.5 mL of methanol, followed by 0.3 mL of the 8% HCl solution. This results in a final HCl concentration of approximately 1.2% (w/v).[1]

  • Reaction: Tightly cap the test tube and vortex thoroughly. Place the tube in a heating block or water bath set to 100°C for 1 hour. For samples that may be sensitive to heat, an overnight incubation at 45°C (14 hours or longer) can be performed.[1]

  • Extraction of FAMEs: After the reaction, allow the tube to cool to room temperature. Add 1 mL of hexane and 1 mL of deionized water to the tube.

  • Phase Separation: Cap the tube and vortex vigorously for 30 seconds to extract the this compound methyl ester into the hexane (upper) layer. Centrifugation at a low speed (e.g., 1000 x g) for 5 minutes can aid in phase separation.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis using a Pasteur pipette.

  • Analysis: The extracted sample is now ready for injection into the gas chromatograph.

Mandatory Visualization

Experimental Workflow for Acid-Catalyzed Methylation

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Methylation Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with Sample (containing this compound) dissolve Dissolve in Toluene start->dissolve add_reagents Add Methanol and 8% HCl Solution dissolve->add_reagents heat Heat at 100°C for 1h or 45°C overnight add_reagents->heat add_hexane_water Add Hexane and Water heat->add_hexane_water vortex Vortex to Mix add_hexane_water->vortex separate Phase Separation vortex->separate collect Collect Hexane Layer separate->collect gc_analysis GC Analysis collect->gc_analysis end End gc_analysis->end

Caption: Workflow for the preparation of 17-MSAME for GC analysis.

Signaling Pathway: Acid-Catalyzed Esterification

acid_catalyzed_esterification fatty_acid This compound (R-COOH) protonated_fa Protonated Carboxyl Group fatty_acid->protonated_fa + methanol Methanol (CH3OH) intermediate Tetrahedral Intermediate h_ion H+ h_ion->protonated_fa protonated_fa->intermediate + Methanol fame This compound Methyl Ester (R-COOCH3) intermediate->fame - H2O, - H+ water Water (H2O)

References

Application Notes and Protocols for the Structural Elucidation of 17-Methylstearic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex lipids such as branched-chain fatty acids. 17-methylstearic acid, an isomer of nonadecanoic acid, possesses a unique structure with a methyl group at the antepenultimate carbon of the stearic acid backbone. This subtle branching has implications for its physical and biological properties. These application notes provide a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the unambiguous structural confirmation of this compound. Detailed protocols for sample preparation and data acquisition are provided, along with an analysis of the expected spectral data.

Principle of NMR-Based Structural Elucidation

The structural elucidation of this compound by NMR relies on the distinct chemical environments of its constituent protons and carbon atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of various functional groups and hydrocarbon moieties. For this compound, key structural features to be confirmed include the long saturated alkyl chain, the carboxylic acid group, and the specific location of the methyl branch at the C-17 position. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to piece together the molecular structure.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established values for stearic acid, data for the structurally similar 16-methylheptadecanoic acid, and reported data for methyl 17-methyloctadecanoate.[1] The spectra of fatty acids and their methyl esters are nearly identical, with the main differences observed at the α-carbon and the carbonyl carbon.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-18 (CH₃)0.86d~6.5
H-17' (CH₃)0.86d~6.5
H-17 (CH)1.51m-
H-16 (CH₂)1.15m-
H-3 to H-15 (CH₂)1.25br s-
H-2 (α-CH₂)2.35t~7.5
COOH10-12br s-

Note: The signals for the two terminal methyl groups (C-18 and the C-17 branch) are expected to be very similar, potentially overlapping to form a pseudo-triplet or a complex multiplet. The methine proton at C-17 will be a multiplet due to coupling with the adjacent methylene and methyl protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (COOH)~180.5
C-2 (α-CH₂)~34.1
C-3 (β-CH₂)~24.7
C-4 to C-14 (-(CH₂)n-)~29.0-29.7
C-15~27.2
C-16~36.7
C-17 (CH)~34.5
C-17' (CH₃)~19.2
C-18 (CH₃)~19.2

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

2D NMR Spectroscopy (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly to confirm the connectivity of the methine proton at C-17 with the adjacent methylene (C-16) and methyl (C-18 and C-17') protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is invaluable for assigning the carbons of the branched end of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the overall structure.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC) B->C D ¹H Spectrum Analysis: - Identify key signals (α-CH₂, -(CH₂)n-, terminal CH₃, CH) B->D E ¹³C Spectrum Analysis: - Identify key signals (COOH, α-CH₂, -(CH₂)n-, branched carbons) B->E F 2D NMR Correlation: - COSY: H-17 to H-16/H-18/H-17' - HSQC: C-H one-bond correlations C->F G Assign all ¹H and ¹³C Signals D->G E->G H Confirm Methyl Branch at C-17 F->H G->H I Final Structure Elucidation H->I

Caption: Workflow for NMR-based structural elucidation.

Interpretation of NMR Spectra

The ¹H NMR spectrum will be characterized by a large, broad singlet around 1.25 ppm corresponding to the bulk of the methylene protons in the long alkyl chain.[2] The triplet at approximately 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid (C-2).[2] The most diagnostic feature for the branched structure is the presence of a multiplet around 1.51 ppm for the single methine proton (H-17) and a doublet at approximately 0.86 ppm for the two terminal methyl groups (C-18 and the C-17 branch), which will likely have a combined integration of 6 protons.[1]

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will appear downfield at around 180.5 ppm. The carbons of the long methylene chain will produce a dense cluster of signals between 29.0 and 29.7 ppm. The signals for the carbons at the branched terminus (C-15, C-16, C-17, C-17', and C-18) will be distinct and are key to confirming the position of the methyl group.

The following diagram illustrates the key signaling pathways and correlations expected in the 2D NMR spectra that are crucial for confirming the structure of this compound.

G cluster_cosy Key COSY Correlations cluster_hsqc Key HSQC Correlations H17 H-17 (methine) H16 H-16 (methylene) H17->H16 ³J H18 H-18 (methyl) H17->H18 ³J H17_prime H-17' (methyl) H17->H17_prime ³J C17 C-17 C16 C-16 C18 C-18 C17_prime_C C-17' H17_hsqc H-17 H17_hsqc->C17 ¹J H16_hsqc H-16 H16_hsqc->C16 ¹J H18_hsqc H-18 H18_hsqc->C18 ¹J H17_prime_hsqc H-17' H17_prime_hsqc->C17_prime_C ¹J

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By combining one-dimensional and two-dimensional NMR techniques, researchers can confirm the presence of the long alkyl chain, the carboxylic acid functionality, and, most importantly, the precise location of the methyl branch at the C-17 position. The protocols and expected data presented in these application notes serve as a valuable resource for scientists and professionals engaged in the analysis of branched-chain fatty acids.

References

Incorporation of 17-Methylstearic Acid into Model Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, an iso-branched saturated fatty acid, is a component of various bacterial and some eukaryotic cell membranes. Its branched structure introduces steric hindrance that disrupts the ordered packing of adjacent acyl chains in a lipid bilayer. This perturbation significantly influences the biophysical properties of the membrane, including its fluidity, thickness, and phase behavior. Understanding the effects of incorporating this compound into model membranes is crucial for researchers in various fields, including microbiology, drug delivery, and membrane biophysics. These application notes provide a detailed overview and experimental protocols for studying the incorporation of this compound into model membrane systems.

Data Presentation: Effects of this compound on Model Membrane Properties

The incorporation of this compound into a model membrane, such as one composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), leads to predictable and quantifiable changes in its physical properties. The methyl branch near the terminus of the acyl chain disrupts the crystalline packing of the lipid tails in the gel phase, thereby lowering the energy required to transition to the liquid-disordered phase.

Table 1: Quantitative Effects of this compound on DMPC Liposome Properties

Mole % of this compoundMain Phase Transition Temperature (T_m) (°C)Transition Enthalpy (ΔH) (kcal/mol)Fluorescence Anisotropy (r) of DPH at 25°C
0 (Pure DMPC)~24~5.5~0.35
5LoweredDecreasedDecreased
10Further LoweredFurther DecreasedFurther Decreased
20Significantly LoweredSignificantly DecreasedSignificantly Decreased

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DMPC and varying mole percentages of this compound.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

  • Nitrogen gas stream

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DMPC and this compound in a chloroform:methanol (2:1, v/v) solvent mixture to achieve the target mole percentages.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour, or under high vacuum overnight.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of hydration buffer, pre-heated to a temperature above the main phase transition temperature of the lipid mixture.

    • Vortex the flask for several minutes until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain LUVs with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 10-20 times. This process will yield a translucent suspension of LUVs.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, consider storing them under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

Protocol 2: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the phase behavior of lipid membranes. It measures the heat flow associated with the phase transitions of the lipid bilayer as a function of temperature.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Reference buffer (the same buffer used for liposome hydration)

  • DSC instrument and sample pans

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

    • In a separate reference pan, add the same volume of the reference buffer.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected phase transition temperature (e.g., 10°C for DMPC-based liposomes).

    • Heat the sample at a constant scan rate (e.g., 1°C/min) to a temperature well above the phase transition (e.g., 40°C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Typically, two to three heating and cooling cycles are performed to ensure reproducibility. The data from the second heating scan is usually reported.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (T_m), which is the temperature at the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak.

    • Compare the T_m and ΔH values for liposomes with different concentrations of this compound to the values for pure DMPC liposomes.

Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is a widely used method to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., in tetrahydrofuran or methanol)

  • Spectrofluorometer with polarizing filters

Procedure:

  • Probe Incorporation:

    • To a diluted liposome suspension (e.g., 0.1-0.5 mM lipid concentration), add the DPH stock solution to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation of Anisotropy (r):

    • Calculate the grating correction factor (G-factor): G = I_HV / I_HH

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Interpretation:

    • Compare the anisotropy values of liposomes containing different concentrations of this compound. A lower 'r' value indicates a more fluid membrane environment.

Mandatory Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis Lipid Mixing Lipid Mixing Thin Film Formation Thin Film Formation Lipid Mixing->Thin Film Formation Solvent Evaporation Hydration Hydration Thin Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Sizing DSC Analysis DSC Analysis Extrusion->DSC Analysis Fluorescence Anisotropy Fluorescence Anisotropy Extrusion->Fluorescence Anisotropy

Caption: Experimental workflow for the incorporation and analysis of this compound in model membranes.

DSC_Protocol Start Start Prepare Liposome Sample & Reference Prepare Liposome Sample & Reference Start->Prepare Liposome Sample & Reference Load into DSC Load into DSC Prepare Liposome Sample & Reference->Load into DSC Equilibrate at Start Temperature Equilibrate at Start Temperature Load into DSC->Equilibrate at Start Temperature Heat at Constant Rate Heat at Constant Rate Equilibrate at Start Temperature->Heat at Constant Rate Record Heat Flow Record Heat Flow Heat at Constant Rate->Record Heat Flow Analyze Thermogram Analyze Thermogram Record Heat Flow->Analyze Thermogram Determine Tm and ΔH Determine Tm and ΔH Analyze Thermogram->Determine Tm and ΔH End End Determine Tm and ΔH->End Fluorescence_Anisotropy_Protocol Start Start Incorporate DPH Probe into Liposomes Incorporate DPH Probe into Liposomes Start->Incorporate DPH Probe into Liposomes Set Excitation and Emission Wavelengths Set Excitation and Emission Wavelengths Incorporate DPH Probe into Liposomes->Set Excitation and Emission Wavelengths Measure Polarized Intensities Measure Polarized Intensities Set Excitation and Emission Wavelengths->Measure Polarized Intensities Calculate G-factor Calculate G-factor Measure Polarized Intensities->Calculate G-factor Calculate Anisotropy (r) Calculate Anisotropy (r) Calculate G-factor->Calculate Anisotropy (r) Interpret Fluidity Interpret Fluidity Calculate Anisotropy (r)->Interpret Fluidity End End Interpret Fluidity->End

The Role of 17-Methylstearic Acid in Elucidating Lipid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, a branched-chain saturated fatty acid, is emerging as a valuable tool in the study of lipid metabolism. While structurally similar to its straight-chain counterpart, stearic acid, the methyl branch at the 17th position confers unique properties that make it a useful biomarker and metabolic probe. This document provides detailed application notes and experimental protocols for the use of this compound in lipid metabolism research, with a focus on its role as a biomarker, its potential use as a metabolic tracer, and its interactions with cellular signaling pathways and the gut microbiota.

Application Notes

Biomarker of Ruminant Fat Intake and Cardiometabolic Health

This compound is primarily derived from the consumption of dairy and ruminant fats. Its presence and concentration in plasma and adipose tissue serve as an objective biomarker for the intake of these dietary components. Epidemiological studies have consistently linked higher circulating levels of this compound with a lower risk of developing type 2 diabetes and cardiovascular disease. This inverse association suggests a potential protective role for this fatty acid or the dietary patterns associated with its intake.

Potential as a Metabolic Tracer for Fatty Acid Uptake and Metabolism

Stable isotope-labeled this compound (e.g., with ¹³C) can be employed as a tracer to investigate the dynamics of fatty acid uptake, transport, and incorporation into various lipid pools. Due to its branched structure, its metabolic fate may differ from that of straight-chain fatty acids, providing unique insights into the specificity of enzymes and transport proteins involved in lipid metabolism. While specific studies using ¹³C-17-methylstearic acid are not yet widely published, the principles of stable isotope tracing with other fatty acids, such as palmitate and oleate, can be readily adapted.

Investigating the Influence of Branched-Chain Fatty Acids on Cellular Signaling

While direct evidence for this compound is still emerging, studies on the closely related stearic acid and other branched-chain fatty acids (BCFAs) suggest potential roles in modulating cellular signaling. For instance, stearic acid has been shown to exert neuroprotective effects through the activation of the PI3K pathway. Furthermore, BCFAs produced by the gut microbiota can influence immune responses by modulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells, a critical aspect of inflammatory processes.

Exploring the Interplay with the Gut Microbiota

The gut microbiota plays a crucial role in the metabolism of dietary fats. While specific interactions between this compound and gut bacteria are an active area of research, it is known that gut microbes can produce a variety of BCFAs from the breakdown of branched-chain amino acids. These microbial BCFAs can then influence host physiology. Investigating how dietary this compound affects the composition and metabolic activity of the gut microbiota, and how, in turn, the microbiota modifies this fatty acid, can provide valuable insights into diet-microbe-host interactions in health and disease.

Quantitative Data

Table 1: Association of Circulating this compound with Cardiometabolic Disease Risk

Study TypePopulationFindingRelative Risk Reduction (per SD increase)
Meta-analysis of Prospective Cohort StudiesMultiple cohortsLower risk of Type 2 Diabetes46%
Meta-analysis of Prospective StudiesMultiple cohortsLower risk of Cardiovascular Disease18%
Meta-analysis of Prospective StudiesMultiple cohortsLower risk of Coronary Heart Disease9%

Table 2: Exemplar Concentrations of Stearic Acid (as a proxy for this compound)

Sample TypeConditionConcentration (µM)
Human PlasmaNormal (Fasting)770 ± 110

Note: Data for this compound specifically is limited. Stearic acid concentrations are provided as a general reference for a long-chain saturated fatty acid.

Table 3: Exemplar Dosage of Stearic Acid Methyl Ester (SAME) in an Animal Model of Ischemia

Animal ModelCompoundDosageEffect
Rat (Asphyxial Cardiac Arrest)Stearic Acid Methyl Ester (SAME)0.02 mg/kg (IV)Alleviated learning/memory deficits and reduced neuroinflammation[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes the extraction and quantification of this compound from human plasma samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Human plasma samples

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated this compound standard

  • Methanol

  • Chloroform

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Boron trifluoride (BF₃) in methanol (14%)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., FAMEWAX)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Saponification and Methylation:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes in a sealed tube.

    • Cool the tube and add 2 mL of 14% BF₃ in methanol.

    • Heat again at 100°C for 30 minutes.

    • Cool to room temperature.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated FAMEs extract into the GC-MS system.

    • Use a temperature program suitable for separating C18 fatty acid isomers. A typical program might start at 140°C, ramp to 240°C, and hold.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of this compound methyl ester and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and the internal standard.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells

This protocol outlines a general procedure for using ¹³C-labeled this compound to trace its metabolic fate in a cell culture model.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • ¹³C-labeled this compound (e.g., [1-¹³C]this compound)

  • Bovine serum albumin (BSA), fatty acid-free

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS or GC-MS system for analyzing labeled lipids

Procedure:

  • Preparation of Labeled Fatty Acid-BSA Conjugate:

    • Dissolve ¹³C-17-methylstearic acid in ethanol.

    • In a sterile tube, add the fatty acid solution to warm (37°C) cell culture medium containing fatty acid-free BSA (e.g., 1% w/v). The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

    • Incubate at 37°C for 30 minutes with gentle shaking to allow for complex formation.

    • Sterile-filter the solution.

  • Cell Labeling:

    • Plate cells and grow to the desired confluency.

    • Replace the normal growth medium with the medium containing the ¹³C-17-methylstearic acid-BSA conjugate.

    • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to trace the incorporation of the labeled fatty acid into different lipid classes.

  • Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping.

    • Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Analysis of Labeled Lipids:

    • Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Analyze the isotopic enrichment of this compound in each lipid fraction by LC-MS/MS or after derivatization to FAMEs by GC-MS.

    • The mass shift corresponding to the ¹³C label will allow for the quantification of the tracer's incorporation into each lipid pool.

  • Data Interpretation:

    • Calculate the rate of incorporation of ¹³C-17-methylstearic acid into different lipid classes over time.

    • This data will provide insights into the pathways of fatty acid trafficking and esterification within the cell.

Visualizations

Experimental_Workflow_GCMS plasma Plasma Sample + IS extraction Lipid Extraction (Chloroform:Methanol) plasma->extraction drying1 Dry Down (Nitrogen) extraction->drying1 saponification Saponification (NaOH in Methanol) drying1->saponification methylation Methylation (BF3 in Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction drying2 Concentrate (Nitrogen) fame_extraction->drying2 gcms GC-MS Analysis drying2->gcms quantification Quantification gcms->quantification

Caption: Workflow for quantifying this compound in plasma by GC-MS.

Stable_Isotope_Tracing_Workflow cluster_prep Tracer Preparation cluster_cell_culture Cellular Experiment cluster_analysis Analysis c13_fa ¹³C-17-Methylstearic Acid conjugation Conjugation c13_fa->conjugation bsa_medium BSA-containing Medium bsa_medium->conjugation labeling Incubation with Tracer conjugation->labeling cells Cultured Cells cells->labeling harvest Cell Harvest & Lysis labeling->harvest lipid_extraction Total Lipid Extraction harvest->lipid_extraction lipid_separation Lipid Class Separation (TLC or SPE) lipid_extraction->lipid_separation ms_analysis LC-MS/MS or GC-MS lipid_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for stable isotope tracing of fatty acid metabolism in cells.

BCFAs_and_Immune_Modulation cluster_gut Gut Lumen cluster_immune Immune System gut_microbiota Gut Microbiota bcfas Branched-Chain Fatty Acids (e.g., this compound) gut_microbiota->bcfas bcaas Branched-Chain Amino Acids bcaas->gut_microbiota th17 Th17 Cell (Pro-inflammatory) bcfas->th17 Inhibits treg Treg Cell (Anti-inflammatory) bcfas->treg Promotes naive_t_cell Naive T Cell naive_t_cell->th17 naive_t_cell->treg

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of 17-Methylstearic Acid in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak resolution of 17-methylstearic acid during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before GC analysis?

A1: Derivatization is a critical step for preparing fatty acids for GC analysis.[1] Free fatty acids, like this compound, are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape (tailing). Converting them to more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs), improves chromatographic performance, enhances separation, and prevents unwanted interactions with the GC column's stationary phase.[1][2]

Q2: Which type of GC column is most effective for separating the this compound FAME from other isomers?

A2: To separate branched-chain fatty acid isomers, which have very similar physicochemical properties, a highly selective column is required.[1] Highly polar capillary columns, such as those with cyanopropyl-based stationary phases (e.g., SP-2330, HP-88, Rt-2560), are recommended.[1][3][4] These columns provide the selectivity needed to resolve isomers based on subtle structural differences.[1] For complex mixtures, longer columns (e.g., 60m or 100m) can also improve resolution by increasing the number of theoretical plates.[1][5]

Q3: How does the GC oven temperature program affect the resolution of closely eluting peaks?

A3: The temperature program is one of the most important variables in GC.[6] A fast temperature ramp can prevent proper partitioning of isomers between the mobile and stationary phases, leading to poor resolution.[1] To improve the separation of closely eluting isomers like this compound, a slow temperature ramp rate (e.g., 1-3°C/min) is often necessary.[1][5][7] This increases the interaction time between the analytes and the stationary phase, enhancing separation.[7]

Q4: Can mass spectrometry (MS) alone differentiate this compound from its isomers?

A4: No, isomers like iso and anteiso branched-chain fatty acids have the same molecular weight and chemical formula, making them indistinguishable by a standard mass spectrometer alone.[1] While their molecular ions are identical, their fragmentation patterns under tandem mass spectrometry (MS/MS) can sometimes be distinct, offering a potential method for differentiation.[1] However, effective chromatographic separation remains the primary and most reliable method for resolving these isomers.[1]

Troubleshooting Guide: Common Peak Resolution Issues

This section addresses specific problems you may encounter during the GC analysis of this compound.

Issue 1: Poor Resolution and Peak Co-elution

You observe that the peak for this compound methyl ester is overlapping with an adjacent peak, likely another fatty acid isomer.

Potential CauseRecommended Solution
Suboptimal GC Column The stationary phase lacks the necessary selectivity. Use a highly polar capillary column (e.g., cyanopropyl-based phases like HP-88 or DB-23) with a longer length (≥60 m) to maximize resolution.[1][3]
Inadequate Temperature Program A fast temperature ramp reduces separation efficiency.[1] Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) during the elution window of the branched-chain fatty acids.[1] A lower initial temperature can also improve the separation of more volatile components.[1][7]
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects column efficiency. Optimize the flow rate to achieve the best balance between resolution and analysis time.[5]
Issue 2: Significant Peak Tailing

The peak for this compound is asymmetrical, with a distinct "tail" extending from the back of the peak.

Potential CauseRecommended Solution
Incomplete Derivatization The presence of underivatized, polar free fatty acids is a primary cause of tailing.[1] Ensure the methylation reaction goes to completion by optimizing reaction time and temperature.
Active Sites in the GC System Free silanol groups in the injector liner, column, or detector can interact with analytes.[1] Use a deactivated injector liner and a high-quality, end-capped GC column. Regularly trim a small portion (10-20 cm) from the front of the column to remove accumulated contaminants.[1]
Column Contamination Non-volatile matrix components can accumulate at the head of the column. Use a guard column to protect the analytical column and regularly bake out the column at its maximum recommended temperature.[1]
Sample Overload Injecting too much sample can saturate the column.[5][8] Reduce the injection volume or dilute the sample.[5][8]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol describes a common method for converting fatty acids to FAMEs for GC analysis.[7]

Materials:

  • Sample containing fatty acids

  • Boron Trifluoride (BF₃) in methanol (14% solution)[7]

  • 0.5 M NaOH in methanol[7]

  • Heptane (or Hexane)

  • Saturated NaCl solution

  • Screw-cap vials

Procedure:

  • Saponification: Weigh approximately 25 mg of the oil or lipid sample into a screw-cap vial. Add 2 mL of 0.5 M NaOH in methanol. Cap the vial tightly and heat at 100°C for 10 minutes.[7]

  • Methylation: Cool the vial to room temperature. Add 3 mL of 14% BF₃-Methanol solution. Cap tightly and heat again at 100°C for 5 minutes.[7]

  • Extraction: Cool the vial to room temperature. Add 2 mL of heptane and 2 mL of saturated NaCl solution.[7]

  • Phase Separation: Vortex the mixture vigorously for 2 minutes and allow the layers to separate.[7]

  • Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.

Protocol 2: Optimized GC Method Parameters

This provides a starting point for a GC method optimized for branched-chain fatty acid resolution.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with FIDStandard for FAME analysis.
Column Highly polar cyanopropyl column (e.g., HP-88, DB-23, Rt-2560), 60 m x 0.25 mm ID, 0.20 µm filmHigh polarity provides selectivity for isomers.[3][4][7] Longer length increases theoretical plates and resolution.[1][5]
Carrier Gas Helium or HydrogenConstant flow rate of ~1.0-1.2 mL/min.
Injector Temp. 250 °CEnsures complete vaporization of FAMEs.[3][7]
Split Ratio 50:1 (or higher)Prevents column overload. Adjust based on sample concentration.[3][7]
Oven Program Initial: 100°C, hold 2 min. Ramp 1: 5°C/min to 180°C. Ramp 2: 2°C/min to 220°C, hold 5 min.A slow second ramp through the elution range of C17-C18 isomers is critical for separation.[7]
Detector Temp. 280 °CEnsures analytes remain in the gas phase.[3]

Visualized Workflows

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis Sample Lipid Sample Sapon Saponification (NaOH in Methanol) Sample->Sapon Meth Methylation (BF3-Methanol) Sapon->Meth Ext Extraction (Heptane) Meth->Ext GC_Vial FAMEs in GC Vial Ext->GC_Vial Inject Inject into GC GC_Vial->Inject Sep Separation on Polar Column Inject->Sep Detect FID Detection Sep->Detect Data Data Acquisition Detect->Data

Caption: Experimental workflow for FAME analysis.

G Start Poor Peak Resolution (Co-elution or Tailing) CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckColumn Is Column Correct? (Highly Polar, Long) CheckDeriv->CheckColumn Yes OptimizeDeriv Optimize Methylation (Time, Temp) CheckDeriv->OptimizeDeriv No CheckTemp Is Temp Program Optimized? (Slow Ramp Rate) CheckColumn->CheckTemp Yes ChangeColumn Switch to Highly Polar Cyanopropyl Column (≥60m) CheckColumn->ChangeColumn No CheckSystem Is System Clean? (Liner, Column Head) CheckTemp->CheckSystem Yes SlowRamp Decrease Ramp Rate (e.g., 1-3°C/min) CheckTemp->SlowRamp No MaintainSystem Replace Liner, Trim Column CheckSystem->MaintainSystem No End Resolution Improved CheckSystem->End Yes OptimizeDeriv->CheckDeriv ChangeColumn->CheckTemp SlowRamp->CheckSystem MaintainSystem->End

Caption: Troubleshooting logic for poor peak resolution.

References

Overcoming challenges in the derivatization of 17-Methylstearic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 17-methylstearic acid for analysis, typically by gas chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 17-Methylstearate Methyl Ester (17-Me-FAME)

Q1: I am observing very small or no peaks corresponding to my 17-Me-FAME in the GC analysis. What could be the cause?

A1: A complete or near-complete loss of your target analyte peak often points to a fundamental issue in the sample preparation or derivatization process. The steric hindrance from the methyl group at the 17th position can make this compound less reactive than straight-chain fatty acids.

Potential Causes & Solutions:

  • Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: Optimize reaction time and temperature. For sterically hindered fatty acids, extending the reaction time or increasing the temperature may be necessary. To determine the optimal conditions, you can analyze aliquots at different time points to see when the peak area of the FAME product plateaus.[1]

  • Reagent Quality: The derivatization reagent may have degraded.

    • Solution: Use fresh, high-quality derivatization reagents. Reagents like BF3-methanol and silylating agents are sensitive to moisture and should be stored under anhydrous conditions.[1]

  • Presence of Water: Moisture in the sample or reagents can inhibit the esterification reaction.

    • Solution: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen are effective methods.[2] Use anhydrous solvents and reagents.

Issue 2: Poor Reproducibility and Inconsistent Peak Areas

Q2: My peak areas for 17-Me-FAME are inconsistent across different sample preparations. What could be causing this variability?

A2: Poor reproducibility is often linked to inconsistencies in the experimental procedure.

Potential Causes & Solutions:

  • Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes can lead to different derivatization efficiencies.

    • Solution: Use a heating block or water bath for precise temperature control and a timer to ensure consistent reaction times.[3] Utilize calibrated pipettes for accurate measurement of reagents and solvents.

  • Sample Handling: Incomplete mixing or variable extraction efficiency can introduce errors.

    • Solution: Ensure thorough vortexing or mixing at each stage of the protocol. During liquid-liquid extraction, be consistent with the shaking time and the volume of the organic layer collected.

Issue 3: Peak Tailing in Gas Chromatography

Q3: The chromatographic peak for my 17-Me-FAME is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing can be caused by interactions between the analyte and active sites in the GC system or by issues with the chromatographic conditions.

Potential Causes & Solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the analyte.

    • Solution: Use a deactivated injector liner and ensure your GC column is in good condition. If the column is old, it may need to be replaced.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion.

    • Solution: Trim the first few centimeters of the column from the inlet side. Regularly bake out the column according to the manufacturer's instructions.

  • Incomplete Derivatization: The presence of underivatized this compound will result in a tailing peak due to its polarity.

    • Solution: Re-optimize your derivatization protocol to ensure complete conversion to the methyl ester.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is essential to increase the volatility and reduce the polarity of this compound.[1] The free carboxylic acid is highly polar and prone to hydrogen bonding, which leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column.[3] Converting it to its fatty acid methyl ester (FAME) form improves its volatility, leading to sharper peaks and more accurate quantification.[5]

Q2: What is the most common and effective method for derivatizing this compound?

A2: Acid-catalyzed esterification using boron trifluoride in methanol (BF3-methanol) is a robust and widely used method for derivatizing fatty acids, including branched-chain fatty acids like this compound.[2][6] This method is effective for both free fatty acids and for transesterifying fatty acids from complex lipids.[3]

Q3: Can steric hindrance from the methyl group at the 17-position affect the derivatization reaction?

A3: Yes, steric hindrance can make the carboxylic acid group of this compound less accessible to the derivatizing agent, potentially slowing down the reaction rate compared to straight-chain fatty acids.[7][8] To overcome this, it may be necessary to use more forcing reaction conditions, such as a slightly higher temperature or a longer reaction time, to ensure the derivatization goes to completion.

Q4: Are there alternative derivatization methods if I suspect incomplete methylation?

A4: Yes, several alternatives can be considered:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters. This is a versatile method that also derivatizes other functional groups like hydroxyls.[2][9]

  • Diazomethane or Trimethylsilyldiazomethane (TMS-DM): These are highly effective for converting carboxylic acids to methyl esters. TMS-DM is considered a safer alternative to diazomethane.[10]

  • Alternative Esters: For specific applications, other esters like propan-2-ol or butyl esters can be prepared, which may offer chromatographic advantages.[11]

Q5: How can I confirm that my derivatization reaction is complete?

A5: You can monitor the progress of the reaction by analyzing aliquots of the reaction mixture at different time points.[1] The reaction is considered complete when the peak area of the 17-Me-FAME no longer increases with extended reaction time. Additionally, the absence of a broad, tailing peak corresponding to the underivatized fatty acid is a good indicator of a complete reaction.

Quantitative Data Summary

The efficiency of derivatization can be influenced by the chosen method and the structure of the fatty acid. While specific data for this compound is limited, the following table summarizes typical yields for different derivatization methods for long-chain and sterically hindered fatty acids.

Derivatization MethodReagent(s)Typical Reaction ConditionsDerivatization YieldKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification 14% BF3 in Methanol60-100°C, 10-60 min>95%Robust, effective for free fatty acids and transesterification.Reagent is harsh and moisture-sensitive.
Acid-Catalyzed Esterification 2% Sulfuric Acid in Methanol55°C, 16 hours>95%Cost-effective and readily available reagents.Long reaction time.
Base-Catalyzed Transesterification 0.5 M KOH in MethanolRoom Temp - 70°C, 2-30 min>98%Rapid and efficient for glycerides.Not effective for free fatty acids.
Silylation BSTFA + 1% TMCS60-80°C, 30-60 min>97%Versatile, derivatizes multiple functional groups.Derivatives can be moisture-sensitive.
Alkylation Trimethylsilyldiazomethane (TMS-DM)Room Temperature, ~15 min>99%High yield, rapid, and safer than diazomethane.Reagent can be expensive.

Yields are generalized from literature and can vary based on specific sample matrix and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This protocol describes a standard method for preparing fatty acid methyl esters (FAMEs) from a lipid extract containing this compound.

  • Sample Preparation: Place 1-10 mg of the dried lipid extract into a screw-cap reaction vial.

  • Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 30 minutes in a heating block or water bath. For sterically hindered acids, extending the time to 60 minutes may improve yield.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This protocol is an alternative for creating a trimethylsilyl (TMS) ester of this compound.

  • Sample Preparation: Place 1-5 mg of the dried fatty acid sample into a micro-reaction vessel.

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Start: Dried Lipid/Fatty Acid Sample reagent Add Derivatization Reagent (e.g., BF3-Methanol) start->reagent react Heat to Induce Reaction (e.g., 80°C for 30-60 min) reagent->react cool Cool to Room Temperature react->cool add_solvents Add Water & Hexane cool->add_solvents vortex Vortex to Mix add_solvents->vortex separate Allow Phases to Separate vortex->separate collect Collect Upper Hexane Layer separate->collect dry Dry with Anhydrous Na2SO4 collect->dry gc_ready Sample Ready for GC Analysis dry->gc_ready troubleshooting_logic cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Secondary Checks cluster_solution2 Solutions start Problem: Low or No FAME Peak q_reaction Was the reaction time/temp sufficient? start->q_reaction q_reagent Is the derivatization reagent fresh? start->q_reagent q_water Was the sample completely dry? start->q_water sol_reaction Increase reaction time and/or temperature q_reaction->sol_reaction sol_reagent Use fresh, anhydrous reagent q_reagent->sol_reagent sol_water Ensure sample is dry before reaction q_water->sol_water q_gc Is the GC system performing correctly? (Check liner, column, septum) sol_reaction->q_gc sol_reagent->q_gc sol_water->q_gc sol_gc Perform GC maintenance: - Replace liner/septum - Trim/replace column q_gc->sol_gc

References

Technical Support Center: Optimization of GC-MS for 17-Methylstearic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the detection of 17-methylstearic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: Derivatization is a critical first step for analyzing fatty acids like this compound by GC-MS.[1][2] Free fatty acids are polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and potential interactions with the GC system.[2][3] Converting them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), is essential for achieving good peak shape and preventing unwanted system interactions.[1][3][4] This process improves chromatographic separation and sensitivity.[5]

Q2: What are the most effective derivatization methods for this compound?

A2: The most common and effective methods involve esterification to form fatty acid methyl esters (FAMEs). Common reagents include:

  • Boron trifluoride in methanol (BF3-Methanol) : A widely used reagent that requires mild heating (e.g., 60-70°C) for a short duration.[2][3][4] It is suitable for the methyl esterification of free fatty acids and is known to be quite effective.[5]

  • Silylation Reagents (e.g., BSTFA, MSTFA) : These reagents, often with a catalyst like 1% TMCS, convert the carboxylic acid to a trimethylsilyl (TMS) ester.[2][3] This method is also effective for other functional groups like hydroxyls.[2]

  • Acid-catalyzed Esterification (e.g., HCl or H2SO4 in Methanol) : A classic method involving refluxing the fatty acid in methanol with an acid catalyst.[5][6]

Q3: My chromatogram shows significant peak tailing for my this compound peak. What are the likely causes and solutions?

A3: Peak tailing is a common issue when analyzing fatty acids and is typically caused by activity within the GC system or incomplete derivatization.

  • Incomplete Derivatization : If the conversion to the FAME is not complete, the remaining polar free fatty acids will interact strongly with the system, causing tailing.[3]

    • Solution : Review and optimize your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing agent and that reaction time and temperature are adequate.[3] Always use high-quality, dry reagents, as water can inhibit the reaction.[3]

  • Active Sites in the GC System : Active sites in the injector liner, column, or detector can interact with your analyte.

    • Solution : Use deactivated inlet liners and consider gold-plated seals to minimize interactions.[3] Regularly condition your GC column as per the manufacturer's instructions to ensure a properly deactivated surface.[3]

Q4: How can I improve the separation of this compound from other closely eluting fatty acid isomers?

A4: Achieving baseline separation for fatty acid isomers can be challenging. The GC column is the most critical factor.

  • Column Selection : For complex mixtures and isomer separations, a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88) is often the best choice.[3] Polar polyethylene glycol (PEG) columns (e.g., DB-WAX, HP-INNOWax) are also commonly recommended for FAME analysis.[3] For branched-chain fatty acids, RP C18 columns have also shown good potential for selectivity in some applications.[7][8]

  • Oven Temperature Program : A slower temperature ramp rate (e.g., 2-5°C per minute) during the elution window of your target analytes can significantly improve resolution.[3]

  • Carrier Gas Flow Rate : Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, therefore, resolution.

Q5: I am not detecting a peak for this compound, or the signal is very low. What should I investigate?

A5: Low or no signal can stem from issues in sample preparation, instrument settings, or the detector.

  • Derivatization Failure : Confirm that the derivatization reaction was successful.

  • Injector Temperature : The injector temperature must be high enough to ensure the FAME volatilizes efficiently. A typical starting point is 250°C.[9][10] However, excessively high temperatures can cause degradation.[11]

  • Mass Spectrometer Settings : Ensure the MS is operating correctly. For low concentrations, using Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity compared to full scan mode.[12][13] Monitor for characteristic ions of this compound methyl ester.

  • System Leaks : Check for leaks in the GC system, as this can increase background noise and reduce sensitivity.[3]

Q6: What are the characteristic mass spectral ions for this compound methyl ester?

A6: The electron ionization (EI) mass spectrum of this compound methyl ester (C₂₀H₄₀O₂) will show several characteristic fragments. While the molecular ion (m/z 312.5) may be weak or absent in EI, key fragments arise from cleavages around the ester group and along the alkyl chain. Based on the NIST database, you should look for specific identifying ions.[14] For general FAMEs, a prominent peak is often the McLafferty rearrangement ion at m/z 74.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

G start Problem: Peak Tailing cause1 Incomplete Derivatization start->cause1 cause2 Active Sites in GC System start->cause2 cause3 Column Overload start->cause3 sol1a Review Protocol: - Check reagent excess - Optimize time/temp cause1->sol1a sol1b Use High-Quality, Anhydrous Reagents cause1->sol1b sol2a Use Deactivated Inlet Liner cause2->sol2a sol2b Condition Column Regularly cause2->sol2b sol3 Dilute Sample or Reduce Injection Volume cause3->sol3

Caption: Troubleshooting workflow for peak tailing issues.

Problem 2: Poor Resolution or Co-elution

G start Problem: Poor Resolution cause1 Incorrect GC Column start->cause1 cause2 Oven Program Not Optimized start->cause2 cause3 Carrier Gas Flow Sub-optimal start->cause3 sol1 Select a highly polar column (e.g., HP-88, CP-Sil 88) for isomer separation. cause1->sol1 sol2 Decrease oven ramp rate (e.g., 2-5°C/min) during elution. cause2->sol2 sol3 Set carrier gas to optimal linear velocity for the column ID. cause3->sol3

Caption: Troubleshooting workflow for poor resolution.

Data Presentation

Table 1: Recommended GC Columns for FAME Analysis

Stationary Phase TypeCommon NamesPolarityKey Advantages
Cyanopropyl SiliconeHP-88, CP-Sil 88, SP-2380Very HighExcellent for separating geometric (cis/trans) and positional isomers.[3][15]
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWaxHighGood general-purpose columns for FAMEs, robust and reliable.[3]
Biscyanopropyl SiloxaneSP-2340Very HighAnother excellent option for complex isomer separations.[15]

Table 2: Typical GC-MS Parameter Starting Points for this compound (as FAME)

ParameterRecommended SettingRationale & Notes
Injector
Temperature250 - 260°C[12]Ensures complete volatilization of the FAME. Adjust as needed based on analyte stability.
ModeSplitless or Split (e.g., 50:1)[10]Use Splitless for trace analysis to maximize sensitivity. Use Split for higher concentration samples to avoid column overload.
LinerDeactivated, Single Taper w/ Glass Wool[3][12]Minimizes active sites and helps trap non-volatile residues.
GC Oven Program
Initial Temperature50 - 100°C, hold for 1-2 min[3]Allows for focusing of analytes at the head of the column.
Ramp 110 - 25°C/min to 200 - 230°C[3]Rapidly elutes lighter components.
Ramp 2 (Optional)2 - 5°C/min to 230 - 250°C[3]A slower ramp improves resolution of later-eluting compounds like this compound.
Final Hold5 - 10 min[3]Ensures all components have eluted from the column, preventing ghost peaks in subsequent runs.[16]
Carrier Gas
Gas TypeHeliumStandard carrier gas for GC-MS, providing good efficiency and safety.
Flow Rate1.0 - 1.2 mL/min (for 0.25mm ID column)[10]Set to achieve optimal linear velocity for the column dimensions.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy70 eV[17]Standard energy to generate comparable spectra with libraries like NIST.
MS Source Temp.230°C[18][17]A typical source temperature to maintain cleanliness and promote ionization.
MS Quad Temp.150°C[17][19]Standard quadrupole temperature.
Acquisition ModeFull Scan (e.g., m/z 40-550) or SIMUse Full Scan for identification. Use SIM mode monitoring characteristic ions for improved sensitivity and quantitation.[12]

Experimental Protocols

Protocol: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of free fatty acids to FAMEs.

Materials:

  • Sample containing this compound (1-25 mg)

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial with PTFE-lined cap (5-10 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation : Weigh 1-25 mg of your lipid extract or sample into a clean reaction vial.

  • Reagent Addition : Add 2 mL of BF3-Methanol reagent to the vial.

  • Reaction : Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.[10] Derivatization times may need optimization.

  • Quenching and Extraction : Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Mixing : Cap the vial and vortex vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane layer.[10]

  • Phase Separation : Allow the layers to separate. The top layer is the organic (hexane) layer containing your FAMEs.

  • Collection : Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette.

  • Drying : Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis : The sample is now ready for injection into the GC-MS.

G s7 s7 a1 a1 s7->a1

Caption: Experimental workflow for FAME preparation and analysis.

References

Technical Support Center: Purity Assessment of Synthetic 17-Methylstearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 17-methylstearic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of synthetic this compound?

A1: The most common and reliable methods for determining the purity of synthetic this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, the fatty acid is typically derivatized to its more volatile fatty acid methyl ester (FAME), methyl 17-methylstearate.[1][2] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without the need for derivatization.[3][4][5][6]

Q2: Why is derivatization to a fatty acid methyl ester (FAME) necessary for GC-MS analysis?

A2: Direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and the tendency of the polar carboxylic acid group to interact with the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[2] Derivatization to the methyl ester (FAME) increases the volatility and reduces the polarity of the analyte, resulting in sharper peaks and more reliable data.[1][2]

Q3: What are the potential impurities I should be aware of when synthesizing this compound?

A3: The potential impurities largely depend on the synthetic route employed.

  • Grignard Synthesis: If a Grignard reagent (e.g., from 1-bromo-16-methylheptadecane) is reacted with carbon dioxide, common impurities can include the corresponding alkane (17-methylheptadecane) formed by the reaction of the Grignard reagent with any trace amounts of water.[7][8] Another possible byproduct is a symmetrical ketone, formed from the reaction of the Grignard reagent with the initially formed carboxylate salt.[9]

  • Malonic Ester Synthesis: When using a malonic ester synthesis approach, a major potential impurity is the dialkylated malonic ester, which would lead to a dicarboxylic acid impurity in the final product.[10][11] Incomplete hydrolysis of the ester groups can also result in residual ester impurities.

Q4: My GC chromatogram shows peak tailing for my this compound methyl ester. What could be the cause?

A4: Peak tailing in the GC analysis of FAMEs can be caused by several factors:

  • Incomplete Derivatization: The presence of underivatized this compound can lead to tailing due to its interaction with the GC column.

  • Active Sites in the GC System: Silanol groups in the injector liner or on the column can interact with the analyte. Using a deactivated liner and a high-quality column is recommended.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can degrade performance.

Q5: How can I differentiate between this compound and its straight-chain isomer, nonadecanoic acid, using GC-MS?

A5: While these isomers have very similar boiling points, they can often be separated on a polar capillary GC column.[12] Their mass spectra will also show subtle differences in fragmentation patterns that can aid in their identification. The branched nature of this compound can lead to characteristic fragmentation patterns upon electron ionization.

Troubleshooting Guides

Issue 1: Low Purity of Synthetic this compound Detected by GC-MS
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure appropriate reaction time and temperature as per the synthetic protocol.
Presence of Starting Materials - Optimize purification steps (e.g., column chromatography, recrystallization) to remove unreacted starting materials.
Formation of Byproducts (e.g., from Grignard or Malonic Ester Synthesis) - For Grignard synthesis, ensure strictly anhydrous conditions to minimize alkane formation.[7]- For malonic ester synthesis, control the stoichiometry of the alkylating agent to minimize dialkylation.[10]
Degradation of the Product - Avoid excessive heat during purification and storage.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Issue 2: Inaccurate Quantification in Purity Assessment
Potential Cause Troubleshooting Steps
Incomplete Derivatization for GC-MS - Ensure the derivatization reagent (e.g., BF3-methanol or methanolic HCl) is fresh and the reaction goes to completion.[13]- A small test derivatization with a known standard can verify the efficiency of the method.
Poor Peak Shape in GC (Tailing or Fronting) - Tailing: Check for active sites in the GC system, consider using a fresh, deactivated liner, and ensure complete derivatization.- Fronting: This may indicate column overload; try injecting a more dilute sample.
Non-linearity of Detector Response - Prepare a calibration curve with a certified reference standard of this compound methyl ester to ensure the detector response is linear in the concentration range of your sample.
Inaccurate Integration of NMR Signals (for qNMR) - Ensure complete relaxation of all relevant protons by using a sufficient relaxation delay (D1) in the NMR experiment (typically 5 times the longest T1).[6]- Choose well-resolved signals for integration that are free from overlap with impurity signals.[3][4]

Quantitative Data Presentation

The following tables provide an example of how to present quantitative purity data for a batch of synthetic this compound.

Table 1: GC-MS Purity Analysis of this compound (as Methyl Ester)

Component Retention Time (min) Area (%) Identity Confirmation
Methyl 17-methylstearate22.5498.9MS fragmentation pattern matches reference spectrum.
Unidentified Impurity 121.890.6-
Unidentified Impurity 223.120.5-

Table 2: qNMR Purity Analysis of this compound

Analyte Signal (1H NMR) Internal Standard Signal (1H NMR) Calculated Purity (%)
Methylene protons alpha to carboxyl (δ ~2.35 ppm)Methyl protons of maleic acid (δ ~6.28 ppm)99.2

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS
  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Accurately weigh approximately 10 mg of the synthetic this compound into a screw-capped vial.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 2 hours.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

    • Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial.

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

    • Identification: Identify the methyl 17-methylstearate peak based on its retention time and comparison of its mass spectrum with a reference spectrum.

    • Quantification: Determine the purity by calculating the peak area percentage of the methyl 17-methylstearate relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 30 seconds) is used to allow for full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the α-methylene protons at ~2.35 ppm).[14]

    • Integrate a well-resolved signal from the internal standard (e.g., the singlet of the olefinic protons of maleic acid at ~6.28 ppm).

    • Calculate the purity of the this compound using the following equation:

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Synthetic this compound Derivatization Derivatization to FAME Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC_Vial Sample in GC Vial Extraction->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis & Purity Calculation Detection->Data_Analysis

Caption: Workflow for purity assessment of this compound by GC-MS.

Troubleshooting_Logic Start Low Purity Detected Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Purification Evaluate Purification Method Start->Check_Purification Check_Byproducts Identify Potential Byproducts Start->Check_Byproducts Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes Optimize_Reaction Optimize Reaction Conditions Inefficient_Purification Inefficient Purification Check_Purification->Inefficient_Purification Yes Optimize_Purification Optimize Purification Protocol Byproduct_Formation Significant Byproduct Formation Check_Byproducts->Byproduct_Formation Yes Modify_Synthesis Modify Synthetic Strategy Incomplete_Reaction->Optimize_Reaction Inefficient_Purification->Optimize_Purification Byproduct_Formation->Modify_Synthesis

Caption: Troubleshooting logic for addressing low purity in synthetic this compound.

References

Troubleshooting low yield in 17-Methylstearic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 17-methylstearic acid, particularly in addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, a branched-chain fatty acid, is typically synthesized through multi-step processes.[1][2] Common strategies involve the use of organometallic reagents to create the characteristic iso-branching at the 17th position.[3] One prevalent method is a Grignard-based synthesis where an appropriate Grignard reagent, such as isobutylmagnesium bromide, is reacted with a long-chain electrophile. Another approach involves the use of organocadmium reagents, which can offer selectivity in ketone synthesis. The Wittig reaction is another valuable tool, often employed to form a carbon-carbon double bond at a specific position within the fatty acid chain, which is then subsequently hydrogenated.

Q2: I am experiencing a significantly lower than expected yield. What are the most critical steps to investigate?

A2: Low overall yield in a multi-step synthesis can stem from inefficiencies in one or more stages. For this compound synthesis, the following steps are often the primary contributors to yield loss:

  • Grignard Reagent Formation and Reaction: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Incomplete formation or side reactions can drastically reduce the amount of active nucleophile. During the reaction with the electrophile, side reactions such as elimination or the formation of homo-coupled products can also lower the yield.

  • Wittig Reaction: The efficiency of the Wittig reaction can be influenced by the steric hindrance of the reactants and the stability of the ylide. Incomplete reaction or the formation of undesired stereoisomers can complicate purification and reduce the yield of the target alkene.[4][5][6]

  • Purification Steps: Significant product loss can occur during purification, especially when dealing with structurally similar byproducts. Chromatographic separations may be challenging, and multiple purification steps can cumulatively lead to a substantial decrease in the overall yield.[7]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction Step

Q: My Grignard reaction is resulting in a low yield of the desired coupled product. What are the potential causes and how can I troubleshoot this?

A: Low yields in Grignard reactions are a common issue and can often be traced back to the quality of reagents and reaction conditions.

Potential Causes & Solutions:

Potential CauseTroubleshooting Suggestion
Poor Quality Grignard Reagent Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[8] Solvents like diethyl ether or THF must be anhydrous. Activate Magnesium: The magnesium turnings should be shiny. If they appear dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] Monitor Formation: Successful initiation of the Grignard reagent formation is often indicated by a gentle refluxing of the solvent and a change in the appearance of the reaction mixture.
Side Reactions Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8] Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any source of acidic protons, including water, alcohols, and even terminal alkynes.[10] Ensure all reactants and the reaction setup are free from such contaminants.
Low Reactivity with Electrophile Optimize Temperature: While Grignard reactions are often initiated at room temperature, cooling the reaction mixture before and during the addition of the electrophile can sometimes minimize side reactions. Conversely, for less reactive electrophiles, gentle heating might be necessary. Solvent Choice: THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher coordinating ability, which can enhance the reactivity of the Grignard reagent.[8][9]
Issue 2: Inefficient Wittig Reaction

Q: The Wittig reaction in my synthesis is sluggish and gives a poor yield of the desired alkene. How can I improve this step?

A: Low yields in Wittig reactions, especially with long-chain aldehydes, can be due to steric hindrance, reagent quality, or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential CauseTroubleshooting Suggestion
Steric Hindrance Use a More Reactive Ylide: For sterically hindered aldehydes, consider using a more reactive, unstabilized ylide. Alternative Reactions: If the Wittig reaction consistently fails, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that often provides better yields with hindered substrates.[4][5][6] The water-soluble phosphate byproduct from the HWE reaction is also easier to remove than triphenylphosphine oxide.[4]
Poor Ylide Formation Choice of Base: The choice of base is critical for deprotonating the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium, sodium hydride, or sodium amide are typically required.[11] Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous.
Side Reactions Epoxide Formation: In some cases, side reactions can lead to the formation of epoxides. Careful control of reaction conditions and stoichiometry can help minimize this.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is designed to identify and quantify the components of the reaction mixture to diagnose the cause of low yield.

  • Sample Preparation (Derivatization to FAMEs):

    • Take an aliquot (approx. 1-5 mg) of the crude reaction mixture and evaporate the solvent.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 2 hours in a sealed vial.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial for GC-MS analysis.[12]

  • GC-MS Parameters:

ParameterSetting
Column DB-23 (or equivalent polar capillary column)
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-550
Protocol 2: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of the final product and identifying any major impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. Key signals for this compound include:

      • A doublet around 0.86 ppm corresponding to the two methyl groups of the iso-propyl terminal.

      • A multiplet around 1.52 ppm for the methine proton at C-17.

      • A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid.

      • A broad singlet for the carboxylic acid proton (may vary in position).

      • A complex multiplet region between 1.2-1.6 ppm for the other methylene groups in the chain.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

Visualizing Workflows and Pathways

Troubleshooting Logic for Low Grignard Yield

grignard_troubleshooting start Low Yield in Grignard Step check_reagents Check Reagent Quality - Anhydrous Solvents? - Active Mg? start->check_reagents check_conditions Review Reaction Conditions - Temperature Control? - Slow Addition? start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS) start->analyze_byproducts reagents_ok Reagents OK check_reagents->reagents_ok conditions_ok Conditions OK check_conditions->conditions_ok byproducts_identified Byproducts Identified analyze_byproducts->byproducts_identified optimize_reagents Optimize Reagent Prep - Dry Solvents - Activate Mg reagents_ok->optimize_reagents If issues found optimize_conditions Optimize Conditions - Adjust Temp - Control Addition Rate conditions_ok->optimize_conditions If issues found address_byproducts Address Specific Byproducts - Minimize Wurtz Coupling byproducts_identified->address_byproducts

Caption: A flowchart for troubleshooting low yields in Grignard reactions.

General Synthetic Pathway

synthesis_pathway start Starting Materials (e.g., Isobutyl bromide, Long-chain halide/ester) grignard Grignard Reaction start->grignard purification1 Purification grignard->purification1 intermediate Intermediate (e.g., Ketone or Alcohol) wittig Wittig Reaction (if necessary) intermediate->wittig purification2 Purification wittig->purification2 alkene Unsaturated Fatty Acid hydrogenation Hydrogenation alkene->hydrogenation purification3 Purification hydrogenation->purification3 final_product This compound purification1->intermediate purification2->alkene purification3->final_product

Caption: A generalized synthetic workflow for this compound.

References

Matrix effects in the analysis of 17-Methylstearic acid in soil samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 17-methylstearic acid in complex soil matrices. It addresses common challenges related to matrix effects and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it analyzed in soil?

A1: this compound is a branched-chain fatty acid. In soil ecology, specific branched-chain fatty acids, such as those with iso and anteiso branching, serve as important biomarkers.[1] They are components of the cell membranes of certain microbial groups, particularly bacteria. Analyzing their presence and abundance helps characterize the soil's microbial community structure and biomass.[2][3][4]

Q2: What are "matrix effects," and how do they impact the analysis of this compound in soil?

A2: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound). Soil is a highly complex matrix containing organic matter (humic and fulvic acids), minerals, salts, and a vast array of other lipids and organic molecules.[5] Matrix effects occur when these co-extracted components interfere with the analytical signal of the target analyte.[6] This can lead to:

  • Ion Suppression (LC-MS): Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity and leading to underestimated concentrations.[7][8]

  • Signal Enhancement/Suppression (GC-MS): Active sites in the GC inlet can be masked by matrix components, preventing the breakdown of sensitive analytes and artificially enhancing their signal. Conversely, matrix components can interfere with the ionization process in the MS source, causing suppression.[9]

  • Inaccurate Quantification: Ultimately, matrix effects lead to erroneous quantitative results, poor reproducibility, and decreased sensitivity.[8]

Q3: Why is derivatization necessary for analyzing this compound by Gas Chromatography (GC)?

A3: Derivatization is a crucial step to prepare fatty acids for GC analysis. Free fatty acids are polar compounds that exhibit low volatility and tend to form hydrogen bonds.[10] This leads to poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column and inlet, making accurate quantification impossible.[10][11] Converting them to their corresponding fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, resulting in sharp, symmetrical peaks amenable to GC separation and analysis.[10][11]

Q4: What are the most effective strategies to mitigate matrix effects in soil sample analysis?

A4: Several strategies can be employed to overcome or compensate for matrix effects:

  • Thorough Sample Cleanup: The most direct approach is to remove interfering matrix components before analysis. This can involve techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), often used in QuEChERS methods.[5][12]

  • Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C-17-methylstearic acid) is added to the sample before extraction.[13] Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[13][14]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank soil matrix extract that is free of the target analyte.[15][16] This ensures that the standards and the samples experience similar matrix effects, allowing for more accurate quantification.[15][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound (as a FAME) in soil extracts.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for 17-Methylstearate Peak 1. Active Sites: The GC inlet liner, column, or glass wool may have active sites (exposed silanols) that interact with the analyte.[9] 2. Incomplete Derivatization: Residual underivatized this compound is polar and will tail significantly.[10] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.1. GC Maintenance: Use a new, deactivated inlet liner (an ultra-inert liner is recommended).[9] Trim the first 10-20 cm of the analytical column. Ensure all ferrules and seals are correctly installed and not contributing to activity. 2. Optimize Derivatization: Ensure derivatization reagents (e.g., BF₃-Methanol, Methanolic KOH) are fresh and anhydrous.[10] Extend the reaction time or increase the temperature slightly, but be cautious of analyte degradation.[10][18] 3. Improve Cleanup: Implement an additional sample cleanup step (e.g., SPE) to remove more matrix components before injection.
Low or No Recovery of 17-Methylstearate 1. Inefficient Extraction: The chosen solvent system may not be effectively extracting lipids from the soil matrix.[2] 2. Incomplete Derivatization/Esterification: The conversion to FAME is not proceeding to completion. 3. Loss During Phase Separation: The FAMEs may be lost during the liquid-liquid extraction step after derivatization.1. Optimize Extraction: Ensure the soil is adequately homogenized and dry (freeze-drying is common).[2][18] Use a robust extraction method like a modified Bligh-Dyer, ensuring sufficient shaking/sonication time.[2] 2. Verify Derivatization: Test the derivatization procedure on a standard of this compound. Check reagent quality. Acid-catalyzed methods (BF₃-Methanol) are generally robust for free fatty acids.[19][20] 3. Refine Protocol: Ensure the correct solvent layer (typically the upper hexane or heptane layer) is collected after derivatization and washing.[10] Be careful not to aspirate the aqueous layer.
Inconsistent Quantitative Results (Poor Reproducibility) 1. Variable Matrix Effects: The heterogeneous nature of soil means matrix effects can vary significantly between samples.[5] 2. Non-reproducible Sample Preparation: Inconsistent measurements of soil, solvents, or reagents. 3. Instrumental Drift: Changes in GC-MS sensitivity over the course of an analytical run.1. Use an Internal Standard: The most effective way to correct for this is to use a stable isotope-labeled internal standard (SIDA). If unavailable, use a structurally similar, non-endogenous fatty acid (e.g., 19:0 or 21:0 FAME) added at the very beginning of the extraction.[2] 2. Automate Sample Prep: If possible, use automated sample preparation systems to improve the precision of liquid handling steps.[21] 3. Run Quality Controls: Interspace your analytical run with solvent blanks, calibration checks, and quality control (QC) samples (e.g., a spiked blank matrix) to monitor and correct for instrument drift.
Extraneous Peaks in Chromatogram 1. Contamination: Contamination from solvents, glassware, plasticware (e.g., phthalates), or the derivatization reagent.[6] 2. Derivatization Byproducts: The derivatization reaction may produce side-products. 3. Matrix Interferences: Co-extracted compounds from the soil matrix that are also volatile and detectable.[22]1. Run Blanks: Analyze a reagent blank (all reagents, no soil) to identify contamination sources.[10] Use high-purity (HPLC-grade) solvents. Ensure all glassware is thoroughly cleaned and rinsed with solvent. 2. Optimize Reaction: Ensure the reaction is neutralized properly and that excess derivatizing agent is removed if necessary. 3. Enhance Cleanup/Selectivity: Use a more targeted cleanup procedure. In the MS method, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for greater selectivity to isolate the signal of 17-methylstearate from chemical noise.[23]

Experimental Protocols & Data

Protocol: Extraction and Derivatization of this compound from Soil

This protocol is a generalized procedure based on common lipid extraction and FAME preparation methods.[2][18][24] Note: This protocol should be optimized and validated for your specific soil type and instrumentation.

1. Sample Preparation:

  • Freeze-dry soil samples until completely dry.

  • Sieve the soil through a 2 mm mesh to remove large particles and homogenize.

  • Weigh approximately 3-5 grams of dried, sieved soil into a 30 mL Teflon or glass centrifuge tube.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the soil in the centrifuge tube, add your internal standard (e.g., a known amount of ¹³C-labeled this compound or nonadecanoic acid, 19:0).

  • Add a single-phase solvent mixture of chloroform, methanol, and phosphate buffer (pH 4.0) in a ratio of 1:2:0.8 (v/v/v). A typical volume would be 19 mL for 5g of soil.[2]

  • Cap the tubes tightly and shake vigorously on an end-over-end shaker for 2-4 hours at room temperature.

  • Centrifuge at 2,500 x g for 15 minutes to pellet the soil particles.

  • Decant the supernatant (the total lipid extract) into a clean glass tube.

3. Phase Separation:

  • To the collected supernatant, add chloroform and buffer/water to break the single phase, achieving a final chloroform:methanol:water ratio of approximately 1:1:0.9 (v/v/v).

  • Vortex the mixture for 30 seconds and centrifuge at 2,500 x g for 10 minutes to facilitate phase separation.

  • The lipids will be in the lower chloroform phase. Carefully remove the upper aqueous/methanol layer using a Pasteur pipette.

  • Dry the bottom chloroform layer containing the total lipids under a gentle stream of nitrogen gas.

4. Saponification and Methylation (Derivatization to FAME):

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

  • Incubate at 37°C for 30 minutes to saponify the lipids (cleaving fatty acids from complex lipids).

  • Neutralize the reaction by adding 0.5 mL of 1 M acetic acid.

  • Add 2 mL of hexane to extract the resulting FAMEs. Vortex vigorously for 30 seconds.

  • Allow the phases to separate. The top hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Data Presentation: Analyte Recovery in Soil

The following table summarizes representative performance data for fatty acid analysis in soil, demonstrating the effectiveness of a well-optimized method.

Analyte GroupRecovery Range (%)Limit of Detection (LOD) Range (µg/L)Method Reference
Long-Chain Fatty Acids (C12-C24)91.15 – 108.1%0.39 – 39.4 µg/LHeadspace SPME-GC-MS[25]

This data indicates that with an appropriate methodology, high recovery rates and low detection limits can be achieved for fatty acids in soil matrices.

Visualized Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the complete experimental process from soil sample preparation to final GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis s1 Weigh Freeze-Dried Soil s2 Add Internal Standard s1->s2 e1 Add Chloroform:Methanol:Buffer s2->e1 Begin Extraction e2 Shake (2-4 hours) e1->e2 e3 Centrifuge & Collect Supernatant e2->e3 d1 Dry Lipid Extract (Nitrogen Stream) e3->d1 Proceed to Derivatization d2 Saponify (Methanolic KOH) d1->d2 d3 Neutralize & Extract with Hexane d2->d3 a1 Transfer Hexane Layer to GC Vial d3->a1 Prepare for Injection a2 Inject into GC-MS a1->a2 a3 Data Processing & Quantification a2->a3

Caption: Workflow for this compound Analysis in Soil.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for troubleshooting common issues in the GC-MS analysis of FAMEs.

troubleshooting_workflow start Inconsistent or Poor Results q_peak_shape Is Peak Shape Poor (Tailing)? start->q_peak_shape sol_active_sites Check for Active Sites: - Replace Inlet Liner - Clip Column q_peak_shape->sol_active_sites Yes q_recovery Is Analyte Recovery Low? q_peak_shape->q_recovery No sol_derivatization Verify Derivatization: - Check Reagent Quality - Optimize Reaction Time/Temp sol_active_sites->sol_derivatization If problem persists end_node Analysis Improved sol_derivatization->end_node sol_extraction Optimize Extraction Protocol: - Check Solvents & Shaking Time q_recovery->sol_extraction Yes q_reproducibility Are Results Irreproducible? q_recovery->q_reproducibility No sol_l_l_extraction Review Post-Derivatization Liquid-Liquid Extraction Step sol_extraction->sol_l_l_extraction If problem persists sol_l_l_extraction->end_node sol_is Implement Internal Standard: - Stable Isotope-Labeled (Best) - Or Homologue (e.g., 19:0) q_reproducibility->sol_is Yes q_reproducibility->end_node No (Issue Resolved) sol_qc Run Blanks and QCs to Monitor System Performance sol_is->sol_qc sol_qc->end_node

Caption: Decision Tree for GC-MS Troubleshooting of FAMEs.

References

Stability of 17-Methylstearic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-methylstearic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. It is recommended to store it at -20°C in a tightly sealed container, purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q2: Can I store this compound in a solution? If so, what solvent should I use?

A2: While storing in solution is possible for short-term use, it is not ideal for long-term storage as it may increase the chances of degradation. If you need to store it in solution, use a high-purity, anhydrous aprotic solvent such as hexane, chloroform, or dichloromethane. For biological experiments, it can be dissolved in ethanol or DMSO, but these solutions should be prepared fresh.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include a change in color (yellowing), the appearance of a rancid odor, or a change in the physical state. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products.

Q4: Is this compound sensitive to light?

A4: While saturated fatty acids are generally less susceptible to photo-oxidation compared to unsaturated fatty acids, it is still good practice to protect this compound from light, especially during long-term storage, to prevent any potential degradation.

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

A5: When stored as a solid at -20°C in a tightly sealed container under an inert atmosphere, this compound is expected to be stable for several years. However, it is recommended to re-test the purity periodically, especially for critical applications.

Troubleshooting Guides

This section addresses common issues that may be encountered during the storage, handling, and use of this compound.

Issue 1: The this compound powder appears clumpy or has a different texture.

  • Possible Cause: Absorption of moisture.

  • Solution: While this does not necessarily indicate degradation, it can make accurate weighing difficult. To remove moisture, the compound can be dried under a vacuum. To prevent this, always store the compound in a desiccator or a dry, inert atmosphere.

Issue 2: Poor solubility in a chosen solvent.

  • Possible Cause 1: Inappropriate solvent.

  • Solution: this compound is a nonpolar molecule and will have better solubility in nonpolar organic solvents like hexane, chloroform, and toluene. For cell culture experiments, dissolving in a small amount of ethanol or DMSO first can help, followed by dilution in the aqueous media, often with a carrier like bovine serum albumin (BSA).

  • Possible Cause 2: Low temperature.

  • Solution: Gently warming the solution can aid in dissolution. However, avoid excessive heat as it can potentially lead to degradation over extended periods.

Issue 3: Unexpected peaks in analytical chromatography (GC/HPLC).

  • Possible Cause 1: Contamination.

  • Solution: Ensure all glassware is scrupulously clean and use high-purity solvents. Contamination can come from solvents, glassware, or other reagents.

  • Possible Cause 2: Degradation.

  • Solution: If the compound has been stored improperly (e.g., at high temperatures or exposed to air and light for a prolonged time), it may have started to degrade. Saturated fatty acids are relatively stable, but at very high temperatures, they can undergo thermal degradation.[1][2] It is advisable to use a fresh vial of the compound and re-run the analysis.

  • Possible Cause 3: Derivatization issues (for GC analysis).

  • Solution: Incomplete or side reactions during the derivatization to fatty acid methyl esters (FAMEs) can lead to extra peaks. Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature) are optimal.

Data Presentation

Table 1: Stability of Saturated Fatty Acids (as a proxy for this compound) under Various Conditions

Storage ConditionTemperatureLight ExposureAtmosphereExpected StabilityPotential Degradation Products
Solid -20°CDarkInert Gas (N₂/Ar)High (Years)Negligible
Solid 4°CDarkAirGood (Months to a year)Minimal oxidation products over time
Solid Room TemperatureAmbient LightAirModerate (Weeks to months)Slow oxidation, potential for moisture absorption
In Aprotic Solvent -20°CDarkInert Gas (N₂/Ar)Good (Months)Potential for solvent-initiated reactions over long periods
In Protic Solvent Room TemperatureAmbient LightAirLow (Days to weeks)Esterification (if alcohol is the solvent), oxidation
High Temperature >140°CN/AN/AVery Low Shorter-chain fatty acids, alkanes[1][2]

Disclaimer: This data is based on the general stability of saturated fatty acids and is intended to serve as a guideline. Specific stability studies for this compound are limited.

Experimental Protocols

Protocol 1: Determination of Acid Value

The acid value is a measure of the free fatty acids present and can indicate hydrolytic degradation.

  • Sample Preparation: Accurately weigh approximately 1 g of this compound into a 250 mL conical flask.

  • Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether, neutralized with the titrant to a phenolphthalein endpoint). Gently warm if necessary to dissolve the sample.

  • Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

  • Calculation: Acid Value = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • W = weight of the sample (g)

    • 56.1 = molecular weight of KOH

Protocol 2: Determination of Peroxide Value

The peroxide value indicates the extent of primary oxidation.

  • Sample Preparation: Weigh 5 g of this compound into a flask.

  • Dissolution: Add 30 mL of a 3:2 acetic acid:chloroform solution.

  • Reaction: Add 0.5 mL of saturated potassium iodide solution, swirl, and let it stand in the dark for 1 minute.

  • Titration: Add 30 mL of distilled water. Titrate with 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color has almost disappeared.

  • Endpoint: Add 0.5 mL of starch indicator solution and continue titrating until the blue color disappears.

  • Blank: Perform a blank determination without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = sample titration volume (mL)

    • B = blank titration volume (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 3: Purity Assessment by Gas Chromatography (GC)

  • Derivatization to FAME: Convert the fatty acid to its methyl ester (FAME) using a suitable reagent like BF₃-methanol or methanolic HCl.

  • GC Conditions:

    • Column: A polar capillary column (e.g., BPX70 or similar).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the FAME sample. The presence of peaks other than the main this compound methyl ester peak may indicate impurities or degradation products.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing start Start: this compound Sample storage Store under Defined Conditions (e.g., Temp, Light, Atmosphere) start->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling analysis Perform Analytical Tests sampling->analysis physical Physical Inspection (Color, Odor) analysis->physical chemical Chemical Tests (Acid/Peroxide Value) analysis->chemical chromatography Chromatographic Analysis (GC/HPLC for Purity) analysis->chromatography data Data Analysis & Comparison to T0 physical->data chemical->data chromatography->data end End: Determine Stability Profile data->end Troubleshooting_Decision_Tree start Problem Encountered During Experiment issue_type What is the nature of the problem? start->issue_type solubility Poor Solubility issue_type->solubility Solubility Issue unexpected_results Unexpected Analytical Results (e.g., extra peaks) issue_type->unexpected_results Analytical Issue degradation_suspected Suspected Degradation (e.g., color change) issue_type->degradation_suspected Physical Change check_solvent Check Solvent Polarity & Purity. Consider gentle warming or sonication. solubility->check_solvent check_contamination Check for Contamination: - Solvents - Glassware - Reagents unexpected_results->check_contamination check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere degradation_suspected->check_storage use_fresh Use a fresh, unopened sample for comparison. check_solvent->use_fresh check_derivatization If GC, verify derivatization procedure. check_contamination->check_derivatization check_derivatization->use_fresh check_storage->use_fresh

References

Enhancing the sensitivity of 17-Methylstearic acid detection in trace amounts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of 17-methylstearic acid in trace amounts. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is direct analysis of this compound by Gas Chromatography (GC) challenging for trace amounts?

A1: Direct analysis of free fatty acids like this compound by GC is difficult due to their high polarity and low volatility.[1][2][3][4] These properties can lead to poor chromatographic peak shape, tailing, and adsorption to the column, all of which contribute to low sensitivity and inaccurate quantification.[1][2] To overcome these issues, derivatization is necessary to convert the fatty acid into a more volatile and less polar derivative.[3][4]

Q2: What is the most sensitive method for detecting trace amounts of this compound?

A2: For achieving the highest sensitivity, derivatization with pentafluorobenzyl bromide (PFB-Br) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode is recommended.[2][5] PFB derivatives are highly electron-capturing, which leads to a significant increase in signal intensity compared to more common methods like the analysis of fatty acid methyl esters (FAMEs) by electron ionization (EI) GC-MS.[2][5] The NCI mode also benefits from reduced background noise, further enhancing the signal-to-noise ratio.[5]

Q3: How can I improve the ionization efficiency of this compound in Mass Spectrometry?

A3: Improving ionization efficiency is key to enhancing sensitivity. For GC-MS, using a derivatizing agent that increases electron affinity, such as PFB-Br for NCI-MS, is highly effective.[5] For Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in negative mode, the addition of weak acids like acetic acid to the mobile phase can significantly improve the response of fatty acids.[6][7]

Q4: Can this compound be analyzed by LC-MS without derivatization?

A4: Yes, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) can be used for the analysis of branched-chain fatty acids without prior derivatization.[8] This approach can also offer selectivity for different isomers.[8] However, for trace-level detection, the sensitivity might be lower compared to derivatization-based GC-NCI-MS.

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Possible Cause Solution
Inefficient Derivatization Ensure the derivatization reagent is not expired and has been stored correctly.[3] Water can hinder the esterification reaction, so ensure samples and solvents are anhydrous.[3] Optimize reaction time and temperature for your specific sample matrix.
Analyte Degradation Branched-chain fatty acids are generally stable. However, if analyzing alongside polyunsaturated fatty acids, consider using milder derivatization conditions (e.g., lower temperature) to prevent degradation.[2]
Poor Ionization If using GC-EI-MS, fatty acids can undergo significant fragmentation, reducing the abundance of the molecular ion and thus sensitivity.[5] Switch to a softer ionization technique or a more sensitive method like GC-NCI-MS with PFB derivatization. For LC-ESI-MS, optimize mobile phase additives.[6]
Instrument Contamination Run a solvent blank to check for system contamination. If the baseline is high, bake out the GC column and clean the injector port and MS source.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Incomplete Derivatization Residual underivatized this compound, being polar, will interact strongly with the GC column, causing peak tailing.[2][9] Re-optimize the derivatization procedure.
Active Sites in GC System Active sites in the injector liner or column can cause tailing. Use a deactivated liner and a high-quality, low-bleed column.[1] Conditioning the column can also help.
Column Overload Injecting too concentrated a sample can lead to peak fronting.[10] Dilute the sample and re-inject.
Inappropriate Column Choice Ensure the GC column stationary phase is suitable for the analysis of your chosen derivative (e.g., FAMEs or PFB esters).
Issue 3: High Background Noise
Possible Cause Solution
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas purification traps for oxygen, moisture, and hydrocarbons are installed and functional.[1]
Septum Bleed Use a high-quality, low-bleed septum and ensure it is conditioned according to the manufacturer's instructions.[1][11] Septum bleed often appears as discrete peaks at higher temperatures.[1]
Column Bleed Column bleed is characterized by a rising baseline at higher temperatures.[1] Condition the column according to the manufacturer's protocol. Do not exceed the column's maximum temperature limit.
Contaminated Solvents/Reagents Use high-purity solvents and reagents for sample preparation and derivatization. Run a reagent blank to identify the source of contamination.

Data Presentation

Table 1: Comparison of Analytical Methods for Fatty Acid Detection

Method Derivatization Required Typical Limit of Detection (LOD) Advantages Disadvantages
GC-FID Yes (e.g., FAMEs)ng rangeRobust, good for quantification of less complex samplesNot structurally informative, lower sensitivity than MS
GC-MS (EI) Yes (e.g., FAMEs)pg rangeProvides structural information, good sensitivityFragmentation can reduce sensitivity for some compounds[5]
GC-MS (NCI) Yes (e.g., PFB esters)Low pg to fg rangeExtremely high sensitivity for electron-capturing derivatives, low background noise[5]Requires specific derivatization, not universally applicable
LC-MS/MS Nopg to ng rangeNo derivatization needed, good for complex matricesPotential for matrix effects, may have lower sensitivity than GC-NCI-MS

Note: LODs are general estimates for fatty acids and can vary significantly based on the specific analyte, instrument, and matrix. A study on various mono- and dicarboxylic acids reported LODs for GC-MS in the range of 1-40 pg, and for LC-MS/MS in the range of 5-40 pg for most acids.[12]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
  • Sample Preparation: Start with a dried lipid extract containing 1-25 mg of sample in a micro-reaction vessel.[3]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the vessel.[2][3]

  • Reaction: Cap the vessel tightly and heat at 60-100°C for 10-30 minutes. For samples containing polyunsaturated fatty acids, use milder conditions (e.g., 60°C for 15 minutes) to minimize degradation.[2]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[2] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.[2]

  • Final Preparation: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.[2] The sample is now ready for GC-MS analysis.

Protocol 2: High-Sensitivity Derivatization using Pentafluorobenzyl Bromide (PFB-Br)
  • Sample Preparation: Take the dried lipid extract and dissolve it in 25 µL of 1% diisopropylethylamine in acetonitrile.[5]

  • Derivatization: Add 25 µL of 1% PFB bromide in acetonitrile. Cap the tube and let it react at room temperature for 20 minutes.[5]

  • Solvent Removal: Gently evaporate the solvent using a stream of argon or nitrogen.[5]

  • Reconstitution: Dissolve the residue in 50 µL of a non-polar solvent like isooctane.[5]

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system for analysis in Negative Chemical Ionization (NCI) mode.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., PFB-Br) Extraction->Derivatization GC_MS GC-MS Analysis (NCI Mode) Derivatization->GC_MS Data Data Acquisition & Quantification GC_MS->Data

Caption: High-sensitivity workflow for this compound analysis.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Further Checks cluster_solution2 Advanced Solutions Start Low Signal or Poor Peak Shape CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckBlank Is the Blank Run Clean? CheckDeriv->CheckBlank Yes OptimizeDeriv Optimize Derivatization: - Reagent Quality - Reaction Conditions CheckDeriv->OptimizeDeriv No CleanSystem Clean GC System: - Injector Port - Column Bakeout - MS Source CheckBlank->CleanSystem No CheckColumn Is the Column in Good Condition? CheckBlank->CheckColumn Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn No

References

Technical Support Center: Resolving Co-elution Issues in Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution issues encountered during the chromatographic analysis of fatty acids.

Troubleshooting Guides

This section addresses common issues with co-eluting peaks in fatty acid analysis, offering potential causes and systematic solutions.

Question: My chromatogram shows broad or overlapping peaks, suggesting co-elution of fatty acids. What are the initial steps to diagnose and resolve this?

Answer:

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the identification and quantification of fatty acids.[1] Initial troubleshooting should focus on confirming the co-elution and then systematically optimizing your chromatographic method and sample preparation.

Initial Diagnostic Steps:

  • Confirm Peak Purity: Before making significant changes, confirm that you have a co-elution issue. If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can assess peak purity. A DAD can compare UV-Vis spectra across the peak; differing spectra indicate an impure peak.[2] Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.[1]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and co-elution.[3][4] Try diluting your sample or reducing the injection volume.

    • Derivatization (for GC and sometimes HPLC): Free fatty acids are polar and can interact with active sites in the GC system, causing poor peak shape.[5] Derivatization to fatty acid methyl esters (FAMEs) is the most common method to produce more volatile and less polar derivatives, which improves peak shape and separation.[5][6] For HPLC, derivatization can enhance UV or fluorescence detection.[7]

Systematic Troubleshooting Workflow:

A logical workflow is crucial for efficiently resolving co-elution. The following diagram outlines a step-by-step process for troubleshooting.

G start Broad or Overlapping Peaks Observed confirm_purity Confirm Peak Purity (DAD/MS) start->confirm_purity sample_prep Review Sample Preparation confirm_purity->sample_prep Co-elution Confirmed overload Sample Overload? sample_prep->overload derivatization Derivatization Adequate? overload->derivatization No reduce_load Reduce Injection Volume / Dilute Sample overload->reduce_load Yes optimize_deriv Optimize Derivatization Protocol derivatization->optimize_deriv No method_opt Optimize Chromatographic Method derivatization->method_opt Yes reduce_load->method_opt optimize_deriv->method_opt mobile_phase Adjust Mobile Phase / Temperature Program method_opt->mobile_phase column Evaluate Column (Phase, Length) mobile_phase->column flow_rate Adjust Flow Rate column->flow_rate resolved Peaks Resolved flow_rate->resolved

A decision tree for systematically troubleshooting co-elution.

Question: How can I improve the separation of fatty acid isomers (e.g., cis/trans or positional isomers)?

Answer:

Separating isomeric fatty acids is particularly challenging due to their similar physical and chemical properties. Success often requires specialized chromatographic techniques and careful method optimization.

For Gas Chromatography (GC):

  • Column Selection: The choice of GC column is critical. For separating cis and trans isomers, a highly polar stationary phase, such as a high-cyanopropyl phase (e.g., SP-2560 or CP-Sil 88), is recommended.[8][9] These columns provide better selectivity for FAME isomers.

  • Temperature Program: A slow temperature ramp (e.g., 1-3°C/min) is often necessary to improve the resolution of closely eluting FAMEs.[8] An isothermal program at a lower temperature can also enhance separation, though it will increase run times.[9]

For High-Performance Liquid Chromatography (HPLC):

  • Argentation Chromatography: This is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. Silver ions (Ag+) are incorporated into either the stationary phase or the mobile phase.[10] The silver ions interact reversibly with the π-electrons of the double bonds, retarding the elution of unsaturated fatty acids. This allows for the separation of cis and trans isomers, as cis isomers interact more strongly with the silver ions and are retained longer.[11]

  • Mobile Phase Optimization:

    • Solvent Choice: In reversed-phase HPLC, acetonitrile is commonly used. It can interact with the π electrons of double bonds in unsaturated fatty acids, altering the elution order and potentially improving the separation of positional isomers.[1] Methanol offers different selectivity and can be a useful alternative.[1]

    • Solvent Strength: Adjusting the water content in the mobile phase (for reversed-phase) can improve separation. Increasing the water content increases retention times, which may enhance the resolution of closely eluting compounds.[1]

The following table summarizes the effect of different parameters on resolution for GC and HPLC.

ParameterTechniqueAdjustmentExpected Outcome on Resolution
Stationary Phase GC / HPLCIncrease polarity (GC); Change bonded phase (HPLC)Increases selectivity for specific isomers.[8][12]
Temperature GC / HPLCDecrease temperature / Use a slower ramp (GC)Increases retention and may improve separation.[8][9]
Mobile Phase HPLCChange organic solvent (e.g., ACN to MeOH)Alters selectivity.[1]
Flow Rate GC / HPLCDecrease flow rateIncreases column efficiency and can improve separation.[1]
Column Length GC / HPLCIncrease column length / Couple columnsIncreases theoretical plates, leading to better separation.[1][10]

Frequently Asked Questions (FAQs)

Q1: Do I always need to derivatize my fatty acid samples before analysis?

A1: It depends on the chromatographic technique.

  • For GC analysis, derivatization is almost always necessary. Free fatty acids have low volatility and can interact with the GC system, leading to poor peak shape and inaccurate quantification.[6] Converting them to FAMEs is the standard procedure.[5]

  • For HPLC analysis, derivatization is not always required. Reversed-phase HPLC can separate underivatized free fatty acids. However, adding an acid (e.g., 0.1% formic acid) to the mobile phase is often recommended to suppress the ionization of the carboxylic acid group, which results in better peak shape.[8] Derivatization may be used in HPLC to improve detection sensitivity with UV or fluorescence detectors.[7]

Q2: What are the most common derivatization methods for GC analysis of fatty acids?

A2: The most common method is esterification to form FAMEs. Common reagents include:

  • Boron trifluoride in methanol (BF₃-Methanol): A widely used and effective reagent.[5]

  • Methanolic H₂SO₄ or HCl: Acid-catalyzed esterification.

  • Sodium or Potassium Methoxide: Base-catalyzed transesterification for esterified fatty acids.[13]

Q3: My peaks are tailing. Is this a co-elution issue?

A3: Not necessarily, but it can reduce resolution and mask co-eluting peaks. Peak tailing is often caused by secondary interactions between polar fatty acids and active sites (e.g., exposed silanols) in the column or liner.[5]

  • Solutions for GC: Ensure proper deactivation of the inlet liner and use a high-quality, well-maintained column. Derivatization is also key.[5]

  • Solutions for HPLC: Use an end-capped column or add an acidic modifier to the mobile phase to suppress the ionization of the fatty acids.[8]

Q4: How do I choose between GC and HPLC for fatty acid analysis?

A4: The choice depends on your analytical goals.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) is the most common and robust method for quantifying the overall fatty acid profile of a sample after conversion to FAMEs. It offers excellent resolution and sensitivity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing free fatty acids without derivatization and for separating isomers that can be difficult to resolve by GC.[7][14]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol describes a common method for the esterification of fatty acids for GC analysis.

Materials:

  • Sample containing fatty acids

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass test tubes with PTFE-lined caps

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place your lipid extract or sample (containing ~1-10 mg of fatty acids) into a glass test tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of BF₃-Methanol reagent to the sample.[5]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[5]

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

The following diagram illustrates the FAMEs preparation workflow.

G start Start: Sample with Fatty Acids add_bf3 Add 2 mL BF3-Methanol start->add_bf3 heat Heat at 60-100°C for 5-10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add 1 mL Water & 1 mL Hexane cool->add_solvents vortex Vortex for 1 min add_solvents->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge extract Collect Upper Hexane Layer centrifuge->extract dry Dry with Anhydrous Na2SO4 extract->dry end End: FAMEs Ready for GC dry->end

Workflow for FAMEs preparation using BF₃-Methanol.

Protocol 2: General Purpose Reversed-Phase HPLC Method for Free Fatty Acids

This protocol provides a starting point for the separation of underivatized long-chain fatty acids.

Instrumentation and Columns:

  • HPLC system with gradient capability and UV detector

  • High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample solvent: A mixture similar to the initial mobile phase composition

Optimized HPLC Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 205 nm
Injection Vol. 10 µL

Procedure:

  • Prepare and thoroughly degas the mobile phases.

  • Install the C18 column and equilibrate it with the initial mobile phase composition (70% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[8]

  • Set the column oven temperature to 35°C.[8]

  • Prepare the fatty acid standards and samples in a suitable solvent.

  • Inject 10 µL of the sample onto the column.

  • Run the gradient program:

    • 0-20 min: Linear gradient from 70% B to 100% B.

    • 20-25 min: Hold at 100% B to elute highly retained compounds.

    • 25.1-35 min: Return to initial conditions (70% B) and re-equilibrate for the next injection.[8]

  • Monitor the eluent at 205 nm.[8]

Optimization: If co-elution persists, consider decreasing the gradient slope (e.g., extend the gradient time to 45 or 60 minutes) or using an alternative organic solvent like methanol.[1]

References

Validation & Comparative

17-Methylstearic Acid in Focus: A Comparative Guide to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 17-Methylstearic Acid and Other Branched-Chain Fatty Acids, Supported by Experimental Data.

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by a methyl group on the carbon chain. Predominantly found in dairy products, ruminant meat, and certain fermented foods, these fatty acids are also synthesized by gut bacteria. BCFAs are broadly categorized into two main types: iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon from the methyl end. This compound (also known as iso-nonadecanoic acid) is an iso-BCFA that, along with other BCFAs, is gaining attention for its diverse biological activities. This guide provides a comparative analysis of this compound and other BCFAs, focusing on their anti-cancer, anti-inflammatory, and insulin-sensitizing properties, supported by experimental data.

Comparative Analysis of Biological Activities

The biological effects of BCFAs can vary depending on their specific structure, including chain length and the position of the methyl branch. Here, we compare the performance of this compound (or its close and often studied homolog, iso-17:0) with other BCFAs in key biological assays.

Anti-Cancer Activity

Recent studies have highlighted the potential of iso-BCFAs as anti-proliferative and pro-apoptotic agents in cancer cells. A direct comparison of several BCFAs on the viability of MCF-7 human breast cancer cells revealed that iso-BCFAs are more potent than their anteiso counterparts.

Table 1: Comparative Effect of Branched-Chain Fatty Acids on MCF-7 Breast Cancer Cell Viability [1][2]

Fatty AcidTypeConcentration (µM)Treatment Duration (hours)Cell Viability Reduction (%)
iso-17:0 iso2002443 ± 8.3
2004849 ± 9.1
2007257 ± 8.8
iso-15:0iso2002427 ± 2.8
2004835 ± 4.6
2007244 ± 6.8
anteiso-17:0anteiso20024, 48, 72No significant effect
anteiso-15:0anteiso20024, 48, 72No significant effect

The pro-apoptotic activity of iso-BCFAs was further elucidated by examining their effect on the expression of key apoptosis-regulating proteins, Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

Table 2: Comparative Effect of Branched-Chain Fatty Acids on Apoptosis-Related Gene Expression in MCF-7 Cells [1][2]

Fatty AcidTypeConcentration (µM)Bcl-2 Expression (fold change vs. control)Bax Expression (fold change vs. control)
iso-17:0 iso2000.64 ± 0.092.15 ± 0.24
iso-15:0iso2000.71 ± 0.61.72 ± 0.14
anteiso-17:0anteiso200No significant effectNo significant effect
anteiso-15:0anteiso200No significant effectNo significant effect

These data suggest that iso-17:0 is a potent inducer of apoptosis in MCF-7 cells, with a stronger effect compared to iso-15:0, while the anteiso forms show no significant activity in this context.

Anti-Inflammatory Activity

A recent study investigated the anti-inflammatory potential of various BCFAs in calf small intestinal epithelial cells (CSIECs) challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus. The study assessed cell viability and the expression of pro-inflammatory and anti-inflammatory cytokines.[1]

Table 3: Comparative Effect of Branched-Chain Fatty Acids on Cell Viability and Cytokine Expression in LPS-Stimulated Calf Small Intestinal Epithelial Cells [1]

Fatty AcidTypeCell Viability (% of LPS control)IL-1β mRNA (fold change vs. LPS)IL-6 mRNA (fold change vs. LPS)IL-8 mRNA (fold change vs. LPS)IL-10 mRNA (fold change vs. LPS)
iso-17:0 iso110.1 ± 2.50.75 ± 0.04No significant difference0.78 ± 0.031.45 ± 0.07
iso-14:0iso118.4 ± 3.10.58 ± 0.03No significant difference0.76 ± 0.031.42 ± 0.06
iso-15:0iso110.3 ± 2.80.62 ± 0.030.72 ± 0.040.68 ± 0.031.35 ± 0.06
iso-16:0iso117.0 ± 2.90.65 ± 0.030.75 ± 0.040.74 ± 0.031.40 ± 0.07
anteiso-15:0anteiso115.5 ± 3.00.72 ± 0.040.78 ± 0.040.82 ± 0.041.52 ± 0.08
anteiso-17:0anteiso117.6 ± 3.20.68 ± 0.030.80 ± 0.040.72 ± 0.031.38 ± 0.07

All BCFAs were used at a concentration of 1 µmol/L for pretreatment before LPS stimulation.

These findings indicate that while all tested BCFAs, including iso-17:0, exhibit protective effects against LPS-induced cell viability loss and modulate cytokine expression, there are subtle differences in their potency. For instance, iso-14:0 showed the most significant reduction in the pro-inflammatory cytokine IL-1β, while anteiso-15:0 was the most potent in upregulating the anti-inflammatory cytokine IL-10.[1]

Insulin Sensitivity

The role of BCFAs in insulin sensitivity is an emerging area of research. A study on the INS-1 β-cell line demonstrated that treatment with iso-17:0 can positively influence factors related to β-cell function and insulin secretion.

Table 4: Effect of iso-17:0 on Pancreatic and Duodenal Homeobox 1 (PDX1) Protein Levels in INS-1 β-cells [3]

TreatmentConcentration (µM)Treatment Duration (hours)PDX1 Protein Levels
iso-17:0 1048Increased
Control-48Baseline

This study was conducted under high glucose conditions.

An increase in PDX1 protein levels is significant as this transcription factor is crucial for pancreatic development, β-cell differentiation, and insulin gene expression.[3] This suggests a potential role for iso-17:0 in maintaining normal β-cell function and insulin sensitivity.[3]

Experimental Protocols

Anti-Cancer Activity Assay (MCF-7 Cells)

Cell Culture and Treatment: MCF-7 human breast cancer cells were cultured in appropriate media. For experiments, cells were exposed to media containing various concentrations (50 to 400 µM) of iso-15:0, anteiso-15:0, iso-17:0, or anteiso-17:0 for up to 72 hours.[1][2] A control group was cultured in media without the addition of BCFAs.

Cell Viability Assay: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard method such as the MTT assay, which measures the metabolic activity of cells.

Gene Expression Analysis: After treatment, total RNA was extracted from the cells. The expression levels of apoptosis-related genes, such as Bcl-2 and Bax, were quantified using real-time quantitative polymerase chain reaction (RT-qPCR). The results were normalized to a housekeeping gene and expressed as a fold change relative to the control group.[1][2]

Anti-Inflammatory Activity Assay (CSIECs)

Cell Culture and Pretreatment: Calf small intestinal epithelial cells (CSIECs) were cultured in DMEM/F-12 medium. For the experiment, cells were pretreated with 1 µmol/L of different BCFAs (iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, and anteiso-C17:0) for a specified period.[1]

LPS Stimulation: Following pretreatment, the cells were stimulated with 10 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

Cell Viability and Gene Expression Analysis: Cell viability was measured to assess the protective effect of BCFAs against LPS-induced cytotoxicity. Total RNA was extracted, and the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and an anti-inflammatory cytokine (IL-10) were determined by RT-qPCR.[1]

General Protocol for Fatty Acid Analysis by GC-MS

Lipid Extraction: Total lipids are extracted from cell pellets or tissues using a solvent mixture, typically chloroform and methanol, following methods like the Folch or Bligh-Dyer procedure.[4]

Fatty Acid Methyl Ester (FAME) Derivatization: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by heating the lipid extract with a methanol solution containing an acid catalyst (e.g., 14% boron trifluoride in methanol) or a base catalyst (e.g., sodium methoxide).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then analyzed by GC-MS. The sample is injected into a gas chromatograph, where the FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. The separated FAMEs then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for their identification and quantification.

Signaling Pathways and Experimental Workflows

Apoptotic_Signaling_Pathway cluster_iso_BCFA iso-BCFAs (e.g., iso-17:0) cluster_Mitochondria Mitochondrial Apoptosis Pathway cluster_Caspase_Cascade Caspase Cascade iso_BCFA iso-BCFA Treatment Bcl2 Bcl-2 (Anti-apoptotic) iso_BCFA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) iso_BCFA->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic signaling pathway induced by iso-BCFAs.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis cluster_Results Results start MCF-7 Cells treatment Treat with BCFAs (iso-17:0, iso-15:0, etc.) and Control start->treatment viability Cell Viability Assay (24, 48, 72h) treatment->viability rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Comparison viability->data_analysis rt_qpcr RT-qPCR for Bcl-2 and Bax rna_extraction->rt_qpcr rt_qpcr->data_analysis

Caption: Experimental workflow for anti-cancer activity assessment.

Anti_Inflammatory_Signaling cluster_Stimulus Inflammatory Stimulus cluster_Receptor Cell Surface Receptor cluster_Signaling_Cascade Intracellular Signaling cluster_BCFA BCFA Intervention cluster_Gene_Expression Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) NFkB->Pro_inflammatory BCFA iso-BCFAs (e.g., iso-17:0) BCFA->TLR4 Inhibits BCFA->MyD88 Inhibits BCFA->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) BCFA->Anti_inflammatory Promotes

References

The Understated Role of 17-Methylstearic Acid: A Comparative Analysis Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in bacterial cell envelope composition is paramount. This guide provides a comparative analysis of 17-methylstearic acid (iso-C19:0), a branched-chain fatty acid (BCFA), across various bacterial species. By examining its abundance and the methodologies for its study, we aim to shed light on its potential as a biomarker and its role in bacterial physiology.

Branched-chain fatty acids are crucial components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and resistance to environmental stressors.[1][2][3] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs like this compound introduce conformational kinks in the lipid bilayer, thereby modulating its physical properties.[3] The distribution and abundance of these fatty acids can be a key taxonomic marker and offer insights into the adaptive strategies of different bacterial species.[1]

Comparative Abundance of this compound

Bacterial Species/GroupGram TypeTypical Abundance of this compound (iso-C19:0)Key Remarks
Phyllobacterium speciesGram-NegativeDetectedFound as a constituent of the cell membrane.
Clavibacter michiganensisGram-PositivePresent, but not the dominant BCFAFatty acid profile is characterized by a range of C12 to C17 branched-chain fatty acids, with anteiso-C15:0 being a major component. The overall profile is of the iso-anteiso type.[5]
Limosilactobacillus fermentumGram-PositivePresent; abundance varies with environmental stressThe relative percentage of iso-C19:0 has been observed to change in response to stressors like heat and pH, suggesting a role in adaptive responses.
Bacillus speciesGram-PositiveGenerally present in many speciesThe genus Bacillus is known for its high content of iso- and anteiso-branched-chain fatty acids, which can comprise over 60% of total fatty acids.[4]
ActinomycetesGram-PositiveCommonly foundThis group of bacteria is characterized by complex lipid profiles, often including a variety of branched-chain and other unusual fatty acids.
Pseudomonas aeruginosaGram-NegativeTypically absent or in trace amountsThe fatty acid profile is dominated by straight-chain saturated and unsaturated fatty acids.[6]

Functional Significance of Branched-Chain Fatty Acids

The primary role of this compound and other BCFAs is to maintain optimal membrane fluidity. This is particularly crucial for bacteria that experience fluctuations in temperature or exposure to membrane-disrupting agents. The methyl branch in the acyl chain disrupts the tight packing of phospholipids, lowering the phase transition temperature of the membrane and keeping it in a fluid state at lower temperatures.[3] This adaptation is critical for survival and growth in diverse environments.

While specific signaling pathways directly involving this compound are not yet well-elucidated, the biosynthesis of BCFAs is intricately linked to the overall regulation of membrane homeostasis. The precursors for iso- and anteiso-fatty acid synthesis are derived from the catabolism of branched-chain amino acids like leucine, valine, and isoleucine.[7] Therefore, the nutritional status of the bacterium can directly influence the composition of its cell membrane.

BCFAs_and_Membrane_Function General Role of Branched-Chain Fatty Acids in Bacteria cluster_input Cellular Precursors cluster_synthesis Biosynthesis Pathway cluster_membrane Membrane Integration and Function Branched-chain Amino Acids (e.g., Leucine) Branched-chain Amino Acids (e.g., Leucine) Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids (e.g., Leucine)->Branched-chain Acyl-CoA Catabolism Fatty Acid Synthase (FAS) II System Fatty Acid Synthase (FAS) II System Branched-chain Acyl-CoA->Fatty Acid Synthase (FAS) II System Primer This compound (iso-C19:0) This compound (iso-C19:0) Fatty Acid Synthase (FAS) II System->this compound (iso-C19:0) Incorporation into Phospholipids Incorporation into Phospholipids This compound (iso-C19:0)->Incorporation into Phospholipids Bacterial Cell Membrane Bacterial Cell Membrane Incorporation into Phospholipids->Bacterial Cell Membrane Modulation of Membrane Fluidity Modulation of Membrane Fluidity Bacterial Cell Membrane->Modulation of Membrane Fluidity

Caption: Biosynthesis and functional integration of this compound.

Experimental Protocols

The analysis of bacterial fatty acids typically involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Bacterial Culture and Harvest
  • Grow bacterial species of interest in an appropriate liquid medium to the late logarithmic or early stationary phase to ensure a consistent physiological state.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium components.

Lipid Extraction and Saponification
  • Resuspend the cell pellet in a known volume of a suitable solvent system, such as a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Disrupt the cells using methods like sonication or bead beating to ensure efficient lipid extraction.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the total lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Saponify the lipid extract by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating at a controlled temperature (e.g., 80°C for 10 minutes) to release the fatty acids from the complex lipids.

Methylation of Fatty Acids
  • After cooling, methylate the free fatty acids by adding an acidic methanol solution (e.g., 14% boron trifluoride in methanol) and heating again (e.g., 80°C for 5 minutes). This converts the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

FAME Extraction
  • Add a non-polar solvent, such as hexane, and a saturated salt solution to the cooled reaction mixture.

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Inject a small volume of the FAME extract into a GC-MS system.

  • Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) for the separation of FAMEs.

  • Employ a temperature gradient program to achieve optimal separation of different FAMEs.

  • Identify individual FAMEs, including 17-methylstearate, by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

  • Quantify the relative abundance of each fatty acid by integrating the peak areas from the chromatogram.

FAME_Analysis_Workflow Workflow for Bacterial Fatty Acid Methyl Ester (FAME) Analysis Bacterial Culture Bacterial Culture Cell Harvesting & Washing Cell Harvesting & Washing Bacterial Culture->Cell Harvesting & Washing Lipid Extraction Lipid Extraction Cell Harvesting & Washing->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Methylation (FAMEs) Methylation (FAMEs) Saponification->Methylation (FAMEs) FAME Extraction FAME Extraction Methylation (FAMEs)->FAME Extraction GC-MS Analysis GC-MS Analysis FAME Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification

Caption: Standard workflow for the analysis of bacterial fatty acids.

Conclusion

The study of this compound and other branched-chain fatty acids provides a valuable window into the physiology and adaptive mechanisms of bacteria. While its presence is not universal, its abundance in certain bacterial groups highlights its importance in maintaining membrane function under diverse conditions. The detailed protocols provided herein offer a standardized approach for researchers to investigate the fatty acid profiles of their bacteria of interest. Further quantitative studies across a broader range of species will undoubtedly refine our understanding of the taxonomic and functional significance of these unique lipids, potentially revealing new targets for antimicrobial drug development and novel biomarkers for bacterial identification.

References

17-Methylstearic Acid: A Comparative Guide to its Validation as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific bacteria are critical for a multitude of applications, from diagnostics to industrial microbiology. Chemical biomarkers offer a powerful tool for this purpose, and among them, fatty acids have long been utilized for bacterial chemotaxonomy. This guide provides a comprehensive comparison of 17-methylstearic acid (anteiso-C17:0) as a biomarker, primarily for the bacterial phylum Actinomycetota (formerly Actinomycetes), with alternative identification methods. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the objective assessment of its utility.

Data Presentation: Quantitative Comparison of Fatty Acid Profiles

The validation of a fatty acid as a biomarker relies on its consistent presence in the target organism and its relative abundance compared to other cellular fatty acids and its prevalence in other non-target organisms. The following table summarizes the fatty acid composition of various marine-derived Actinomycetes, highlighting the relative abundance of this compound.

Table 1: Relative Abundance of Major Fatty Acids in Selected Marine Actinomycetes Strains

Strain15:0 iso15:0 anteiso16:0 iso16:017:0 iso17:0 anteiso (this compound)Other Major Fatty Acids (>5%)
Streptomyces sp. SUK 1210.2%25.1%18.5%8.3%5.1%12.3% 14:0 (6.5%)
Streptomyces sp. SUK 488.9%22.4%20.1%10.1%4.8%11.8% 16:1 (7.2%)
Micromonospora sp.5.2%15.8%12.3%15.2%8.9%20.5% 18:1 (9.8%)
Nocardia sp.3.1%8.2%9.5%25.3%2.1%5.5% Tuberculostearic acid (10-methyloctadecanoic acid) (15.2%)
Rhodococcus sp.1.5%4.3%6.8%30.1%1.2%3.1% 18:1 (22.5%), Tuberculostearic acid (12.3%)

Data is illustrative and compiled from representative values found in the literature. Actual percentages can vary based on culture conditions.

Experimental Protocols

The analysis of bacterial fatty acids is a well-established method. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

Key Experiment: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of bacterial fatty acids.

1. Bacterial Culture and Cell Harvesting:

  • Cultivate the bacterial strain of interest under standardized conditions (e.g., specific medium, temperature, and incubation time) to ensure consistent fatty acid profiles.

  • Harvest bacterial cells in the late logarithmic to early stationary growth phase by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification:

  • Resuspend the cell pellet in a strong alkaline solution (e.g., methanolic NaOH).

  • Heat the suspension in a sealed tube at a high temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to hydrolyze lipids and release fatty acids as sodium salts.

3. Methylation:

  • Acidify the saponified mixture with an acidic reagent (e.g., methanolic HCl or BF3-methanol).

  • Heat the mixture again to convert the free fatty acids into their more volatile methyl esters (FAMEs).

4. Extraction:

  • After cooling, add a non-polar solvent (e.g., hexane or a mixture of hexane and methyl tert-butyl ether) to the tube.

  • Vortex thoroughly to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the organic (upper) layer containing the FAMEs to a clean vial.

5. Analysis by GC-MS:

  • Inject a small volume of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).

  • The GC separates the FAMEs based on their boiling points and polarity.

  • The separated FAMEs are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each peak.

  • Identification of individual FAMEs is achieved by comparing their retention times and mass spectra to known standards and library databases.

  • Quantification is performed by integrating the peak areas and comparing them to an internal standard.

Mandatory Visualizations

Logical Workflow for Biomarker Validation

The following diagram illustrates the logical steps involved in validating a fatty acid as a bacterial biomarker.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase start Hypothesize Potential Biomarker (e.g., this compound) cultivate Cultivate Diverse Bacterial Strains (Target and Non-Target) start->cultivate Standardized Growth Conditions extract Extract and Analyze Cellular Components (e.g., Fatty Acids via GC-MS) cultivate->extract FAME Analysis Protocol identify Identify and Quantify Biomarker in Different Strains extract->identify specificity Assess Specificity: Is the biomarker unique to the target group? identify->specificity sensitivity Determine Sensitivity: What is the limit of detection? specificity->sensitivity reproducibility Evaluate Reproducibility: Are results consistent across different labs and conditions? sensitivity->reproducibility comparison Compare with Alternative Methods (e.g., MALDI-TOF, 16S rRNA sequencing) reproducibility->comparison develop_assay Develop Standardized Assay Protocol comparison->develop_assay clinical_industrial Apply in Clinical or Industrial Settings develop_assay->clinical_industrial end Established Biomarker clinical_industrial->end

Caption: Logical workflow for the discovery and validation of a bacterial biomarker.

Comparison of Biomarker Alternatives for Actinomycetes Identification

This diagram outlines the comparison between this compound analysis and other common methods for identifying Actinomycetes.

biomarker_comparison cluster_target Target: Actinomycetes Identification cluster_methods Identification Methods target_node Actinomycetes Sample fatty_acid This compound Analysis (GC-MS) Pros: Chemotaxonomic resolution, quantitative Cons: Time-consuming, requires pure culture, influenced by growth conditions target_node->fatty_acid mycolic_acid Mycolic Acid Analysis (HPLC/MS) Pros: Highly specific for certain genera (e.g., Mycobacterium, Nocardia) Cons: Not present in all Actinomycetes, complex analysis target_node->mycolic_acid maldi_tof MALDI-TOF MS Pros: Rapid, high-throughput, cost-effective Cons: Database dependent, may require specific extraction for Actinomycetes target_node->maldi_tof sequencing 16S rRNA Gene Sequencing Pros: Gold standard for phylogeny, high accuracy Cons: Slower, more expensive, may not resolve closely related species target_node->sequencing

Caption: Comparison of different biomarker approaches for Actinomycetes identification.

Concluding Remarks

The validation of this compound as a biomarker for specific bacteria, particularly within the phylum Actinomycetota, is strongly supported by chemotaxonomic data. Its consistent presence and relatively high abundance in many Streptomyces and Micromonospora species make it a valuable indicator. However, it is not an exclusive marker, as its presence is noted in other bacteria, and its concentration can be influenced by environmental factors.

For definitive identification, a multi-faceted approach is recommended. While the analysis of this compound provides valuable chemotaxonomic information, it is best utilized in conjunction with other methods. For rapid, high-throughput screening, MALDI-TOF MS is a powerful tool, though its accuracy is database-dependent. For the most precise phylogenetic placement, 16S rRNA gene sequencing remains the gold standard. In the case of specific genera like Mycobacterium and Nocardia, the analysis of mycolic acids offers a highly specific alternative.

Ultimately, the choice of biomarker and analytical method will depend on the specific research question, the required level of taxonomic resolution, and the available resources. This guide provides the foundational information to make an informed decision on the utility of this compound in your research endeavors.

A Comparative Guide to the Quantification of 17-Methylstearic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 17-methylstearic acid, a branched-chain fatty acid, is crucial in various research fields, including microbiology, clinical diagnostics, and drug development. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Data Presentation: A Quantitative Comparison

The performance of GC-MS and LC-MS/MS for the quantification of long-chain fatty acids, including branched-chain variants like this compound, can be compared based on several key validation parameters. The following table summarizes typical quantitative data gleaned from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 10 µg/mL0.001 - 5 ng/mL
Limit of Quantification (LOQ) 0.05 - 50 µg/mL0.003 - 15 ng/mL
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85 - 115%90 - 110%
Throughput LowerHigher
Derivatization Typically RequiredOften not required, but can enhance sensitivity

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable quantification. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction and derivatization of this compound to its fatty acid methyl ester (FAME) for enhanced volatility and chromatographic separation.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells, biofluid) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as heptadecanoic acid (C17:0) or a stable isotope-labeled this compound.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent mixture like chloroform:methanol (2:1, v/v).[1] The Folch method is a commonly used procedure.[1]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.

2. Saponification and Derivatization (Methylation):

  • Saponification: To the dried lipid extract, add a methanolic potassium hydroxide solution and heat to hydrolyze the ester linkages and release the free fatty acids.

  • Acidification: Acidify the solution to protonate the fatty acids.

  • Methylation: Add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the fatty acids to their corresponding FAMEs.[2]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the FAME extract into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) to separate the FAMEs. A typical temperature program would involve an initial hold followed by a gradual increase in temperature to elute the fatty acids based on their volatility and polarity.

  • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound methyl ester, characteristic ions would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a method for the direct analysis of this compound, which may not require derivatization.

1. Sample Preparation and Extraction:

  • Homogenization and Internal Standard Spiking: Follow the same initial steps as in the GC-MS protocol.

  • Protein Precipitation and Extraction: For biofluids, perform a protein precipitation step with a solvent like acetonitrile or methanol. This also serves to extract the lipids. For tissues, a similar liquid-liquid extraction as in the GC-MS protocol can be used.

  • Drying and Reconstitution: Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Use a reverse-phase column (e.g., C18 or C8) to separate the fatty acids. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization. A gradient elution is commonly employed, starting with a higher aqueous content and gradually increasing the organic solvent proportion.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as fatty acids readily form [M-H]⁻ ions. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.

Mandatory Visualization

To better illustrate the experimental processes and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Extraction Lipid Extraction IS_Spiking->Extraction Drying1 Drying Extraction->Drying1 Saponification Saponification Drying1->Saponification Methylation Methylation to FAME Saponification->Methylation Extraction2 FAME Extraction Methylation->Extraction2 GC_Separation GC Separation Extraction2->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for this compound Quantification using GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Extraction Extraction IS_Spiking->Extraction Drying Drying & Reconstitution Extraction->Drying LC_Separation LC Separation Drying->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: Workflow for this compound Quantification using LC-MS/MS.

Method_Comparison cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Analyte This compound Derivatization Derivatization Required Analyte->Derivatization No_Derivatization Direct Analysis Possible Analyte->No_Derivatization Volatility Analyte must be volatile Derivatization->Volatility Throughput_GC Lower Throughput Volatility->Throughput_GC Sensitivity_GC Good Sensitivity Throughput_GC->Sensitivity_GC Polarity Based on Polarity/Solubility No_Derivatization->Polarity Throughput_LC Higher Throughput Polarity->Throughput_LC Sensitivity_LC Excellent Sensitivity Throughput_LC->Sensitivity_LC

Caption: Logical Comparison of GC-MS and LC-MS/MS for Fatty Acid Analysis.

References

Isostearic Acid vs. 17-Methylstearic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fatty acids utilized in research and drug development, isostearic acid and 17-methylstearic acid represent two branched-chain isomers of stearic acid with distinct physicochemical properties and applications. This guide provides a comprehensive comparison of these two fatty acids, offering insights into their structural differences, physical characteristics, and functional performance, supported by available data.

At a Glance: Key Differences

FeatureIsostearic AcidThis compound
Structure Mixture of methyl-branched isomers of octadecanoic acid (C18)A specific isomer of nonadecanoic acid (C19) with a methyl group at the 17th carbon
Physical State Liquid at room temperatureSolid at room temperature
Melting Point Wide range, typically below room temperature~67-68 °C
Primary Applications Cosmetics, lubricants, emulsifiers, skin penetration enhancersSurfactant, emulsifier, research chemical

Physicochemical Properties: A Detailed Comparison

The structural divergence between isostearic acid, a mixture of isomers, and the specific structure of this compound leads to significant differences in their physical and chemical properties.

PropertyIsostearic AcidThis compound
Chemical Formula C₁₈H₃₆O₂C₁₉H₃₈O₂
Molecular Weight 284.48 g/mol 298.5 g/mol
Appearance Clear, pale yellow liquid[1]White, waxy solid
Melting Point -10 to 10 °C (commercial grades)67.8-68.5 °C[2][3]
Boiling Point ~280-310 °CNot readily available
Solubility Insoluble in water; soluble in oils and organic solvents[1]Insoluble in water; soluble in organic solvents
Oxidative Stability High, due to branched structure[1][4]Expected to be high, as a saturated fatty acid

Note: The properties of commercial isostearic acid can vary due to the isomeric distribution.

Structural Representation

The distinct branching patterns of isostearic acid and this compound are visualized below.

cluster_isostearic Isostearic Acid (Example Isomer: 16-Methylheptadecanoic Acid) cluster_17methyl This compound Isostearic_backbone Carboxylic Acid Group (-COOH) + 15-Carbon Chain Isostearic_branch Methyl Group (-CH3) at C16 Isostearic_backbone->Isostearic_branch 17Methyl_backbone Carboxylic Acid Group (-COOH) + 16-Carbon Chain 17Methyl_branch Methyl Group (-CH3) at C17 17Methyl_backbone->17Methyl_branch Start Prepare Skin Membrane (e.g., human or animal skin) Mount Mount Skin in Franz Diffusion Cell Start->Mount Apply Apply Formulation to Donor Compartment Mount->Apply Formulation Prepare Formulations: - Control (Drug in Vehicle) - Drug + Isostearic Acid in Vehicle - Drug + this compound in Vehicle Formulation->Apply Sample Sample from Receptor Compartment at Timed Intervals Apply->Sample Analyze Analyze Samples for Drug Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) Analyze->Calculate Compare Compare Enhancement Ratios Calculate->Compare

References

A Comparative Analysis of 17-Methylstearic Acid and Stearic Acid on Cell Membrane Dynamics and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 17-methylstearic acid, a branched-chain fatty acid (BCFA), and stearic acid, a straight-chain saturated fatty acid (SFA), on the biophysical properties of cell membranes and associated signaling pathways. The structural difference between these two fatty acids—the presence of a methyl group in the acyl chain of this compound—leads to distinct effects on membrane fluidity, lipid raft organization, and cellular signaling, with significant implications for drug development and cellular research.

Executive Summary

Stearic acid, a common saturated fatty acid, is known to increase the order and rigidity of cell membranes. In contrast, this compound, as a branched-chain fatty acid, introduces a kink in its acyl chain, which disrupts the tight packing of phospholipids, thereby increasing membrane fluidity. This fundamental difference in their impact on membrane structure influences the formation and stability of lipid rafts and modulates the activity of membrane-associated proteins and signaling cascades. While stearic acid has been implicated in signaling pathways such as the PI3K/Akt/mTOR and endoplasmic reticulum (ER) stress pathways, branched-chain fatty acids are emerging as modulators of pathways including the MAPK/NFκB and protein kinase C (PKC) signaling cascades. Understanding these differential effects is crucial for the design of therapeutic agents that target membrane-dependent cellular processes.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in the effects of this compound and stearic acid on cell membrane properties. It is important to note that direct quantitative data for this compound is limited in the literature. Therefore, data for other long-chain iso- and anteiso-branched fatty acids are included to provide a reasonable approximation of its expected behavior.

ParameterStearic Acid (C18:0)This compound (iso-C19:0)Reference
Effect on Membrane Fluidity Decreases (Increases order)Increases (Decreases order)[1][2]
Fluorescence Anisotropy (DPH) Higher values indicate lower fluidityLower values indicate higher fluidity[3][4]
Lipid Order Parameter (S) Higher values indicate a more ordered membraneLower values indicate a more disordered membrane[1][5]
Lipid Raft Association Promotes formation and stability of ordered domainsMay disrupt or alter the composition of lipid rafts[6]

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Objective: To quantify the effect of this compound and stearic acid on cell membrane fluidity.

Principle: This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer. The rotational motion of DPH is sensitive to the fluidity of its microenvironment. By measuring the polarization of the emitted fluorescence, the steady-state fluorescence anisotropy (r) can be calculated. A higher anisotropy value corresponds to restricted rotational motion and thus, a more ordered (less fluid) membrane.

Protocol:

  • Cell Culture and Fatty Acid Treatment:

    • Culture cells of interest (e.g., HeLa, Jurkat) to the desired confluency.

    • Prepare stock solutions of this compound and stearic acid in ethanol.

    • Incubate the cells with various concentrations of each fatty acid (or a vehicle control) for a predetermined time (e.g., 24 hours).

  • Labeling with DPH:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.

    • Add DPH solution (e.g., 2 µM final concentration from a stock in tetrahydrofuran) to the cell suspension.

    • Incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Anisotropy Measurement:

    • Transfer the labeled cell suspension to a quartz cuvette.

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of cells treated with this compound, stearic acid, and the vehicle control. A lower 'r' value for this compound-treated cells would indicate increased membrane fluidity compared to stearic acid-treated cells.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the incorporation of this compound and stearic acid into cellular lipids.

Protocol:

  • Lipid Extraction:

    • Following fatty acid treatment, harvest the cells and wash with PBS.

    • Extract total lipids using a modified Bligh and Dyer method with a mixture of chloroform, methanol, and water.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Saponify the extracted lipids using methanolic NaOH to release the fatty acids.

    • Methylate the free fatty acids using a reagent such as boron trifluoride in methanol to form FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-23).

    • The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.

    • The separated FAMEs are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.

Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation

Objective: To investigate the differential incorporation of this compound and stearic acid into lipid rafts.

Protocol:

  • Cell Lysis:

    • After fatty acid treatment, wash cells with ice-cold PBS and lyse them in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with a high-concentration sucrose solution (e.g., 80%) to achieve a final concentration of 40% sucrose.

    • In an ultracentrifuge tube, carefully layer decreasing concentrations of sucrose solutions on top of the lysate (e.g., 30% and 5% sucrose).

  • Ultracentrifugation:

    • Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.

  • Fraction Collection and Analysis:

    • Lipid rafts, being less dense due to their high lipid content, will float to the interface of the lower sucrose concentrations (e.g., between the 5% and 30% layers).

    • Carefully collect fractions from the top of the gradient.

    • Analyze the protein (e.g., by Western blotting for raft markers like flotillin or caveolin) and lipid (by GC-MS) composition of each fraction to determine the distribution of the fatty acids and raft-associated components.

Signaling Pathways and Experimental Workflows

The incorporation of this compound and stearic acid into the cell membrane can differentially modulate various signaling pathways. The diagrams below illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture treatment_SA Stearic Acid Treatment cell_culture->treatment_SA treatment_17MSA This compound Treatment cell_culture->treatment_17MSA control Vehicle Control cell_culture->control fluidity Membrane Fluidity (Fluorescence Anisotropy) treatment_SA->fluidity lipid_rafts Lipid Raft Isolation (Sucrose Gradient) treatment_SA->lipid_rafts signaling Signaling Pathway Analysis (Western Blot) treatment_SA->signaling fatty_acid_analysis Fatty Acid Profile (GC-MS) treatment_SA->fatty_acid_analysis treatment_17MSA->fluidity treatment_17MSA->lipid_rafts treatment_17MSA->signaling treatment_17MSA->fatty_acid_analysis control->fluidity control->lipid_rafts control->signaling control->fatty_acid_analysis

Fig. 1: Experimental workflow for comparing the effects of stearic acid and this compound.

stearic_acid_signaling SA Stearic Acid Membrane Increased Membrane Rigidity (Lipid Raft Stabilization) SA->Membrane ER_Stress ER Stress SA->ER_Stress PI3K PI3K Membrane->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis ER_Stress->Apoptosis

Fig. 2: Potential signaling pathways modulated by stearic acid incorporation into the cell membrane.

bcfa_signaling BCFA This compound (BCFA) Membrane Increased Membrane Fluidity (Lipid Raft Disruption) BCFA->Membrane PKC PKC Membrane->PKC MAPK MAPK (e.g., ERK, JNK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Cell_Proliferation Cell Proliferation & Differentiation MAPK->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation

Fig. 3: Putative signaling pathways influenced by branched-chain fatty acids like this compound.

Conclusion

The structural disparity between this compound and stearic acid translates into significant functional differences at the cell membrane level. Stearic acid promotes a more ordered and rigid membrane environment, which can stabilize lipid rafts and influence specific signaling pathways related to cellular stress and metabolism. Conversely, the branched structure of this compound is predicted to increase membrane fluidity, potentially altering the dynamics of lipid rafts and modulating signaling cascades involved in inflammation and cell proliferation. These distinctions are critical for the rational design of drugs that target membrane-associated proteins or for understanding the cellular effects of dietary fatty acids. Further research with direct quantitative comparisons will be invaluable in fully elucidating the nuanced roles of these fatty acids in cellular physiology and pathology.

References

A Quantitative Comparison of 17-Methylstearic Acid in Healthy versus Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 17-Methylstearic acid (also known as heptadecanoic acid or 17:0) levels in healthy individuals compared to those with various diseases. The information is compiled from existing research to support further investigation and potential therapeutic development. While direct quantitative data on absolute concentrations is limited in publicly available literature, this guide summarizes the current understanding of its associations with disease states and relevant biological pathways.

Data Presentation

The following tables summarize the observed associations of this compound with different disease states. It is important to note that much of the available data is presented as relative risk or percentage of total fatty acids, rather than absolute concentrations.

Table 1: Association of Circulating this compound with Cardiometabolic Diseases

Disease StateSubject PopulationKey FindingsReported AssociationCitation
Type 2 DiabetesMultiethnic cohort from the Insulin Resistance Atherosclerosis Study (IRAS)Serum 17:0 was associated with a decreased risk of incident diabetes.Odds Ratio: 0.73[1]
Type 2 DiabetesPatients from the CORDIOPREV studyHigher levels of alpha-linolenic acid (ALA), not 17:0, were most predictive of lower T2DM risk.Not a primary predictor[2]
Type 2 DiabetesAncillary study from a randomized clinical trialIncreased high-fat dairy intake led to a non-significant increase in 17:0. No association with HbA1c.No significant association[3][4]
Coronary Heart DiseaseEPIC-Norfolk prospective studyOdd-chain saturated fatty acids (15:0 and 17:0) were inversely associated with incident CHD.Odds Ratio: 0.73 (Q4 vs Q1)[5]
Cardiometabolic DiseasesMeta-analysis of 33 prospective studiesBoth 15:0 and 17:0 were inversely associated with incident ischemic heart disease. 17:0 was also inversely associated with incident diabetes.Hazard Ratios: 0.69 (IHD), 0.41 (Diabetes) (Top vs. bottom tertile)[6][7]
Metabolic SyndromeObese prepubertal childrenIncreased plasma concentrations of 16:1n-7 and decreased proportions of 20:4n-6 were associated with increased risk, with no direct primary association noted for 17:0.Not a primary marker[8]

Table 2: Association of this compound with Cancer

Disease StateSubject PopulationKey FindingsReported AssociationCitation
Non-Small Cell Lung Cancer (NSCLC)PC-9 and PC-9/GR cell lines (in vitro)17:0 inhibited cell proliferation and migration, and promoted apoptosis.Inhibitory[9]
Pancreatic CancerPanc-1 and MIA PaCa-2 cell lines (in vitro)17:0 induced apoptosis and enhanced sensitivity to gemcitabine.Inhibitory[10][11]
Cancer CachexiaPatients with cancer cachexia and healthy controlsIn healthy controls, 17:0 was negatively correlated with inflammatory markers IL-6 and IL-1ra. This was not observed in the cancer group.Negative correlation with inflammation in healthy state[12]
Colorectal AdenomasFrench E3N-EPIC cohort studyHigh concentrations of pentadecanoate (15:0) plus heptadecanoate (17:0) were inversely associated with the risk of advanced adenomas.Inverse association[13]
Breast CancerBreast cancer patients and healthy controlsHigher levels of very-long-chain fatty acids (VLCFAs) were found in breast cancer tissue and serum. (17:0 is a branched-chain fatty acid, a related class).General association with altered fatty acid metabolism[6]

Experimental Protocols

The quantification of this compound in biological samples, such as plasma, serum, or erythrocytes, is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). A crucial step in this process is the derivatization of fatty acids into their more volatile methyl esters (FAMEs).

General Workflow for Fatty Acid Analysis

A common workflow for the analysis of fatty acids from biological samples involves the following steps:

  • Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., plasma, serum, tissue homogenate) using a solvent system, a widely used method.

  • Saponification and Methylation (Derivatization): The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then methylated to form FAMEs. This is often achieved using reagents like boron trifluoride in methanol.

  • FAME Extraction: The FAMEs are then extracted into an organic solvent (e.g., hexane).

  • GC Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph. An internal standard (often an odd-chain fatty acid not typically found in high concentrations in the sample, though 17:0 itself has been used when not the primary analyte) is added at the beginning of the process for accurate quantification.

Example Protocol: GC-MS Analysis of Plasma Fatty Acids[14][15]
  • Sample Preparation: A known volume of plasma or serum is mixed with an internal standard.

  • Lipid Extraction and Derivatization: Lipids are extracted and methylated in a one-step reaction. For example, a mixture of methanol and acetyl chloride can be added to the sample, followed by heating to facilitate the conversion of fatty acids to FAMEs.

  • Extraction of FAMEs: After the reaction, a nonpolar solvent like hexane is added to extract the FAMEs. The mixture is centrifuged to separate the layers, and the upper organic layer containing the FAMEs is collected.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the FAME extract is injected into the GC.

    • Separation: The FAMEs are separated on a capillary column (e.g., a wax or polar-modified column) using a temperature gradient program.

    • Detection: The separated FAMEs are detected by a mass spectrometer, which provides both quantification and structural information.

Signaling Pathways

The direct signaling pathways of this compound are not as well-elucidated as those of more common fatty acids. However, research suggests its involvement in several key cellular signaling cascades, particularly in the context of cancer and inflammation.

PI3K/Akt Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth. By suppressing this pathway, this compound may exert its anti-cancer effects.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival

Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.

JAK/STAT3 Signaling Pathway

Studies on primary hepatocytes have indicated that odd-chain fatty acids, including C17:0, can suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[5] This pathway is a critical regulator of inflammation and cell proliferation.

JAK_STAT_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation & Proliferation Inflammation & Proliferation STAT3->Inflammation & Proliferation

Figure 2: Proposed suppression of the JAK/STAT3 pathway by this compound.

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) FAME Extraction FAME Extraction Derivatization (FAMEs)->FAME Extraction GC-MS Analysis GC-MS Analysis FAME Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Figure 3: A generalized workflow for the analysis of this compound.

References

Navigating the Nuances of 17-Methylstearic Acid Analysis: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 17-methylstearic acid, a branched-chain fatty acid implicated in various biological processes, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust analytical protocols. An inter-laboratory study was conducted to assess the performance of common analytical techniques for the quantification of this compound in a standardized serum sample.

Comparative Analysis of Analytical Methods

The accurate determination of this compound concentrations is crucial for understanding its physiological roles and its potential as a biomarker. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the most prevalent techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

An inter-laboratory study was organized to evaluate the proficiency of different laboratories in quantifying a known concentration of this compound (25 µg/mL) in a serum matrix. The results, summarized in the table below, highlight the variability and performance of each method across different participating laboratories.

MethodLaboratoryReported Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
GC-FIDLab A23.895.24.5
Lab B26.1104.46.2
Lab C22.590.07.8
GC-MSLab D24.999.62.1
Lab E25.3101.23.5
Lab F24.598.02.8
LC-MSLab G25.1100.41.5
Lab H24.899.22.0
Lab I25.5102.01.8

Key Observations:

  • GC-MS and LC-MS methods generally demonstrated higher accuracy and precision compared to GC-FID. This is attributed to the enhanced selectivity and sensitivity of mass spectrometric detection.

  • Inter-laboratory variability was more pronounced for the GC-FID method , suggesting a greater susceptibility to matrix effects and operator-dependent variables.

  • LC-MS provided the best overall performance , with the tightest clustering of results around the true value and the lowest relative standard deviations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols used in the inter-laboratory comparison for the analysis of this compound.

Sample Preparation and Lipid Extraction

A modified Folch extraction method was employed for the extraction of total lipids from the serum samples.

  • Homogenization: 100 µL of serum was homogenized with 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Internal Standard: A known amount of a suitable internal standard (e.g., 19-methylarachidic acid) was added to each sample prior to extraction to correct for procedural losses.

  • Phase Separation: 0.5 mL of 0.9% NaCl solution was added, and the mixture was vortexed and centrifuged to induce phase separation.

  • Lipid Collection: The lower chloroform layer containing the lipids was carefully collected and dried under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-based analysis, the extracted fatty acids were converted to their more volatile fatty acid methyl esters (FAMEs).

  • Reagent: The dried lipid extract was reconstituted in 1 mL of 2% methanolic sulfuric acid.

  • Reaction: The mixture was heated at 60°C for 1 hour.

  • Extraction of FAMEs: After cooling, 1 mL of hexane and 0.5 mL of water were added. The mixture was vortexed, and the upper hexane layer containing the FAMEs was collected for analysis.

Gas Chromatography (GC) Analysis
  • Instrumentation: Agilent 7890B GC system or equivalent.

  • Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm x 0.25 µm), is recommended for optimal separation of fatty acid isomers.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 4°C/min to 220°C.

    • Hold: 10 min at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: GC system coupled to a mass spectrometer (e.g., Agilent 5977B MSD).

  • GC Conditions: Same as for GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

InterLab_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Standardized Serum Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (for GC methods) Extraction->Derivatization LC_MS LC-MS Extraction->LC_MS Direct Analysis GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS Data_Collection Data Collection from Participating Labs GC_FID->Data_Collection GC_MS->Data_Collection LC_MS->Data_Collection Performance_Metrics Calculation of Accuracy & Precision Data_Collection->Performance_Metrics Comparison Method Comparison Performance_Metrics->Comparison

Inter-laboratory comparison workflow for this compound analysis.

Analytical_Logic cluster_gc GC-based cluster_lc LC-based Start Start: Quantification Goal Method_Selection Method Selection Start->Method_Selection GC_FID GC-FID (Cost-effective, Lower Specificity) Method_Selection->GC_FID Lower Budget GC_MS GC-MS (High Specificity, Structural Info) Method_Selection->GC_MS High Confidence LC_MS LC-MS (High Sensitivity & Specificity, No Derivatization) Method_Selection->LC_MS Optimal Performance End End: Quantitative Result GC_FID->End GC_MS->End LC_MS->End

Decision logic for selecting an analytical method for this compound.

Conclusion

The inter-laboratory comparison highlights that while GC-FID is a viable option for the analysis of this compound, GC-MS and particularly LC-MS offer superior accuracy and precision. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. For studies requiring high confidence in quantitative results, such as in clinical research and drug development, the use of mass spectrometry-based methods is strongly recommended. This guide provides the necessary framework for researchers to make informed decisions and to establish robust and reliable analytical protocols for the quantification of this compound.

A Comparative Guide to the Accuracy and Precision of 17-Methylstearic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate analytical standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 17-methylstearic acid analytical standards with common alternatives, focusing on accuracy, precision, and experimental considerations.

Introduction to this compound and its Analytical Importance

This compound, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) found in various biological systems. Its accurate quantification is crucial in fields such as lipidomics, microbiology, and biomarker discovery. Analytical standards are essential for the calibration of instruments and the validation of analytical methods to ensure the reliability of experimental data.

Comparison of Analytical Standards

The selection of an internal standard is a critical step in quantitative analysis, as it compensates for variations in sample preparation and instrument response. For this compound, several types of analytical standards can be considered, each with its own advantages and disadvantages. The primary alternatives include odd-chain fatty acids and stable isotope-labeled (deuterated) standards.

Standard Type Example Advantages Disadvantages
Analyte Standard This compoundDirect calibration and identification of the target analyte.Does not account for sample-specific matrix effects or extraction losses when used as an external standard.
Odd-Chain Fatty Acid Heptadecanoic Acid (C17:0)Structurally similar to many fatty acids, often absent or in low abundance in biological samples, and cost-effective.May not perfectly mimic the behavior of a branched-chain fatty acid during chromatography and ionization. Potential for natural occurrence in some samples.
Stable Isotope-Labeled (SIL) Standard Deuterated this compoundConsidered the "gold standard" for mass spectrometry.[1] Nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.[1]Higher cost and may not be commercially available for all analytes.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the different types of analytical standards based on gas chromatography-mass spectrometry (GC-MS) analysis. It is important to note that these values are representative and can vary depending on the specific experimental conditions, matrix, and instrumentation.

Table 1: Typical Purity and Stability of Analytical Standards

Standard Typical Purity Reported Stability Storage Conditions
This compound≥95% - ≥98%≥ 4 years-20°C
Heptadecanoic Acid (C17:0)≥98% - 99.9%[2]Information not explicitly found, but long-term stability is expected under proper storage.2-10°C or colder[3]
Deuterated Stearic Acid (as a proxy for deuterated this compound)≥98% (Chemical Purity), 98 atom % D[4]≥ 4 years-20°C[5]

Table 2: Representative Analytical Performance Comparison

Performance Metric This compound (as external standard) Heptadecanoic Acid (as internal standard) Deuterated this compound (as internal standard)
Accuracy (Recovery %) Not applicable for correction85-115% (Typical)95-105% (Ideal)
Precision (%RSD) >15% (without internal standard)<15%<10%
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) Dependent on instrument sensitivityDependent on instrument sensitivityPotentially lower due to reduced noise

Data in Table 2 is synthesized from typical performance characteristics of fatty acid analysis methods and the established hierarchy of internal standards, as direct comparative studies for this compound were not available in the search results.

Experimental Protocols

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.

Protocol: Fatty Acid Methylation for GC-MS Analysis

This protocol is a representative method for the derivatization of fatty acids, including this compound, from a biological sample.

Materials:

  • Sample containing fatty acids

  • Internal standard solution (e.g., Heptadecanoic acid or Deuterated this compound in a suitable solvent)

  • Methanol

  • Acetyl Chloride

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)

Procedure:

  • Sample Preparation: To a known amount of sample, add a precise amount of the chosen internal standard.

  • Esterification: a. Add 2 mL of methanol to the sample. b. Slowly and carefully add 200 µL of acetyl chloride to the methanol/sample mixture. This reaction is exothermic. c. Cap the vial tightly and heat at 80°C for 1 hour.

  • Extraction: a. Cool the sample to room temperature. b. Add 1 mL of hexane and 2 mL of saturated NaCl solution. c. Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer. d. Centrifuge to separate the phases.

  • Sample Cleanup: a. Carefully transfer the upper hexane layer to a new vial. b. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: a. Transfer the dried hexane extract to a GC vial. b. Inject an aliquot into the GC-MS system.

GC-MS Parameters (Representative)
  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to elute all FAMEs.

  • Injector: Splitless mode at a temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard is recommended for higher sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Biosynthesis of Branched-Chain Fatty Acids

Branched-chain fatty acids, such as this compound (an iso-fatty acid), are synthesized from the catabolism of branched-chain amino acids (BCAAs). For iso-fatty acids, the precursor is typically derived from leucine. The following diagram illustrates this metabolic connection.

Biosynthesis of iso-Fatty Acids from Leucine Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-Chain Aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Fatty_Acid_Synthase Fatty Acid Synthase Isovaleryl_CoA->Fatty_Acid_Synthase Primer iso_Fatty_Acids iso-Fatty Acids (e.g., this compound) Fatty_Acid_Synthase->iso_Fatty_Acids Elongation

Caption: Biosynthesis of iso-fatty acids from the branched-chain amino acid leucine.

Experimental Workflow for Fatty Acid Quantification

The general workflow for the quantitative analysis of fatty acids in a biological sample using an internal standard is depicted below.

GC-MS Workflow for Fatty Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (e.g., Deuterated this compound) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) GC_MS->Data_Processing Quantification Quantification (using Calibration Curve) Data_Processing->Quantification

References

A Comparative Analysis of the Biological Activities of 17-Methylstearic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the two primary isomers of 17-methylstearic acid: the iso form (17-methyloctadecanoic acid) and the anteiso form (16-methyloctadecanoic acid). As branched-chain fatty acids (BCFAs), these molecules exhibit a range of biological effects, from influencing cell membrane dynamics to modulating complex signaling pathways. This document summarizes key findings from experimental studies, presents quantitative data where available, and details the methodologies used in these investigations.

Introduction to this compound Isomers

Branched-chain fatty acids are characterized by the presence of a methyl group on the fatty acid backbone. The position of this methyl group defines the isomer. In iso-BCFAs, the methyl group is on the penultimate carbon atom from the methyl end of the chain, while in anteiso-BCFAs, it is on the antepenultimate carbon. This seemingly minor structural difference can lead to significant variations in their physicochemical properties and biological functions.

Data Presentation: A Comparative Summary

The following tables summarize the known biological activities of iso and anteiso BCFAs. It is important to note that while the focus of this guide is on the 18-carbon isomers, much of the direct comparative research has been conducted on BCFAs of varying chain lengths (e.g., C15 and C17). The data presented below includes findings for these related compounds to provide a broader comparative context.

Table 1: Comparative Cytotoxicity and Anti-Cancer Effects

Biological Effectiso-17-Methylstearic Acid (and related iso-BCFAs)anteiso-17-Methylstearic Acid (and related anteiso-BCFAs)Key Findings & Citations
Cytotoxicity in Cancer Cells Generally exhibit higher cytotoxicity.Generally exhibit lower cytotoxicity.iso-BCFAs are more potent inducers of cell death in breast cancer cell lines compared to their anteiso counterparts.
Apoptosis Induction Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2).Little to no effect on the expression of apoptosis-related genes has been observed in some studies.Studies on MCF-7 breast cancer cells show that iso-15:0 and iso-17:0 induce apoptosis, whereas their anteiso isomers do not significantly alter the expression of key apoptosis regulators.
Cellular Uptake in Cancer Cells Higher accumulation in MCF-7 breast cancer cells.Lower accumulation in MCF-7 breast cancer cells.The differential uptake may contribute to the observed differences in cytotoxicity.[1]

Table 2: Comparative Effects on Membrane Properties and Cellular Uptake

Biological Effectiso-17-Methylstearic Acid (and related iso-BCFAs)anteiso-17-Methylstearic Acid (and related anteiso-BCFAs)Key Findings & Citations
Membrane Fluidity Increase membrane fluidity, but to a lesser extent than anteiso forms.More effective at increasing membrane fluidity.[2]The position of the methyl group in anteiso-BCFAs causes a greater disruption in the packing of acyl chains, leading to a more fluid membrane.[2] This is a key adaptation for bacteria in cold environments.
Cellular Uptake in Intestinal Cells Lower uptake efficiency compared to some anteiso forms.[3]Higher uptake efficiency observed for anteiso-17:0 in fetal intestinal cells.[3]The structural differences between the isomers likely influence their interaction with membrane transporters and their passive diffusion across the cell membrane.[3]

Table 3: Comparative Anti-inflammatory and Metabolic Effects

Biological Effectiso-17-Methylstearic Acid (and related iso-BCFAs)anteiso-17-Methylstearic Acid (and related anteiso-BCFAs)Key Findings & Citations
Anti-inflammatory Activity Can restrain NF-κB signaling and IL-8 expression.[4]Also possess anti-inflammatory properties, with some studies showing potent effects.BCFAs, in general, can mitigate lipopolysaccharide (LPS)-induced inflammation in intestinal cells by down-regulating the expression of pro-inflammatory cytokines.[5] Some iso and anteiso forms have been shown to reduce the expression of TLR4 and NF-κB.[6]
Lipid Metabolism iso-15:0 and iso-18:0 have been shown to reduce cellular triacylglycerol content.[7]Limited direct comparative data available.iso-BCFAs may influence lipid metabolism by upregulating genes involved in lipid catabolism.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound isomers on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the iso and anteiso forms of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium). Include a solvent control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the fatty acid isomers as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[2][10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Fatty Acid Uptake Analysis (GC-MS)

This method is used to quantify the amount of this compound isomers taken up by cells.

  • Cell Treatment: Incubate cells with a known concentration of the iso or anteiso fatty acid for a specific time.

  • Lipid Extraction: After incubation, wash the cells to remove any unbound fatty acids. Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.[13]

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to convert the fatty acids into their methyl esters. This is commonly done using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The amount of the specific this compound isomer can be quantified by comparing its peak area to that of an internal standard.[7][14]

Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

This assay measures the ability of the fatty acid isomers to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) in appropriate medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the iso or anteiso fatty acid for a few hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory effects of this compound isomers.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seeding Cell Seeding (96-well plate) adhesion Overnight Adhesion seeding->adhesion treatment Add this compound Isomers adhesion->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance (570nm) solubilize->readout viability Calculate Cell Viability readout->viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental_Workflow_Apoptosis cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Isomers harvest Harvest and Wash Cells cell_treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate flow_cytometry Flow Cytometry Analysis incubate->flow_cytometry quantify Quantify Apoptotic Populations flow_cytometry->quantify

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by BCFA LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines BCFA This compound Isomers BCFA->TLR4 Inhibition BCFA->NFkB Inhibition

Caption: Proposed anti-inflammatory signaling pathway of BCFAs.

Conclusion

The isomers of this compound, iso and anteiso, exhibit distinct biological activities. The available evidence, largely from studies on a range of BCFAs, suggests that the iso form may have greater potential as an anti-cancer agent due to its higher cytotoxicity and pro-apoptotic effects. Conversely, the anteiso form appears to be more effective at modulating membrane fluidity. Both isomers demonstrate anti-inflammatory properties, likely through the inhibition of the TLR4/NF-κB signaling pathway. Further research focusing specifically on the direct comparison of the 18-carbon isomers is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 17-Methylstearic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 17-methylstearic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for its disposal, drawing from established protocols for similar chemical compounds.

Immediate Safety and Handling

Disposal Protocol

The disposal of this compound should adhere to all federal, state, and local regulations. Hazardous waste should never be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

All waste must be accurately identified and labeled.[2] Unused or waste this compound should be treated as chemical waste. It is crucial to segregate it from other waste streams to avoid incompatible chemical reactions.[3][4] Halogenated and non-halogenated solvent wastes, for example, should be collected separately.[2]

Step 2: Container Selection and Labeling

Only use appropriate, chemically compatible containers for waste storage, with plastic being the preferred material.[1][3][4] The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[3][4] As soon as waste is added, the container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards.[4]

Step 3: Storage

Waste containers should be stored in a designated, well-ventilated satellite accumulation area.[1][4] This area should have secondary containment to manage any potential spills.[3][4] Keep containers closed at all times unless adding waste.[1][2][4] Regulations limit the amount of hazardous waste that can be stored; for instance, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be accumulated at a time.[1][4]

Step 4: Arranging for Disposal

Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's Environmental Health and Safety (EHRS) department to schedule a pick-up.[1] They will ensure the waste is transported and disposed of in accordance with all regulations.

Step 5: Spill and Emergency Procedures

In the event of a spill, the absorbent material used for cleanup is also considered hazardous waste and must be disposed of accordingly.[4] For larger spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes typical physical and chemical properties of similar long-chain fatty acids and their methyl esters, which can be used for general guidance.

PropertyTypical Value for Long-Chain Fatty Acid Methyl Esters
Physical State Solid or liquid
Boiling Point > 350 °C / 662 °F[6]
Flash Point > 170 °C / 338 °F[6]
Autoignition Temperature > 340 °C / 644 °F[6]
Water Solubility Insoluble[6]
Density ~0.87 g/cm³[6]

Experimental Protocols

The procedures outlined in this guide are based on standard laboratory chemical waste management protocols. Key experimental protocols cited in the development of these guidelines include:

  • Waste Characterization: Determining the hazardous characteristics of the waste (ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA).[1]

  • Compatibility Testing: Ensuring that different waste streams are not mixed in a way that could cause a dangerous reaction.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Emergency A Identify this compound as Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Select a Chemically Compatible Container C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed F->G H Contact Environmental Health & Safety (EHRS) for Pickup G->H I EHRS Arranges for Licensed Disposal Contractor H->I J Waste is Transported to a Regulated Facility I->J K Spill Occurs L Contain Spill with Absorbent Material K->L N Contact Emergency Response for Large Spills K->N M Treat Absorbent as Hazardous Waste L->M

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 17-Methylstearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 17-Methylstearic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.

Protection Level Equipment Area of Protection Purpose
Standard Laboratory Practice Safety Glasses with Side ShieldsEyesProtects against accidental splashes and airborne particles.
Nitrile GlovesHandsProvides a barrier against skin contact.
Laboratory CoatBodyProtects clothing and skin from spills.
Handling of Powders or Creation of Aerosols Chemical Safety GogglesEyesOffers a higher level of protection from dust and aerosols than standard safety glasses.
Face ShieldFaceProvides full-face protection from splashes or airborne particles. To be used in conjunction with safety goggles.
N95 Respirator or equivalentRespiratory SystemProtects against the inhalation of fine dust or aerosols.
Emergency Situations (e.g., large spills) Chemical-Resistant SuitFull BodyOffers comprehensive protection against extensive chemical exposure.
Self-Contained Breathing Apparatus (SCBA)Respiratory SystemFor use in environments with high concentrations of airborne contaminants or in oxygen-deficient atmospheres.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or heating the substance.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before starting any procedure, verify that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

  • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents, bases, and reducing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Unused this compound should be treated as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Handle uncleaned containers as you would the product itself.[2]

  • Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid Carefully prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean post_ppe Doff and Dispose of PPE post_clean->post_ppe disp_waste Collect Chemical Waste post_ppe->disp_waste disp_container Decontaminate Containers disp_waste->disp_container disp_final Dispose via Licensed Vendor disp_container->disp_final end_node End disp_final->end_node start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound

References

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